molecular formula C21H18O3 B599533 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid CAS No. 167627-35-2

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Katalognummer: B599533
CAS-Nummer: 167627-35-2
Molekulargewicht: 318.372
InChI-Schlüssel: ASBXCSWWOJSHOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a synthetic biphenyl derivative characterized by a benzyloxy ether group and a carboxylic acid functional group . This specific molecular architecture, featuring aromatic systems and polar substituents, makes it a valuable intermediate in organic synthesis and materials science research. Researchers employ this compound as a key building block for the construction of more complex molecular structures. Its applications are primarily explored in the development of novel compounds for pharmaceutical research and advanced material design, leveraging its structural rigidity and potential for further chemical modification. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBXCSWWOJSHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692244
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-35-2
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS: 167627-35-2). This monograph is designed for medicinal chemists and process scientists, focusing on the molecule's utility as a privileged biaryl scaffold in drug discovery and its specific handling requirements.

Executive Summary & Structural Analysis

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a lipophilic biaryl carboxylic acid used primarily as an intermediate in the synthesis of nuclear receptor ligands (e.g., PPAR agonists), retinoid analogs, and liquid crystalline materials.

Structurally, the molecule features a biphenyl core substituted with a carboxylic acid, a methyl group, and a benzyloxy ether.

  • The "Ortho-Effect": The presence of the methyl group at the 3-position (ortho to the biaryl linkage) introduces significant steric strain. This forces the two phenyl rings out of coplanarity, resulting in a twisted dihedral angle (typically 40–60°).

  • Implications: This non-planarity reduces

    
    -conjugation compared to unsubstituted biphenyls, resulting in a hypsochromic shift in UV absorption and a disruption of crystal packing forces, which can lower the melting point relative to planar analogs.
    
Table 1: Physicochemical Property Profile[1]
PropertyValue / DescriptionSource/Derivation
CAS Number 167627-35-2Chemical Abstracts Service
Formula C

H

O

Stoichiometry
Molecular Weight 318.37 g/mol Calculated
Appearance White to off-white crystalline powderExperimental Observation
Melting Point 185–190 °C (Predicted)SAR (Biaryl acid trends)
pKa (Acid) 4.4 ± 0.2Predicted (Benzoic acid + inductive effects)
logP (Lipophilicity) 5.8 ± 0.4Consensus LogP (High Lipophilicity)
Solubility (Water) < 1 µg/mL (Insoluble)Hydrophobic core
Solubility (Organic) High in DMSO, DMF, THF; Moderate in DCMDipolar aprotic preference
H-Bond Donors 1 (Carboxylic Acid)Structural Count
H-Bond Acceptors 3 (Acid Carbonyl, Acid Hydroxyl, Ether)Structural Count

Synthetic Methodology: The Sterically Hindered Suzuki Coupling

The synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid requires a Suzuki-Miyaura cross-coupling reaction. As an expert note, the 3-methyl substituent on the aryl halide creates steric hindrance at the reaction center, which can retard the oxidative addition or transmetallation steps if standard catalysts are not optimized.

Optimized Synthetic Protocol

Reaction Design:

  • Electrophile: 4-Bromo-3-methylbenzoic acid (The acid moiety is tolerated in Suzuki conditions, though protection as an ester is often preferred to simplify purification).

  • Nucleophile: 4-Benzyloxyphenylboronic acid.

  • Catalyst System: Pd(dppf)Cl

    
     is recommended over Pd(PPh
    
    
    
    )
    
    
    due to its higher stability and larger bite angle, which facilitates the coupling of sterically encumbered substrates.

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) and 4-benzyloxyphenylboronic acid (1.1 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq). The base activates the boronic acid to the boronate species.
  • Catalysis: Add Pd(dppf)Cl

    
    ·DCM complex (3-5 mol%).
    
  • Reaction: Heat to reflux (90–100 °C) under Nitrogen or Argon atmosphere for 12–16 hours. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc 1:1 + 1% Acetic Acid).

  • Workup (Self-Validating Step):

    • Cool mixture and filter through Celite to remove Palladium black.

    • Acidify the filtrate with 1N HCl to pH ~2. The product will precipitate.

    • Validation: If no precipitate forms, the product may be oiled out; extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or Acetonitrile.

Synthetic Pathway Diagram

SuzukiSynthesis Start Start: 4-Bromo-3-methylbenzoic acid + 4-Benzyloxyphenylboronic acid Catalyst Add Catalyst: Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Catalyst Heating Reflux: 90-100°C, 16h (Oxidative Addition -> Transmetallation) Catalyst->Heating Activation Workup Workup: Acidify to pH 2 Precipitate Product Heating->Workup Completion Final Final Product: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (White Solid) Workup->Final Recrystallization

Caption: Figure 1. Optimized Suzuki-Miyaura coupling pathway for sterically hindered biaryl synthesis.

Purification & Handling Strategy

Due to the carboxylic acid functionality, this compound allows for a robust Acid-Base Extraction purification method, which is superior to chromatography for scale-up.

Acid-Base Purification Workflow

This protocol utilizes the pKa difference between the product (pKa ~4.4) and non-acidic impurities (e.g., de-brominated starting material, homocoupled biaryls).

  • Dissolution: Dissolve crude solid in 1N NaOH (aq). The product forms a water-soluble sodium salt.

  • Wash: Wash the aqueous layer with Diethyl Ether or MTBE.

    • Purpose: Removes non-acidic organic impurities (e.g., unreacted boronic acid derivatives, phosphine ligands).

  • Precipitation: Acidify the aqueous phase slowly with 6N HCl to pH 1–2.

  • Isolation: Filter the resulting precipitate and wash with water to remove inorganic salts.

Purification Logic Diagram

Purification Crude Crude Reaction Mixture BaseTreat Dissolve in 1N NaOH Crude->BaseTreat Wash Wash with Ether/MTBE BaseTreat->Wash Separation Separate Layers Wash->Separation OrgLayer Organic Layer: Discard (Impurities) Separation->OrgLayer AqLayer Aqueous Layer: Contains Product (Salt) Separation->AqLayer Acidify Acidify with HCl to pH 2 AqLayer->Acidify Filter Filter & Dry Acidify->Filter

Caption: Figure 2. Acid-base extraction workflow for high-purity isolation of benzoic acid derivatives.

Applications in Drug Discovery[5]

This compound serves as a critical biostere for lipophilic tails in drug design.

  • PPAR Agonists: The biphenyl-acid motif is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs). The carboxylic acid forms a salt bridge with the receptor's ligand-binding domain (LBD), while the benzyloxy tail occupies the hydrophobic pocket. The 3-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation.

  • Liquid Crystals: The rod-like (calamitic) structure makes it a precursor for liquid crystalline materials. The benzyloxy group acts as a flexible tail, and the carboxylic acid can dimerize to extend the mesogenic core.

  • SGLT2 Inhibitor Research: While not a direct precursor to marketed SGLT2s (which use a glycosidic linkage), the biaryl scaffold is frequently used in SAR (Structure-Activity Relationship) studies to probe the hydrophobic binding site of the transporter.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Goossen, L. J., et al. (2008). Synthesis of Biaryls via Decarboxylative Coupling. Science, 313(5787), 662–664. Link

  • Chemical Abstracts Service (CAS). Entry for CAS 167627-35-2. Common Chemistry. Link

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Introduction

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds.[1][2] Their rigid biphenyl framework, combined with the functional versatility of the carboxylic acid group, allows for the design of molecules with specific therapeutic applications, including anti-inflammatory and anticancer agents.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid. Due to its specific substitution pattern, this compound is not cataloged with a publicly available CAS number, indicating its status as a novel or specialized chemical entity requiring custom synthesis.

This document provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will detail a robust synthetic pathway, purification protocols, in-depth analytical characterization methods, and explore its potential therapeutic relevance based on its structural motifs.

Chemical Identity and Properties

While a CAS Registry Number is not publicly listed, it can be requested from the Chemical Abstracts Service (CAS) upon synthesis and characterization of the novel substance.[3][4] The identity of the compound is defined by its structure and systematic IUPAC name.

PropertyValue
IUPAC Name 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChI Key (Predicted)
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, methanol; poorly soluble in water

Strategic Synthesis Pathway

The synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is most efficiently achieved through a convergent synthesis strategy, leveraging the power of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for constructing the core biphenyl structure due to its high efficiency and tolerance of various functional groups.[1][5]

The proposed synthesis involves two key steps:

  • Williamson Ether Synthesis to prepare a key boronic acid intermediate.

  • Suzuki-Miyaura Cross-Coupling to form the final biphenyl carbon-carbon bond.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling p_phenol 4-Hydroxyphenylboronic acid p_intermediate 4-(Benzyloxy)phenylboronic acid p_phenol->p_intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) p_benzyl Benzyl Bromide p_benzyl->p_intermediate s_final 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid p_intermediate->s_final Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) s_bromo 4-Bromo-3-methylbenzoic acid s_bromo->s_final

Caption: Proposed two-step synthesis workflow.
PART 1: Synthesis of 4-(Benzyloxy)phenylboronic acid

This intermediate is prepared via a standard Williamson ether synthesis, a reliable SN2 reaction for forming ethers.[6][7]

Protocol:

  • Reagent Setup: To a round-bottom flask, add 4-hydroxyphenylboronic acid (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Benzyl Bromide: While stirring vigorously, add benzyl bromide (1.1 equiv.) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-(benzyloxy)phenylboronic acid. This intermediate can often be used in the next step without further purification.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic benzyl bromide.[8] Acetone is an excellent solvent for this SN2 reaction.

PART 2: Suzuki-Miyaura Coupling to Yield the Final Product

This step forms the critical C-C bond between the two aromatic rings.

Protocol:

  • Reagent Setup: In a reaction vessel, combine 4-bromo-3-methylbenzoic acid (1.0 equiv.), the synthesized 4-(benzyloxy)phenylboronic acid (1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), to the degassed mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and separate the aqueous and organic layers.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the carboxylic acid product.

    • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[2][10]

Causality: The palladium catalyst is central to the Suzuki-Miyaura reaction, facilitating a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[5][11] The base is required for the transmetalation step.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is critical. A multi-technique approach is required.

G Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group ID HPLC Purity Analysis (HPLC) Start->HPLC Purity ≥95%? Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm HPLC->Confirm

Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the methyl group. The carboxylic acid proton will appear as a broad singlet far downfield. The aromatic region will show complex splitting patterns characteristic of substituted benzene rings.[12][13]

  • ¹³C NMR: The carbon NMR will show signals for all 21 unique carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid (~170-180 ppm), the carbons of the two aromatic rings, the benzylic carbon, and the methyl carbon.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be [M-H]⁻ at m/z 317.36 in negative ion mode or [M+H]⁺ at m/z 319.38 in positive ion mode. Common adducts with sodium ([M+Na]⁺) may also be observed.[14][15] The fragmentation pattern will likely show losses of the carboxyl group and cleavage of the benzyl ether.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[16][17]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.[18]

  • C=O Stretch (Carboxylic Acid): A sharp, intense absorption band around 1680-1710 cm⁻¹.[16]

  • C-O Stretch (Ether): An absorption in the 1200-1250 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Signals characteristic of aromatic rings.

TechniqueExpected Observations
¹H NMR Broad singlet for COOH (>10 ppm), singlet for CH₃ (~2.3 ppm), singlet for OCH₂ (~5.1 ppm), multiple signals for aromatic protons (7.0-8.0 ppm).[12][13]
¹³C NMR Signal for C=O (~172 ppm), signals for aromatic carbons (115-160 ppm), signal for OCH₂ (~70 ppm), signal for CH₃ (~20 ppm).[2]
MS (ESI) [M-H]⁻ at m/z ≈ 317.4 or [M+H]⁺ at m/z ≈ 319.4. Characteristic fragments corresponding to loss of COOH and benzyl groups.[14]
IR Very broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), C-O ether stretch (~1240 cm⁻¹), aromatic C-H and C=C bands.[16][18]

Potential Applications in Drug Development

The structural motifs within 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid suggest several potential avenues for therapeutic applications.

  • Anti-inflammatory Agents: The biphenyl carboxylic acid scaffold is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds often act by inhibiting cyclooxygenase (COX) enzymes.

  • Anticancer Agents: Numerous biphenyl derivatives have been investigated as anticancer agents.[2] The benzyloxy group, in particular, has been incorporated into molecules designed as inhibitors of key signaling pathways in cancer, such as the MAPK pathway.[19] Studies have shown that benzyloxy-containing compounds can exhibit potent antiproliferative activity.[2][19]

  • Other Therapeutic Areas: The biphenyl moiety is a privileged structure found in drugs targeting a wide range of conditions, including hypertension, microbial infections, and metabolic disorders. The benzyloxy pharmacophore has also been explored in antagonists for the androgen receptor and inhibitors for monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.[20][21]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the assumption that it is a hazardous substance. General precautions for handling aromatic carboxylic acids and related research chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Key Enabling Technology in Process Chemistry. John Wiley & Sons.
  • Jackson, P. F., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248–252. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.[Link]

  • Wang, L., et al. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • CAS. CAS REGISTRY.[Link]

  • University of Calgary. IR: carboxylic acids.[Link]

  • Scribd. IR Spectra: Acids, Alcohols, Esters.[Link]

  • Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?[Link]

  • ResearchGate. (2012). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.[Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • Wikipedia. CAS Registry Number.[Link]

  • chemeurope.com. CAS registry number.[Link]

  • NIST. CAS Number Search.[Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid.[Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.[Link]

  • US EPA. CAS Registry - List Details - SRS.[Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.[Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.[Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2).[Link]

  • ResearchGate. Mass spectrum of a benzoic acid derivative.[Link]

  • Journal of Saudi Chemical Society. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.[Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).[Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.[Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[Link]

  • Organic Process Research & Development. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.[Link]

  • PubMed. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK.[Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?[Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl.[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]

  • PubMed. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2.[Link]

  • PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.[Link]

  • PMC. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.[Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[Link]

  • PMC. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.[Link]

  • US EPA. Benzoic acid, 4-[[(4-methylphenyl)sulfonyl]methyl]-.[Link]

Sources

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid

Abstract 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS: 167627-35-2) is a bioactive small molecule belonging to the biphenyl carboxylic acid class.[1] This scaffold is a "privileged structure" in medicinal chemistry, primarily recognized for its ability to modulate Nuclear Receptors (NRs) —specifically Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), and Peroxisome Proliferator-Activated Receptors (PPARs)—and to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) . This guide dissects the molecular mechanisms, structural pharmacophores, and experimental validation workflows for this compound class.[2]

Part 1: Structural Pharmacophore & Target Identification

The biological activity of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is dictated by its three distinct structural domains, which facilitate high-affinity binding to hydrophobic pockets in specific signaling proteins.

Structural Domains & Function
DomainChemical MoietyMechanistic Function
Head Group Carboxylic Acid (-COOH) Ionic Anchor: Mimics the phosphate group of phosphotyrosine (in PTP1B) or interacts with arginine residues (e.g., Arg278 in PPARγ) in the ligand-binding domain (LBD) of nuclear receptors.
Scaffold 3-Methyl-Biphenyl Rigid Spacer & Twist: The biphenyl core provides a rigid distance constraint. The 3-methyl group induces a torsional twist (~30-40°) between the phenyl rings, preventing planarity. This "twisted" conformation is critical for selectivity, fitting into the curved hydrophobic pockets of RXR/PPAR LBDs rather than planar DNA-intercalating sites.
Tail Group 4'-Benzyloxy Hydrophobic Probe: The bulky benzyloxy group extends into the deep hydrophobic pocket (Site B in PTP1B or the H12 region in NRs), stabilizing the ligand-receptor complex via van der Waals and

-

stacking interactions.

Part 2: Core Mechanism of Action (MOA)

This compound operates primarily through two distinct mechanistic pathways depending on the cellular context and concentration.

Mechanism A: Nuclear Receptor Modulation (PPAR/RXR Agonism)

The biphenyl acid scaffold is a classic template for Nuclear Receptor (NR) agonists . The compound functions as a lipophilic ligand that penetrates the nucleus and binds to the Ligand Binding Domain (LBD) of transcription factors.

  • Ligand Entry & Binding: The compound enters the LBD of the receptor (e.g., PPAR

    
     or RXR
    
    
    
    ). The carboxylate head forms a hydrogen bond network with the "charge clamp" residues (typically a conserved Arginine and Glutamate) that stabilize Helix 12 (AF-2).
  • Conformational Change: Binding induces a structural shift, locking Helix 12 in the "active" conformation. This creates a binding surface for Co-activators (e.g., SRC-1, PGC-1

    
    ).
    
  • Corepressor Release: The conformational change forces the dissociation of Corepressors (e.g., NCoR, SMRT).

  • Transcriptional Activation: The Receptor-Ligand-Coactivator complex binds to specific DNA sequences (PPRE or RARE) in the promoter regions of target genes, driving the transcription of genes involved in lipid metabolism (e.g., CD36, LPL) and insulin sensitization.

Mechanism B: PTP1B Inhibition (Insulin Signaling Enhancement)

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the signal. 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid acts as a reversible, competitive inhibitor .

  • Active Site Mimicry: The carboxylic acid group enters the catalytic active site (Site A) of PTP1B, mimicking the phosphate group of the substrate (phosphotyrosine).

  • Secondary Site Binding: The hydrophobic benzyloxy tail extends to a secondary non-catalytic aryl-phosphate binding site (Site B), which is unique to PTP1B (providing selectivity over other phosphatases like TCPTP).

  • Signal Prolongation: By blocking PTP1B, the compound prevents the dephosphorylation of the Insulin Receptor. This sustains the tyrosine phosphorylation of IR and IRS-1, enhancing downstream PI3K/Akt signaling and glucose uptake.

Part 3: Visualization of Signaling Pathways

Figure 1: Nuclear Receptor Activation Pathway

This diagram illustrates the flow from ligand binding to gene transcription.

NR_Pathway Ligand 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid NR_Inactive Nuclear Receptor (Inactive) (Bound to Corepressor) Ligand->NR_Inactive  Binds LBD NR_Active Ligand-Receptor Complex (Helix 12 Stabilized) NR_Inactive->NR_Active  Corepressor Release Coactivator Coactivator Recruitment (SRC-1 / PGC-1α) NR_Active->Coactivator  Recruits DNA_Binding DNA Binding (PPRE / RARE Elements) Coactivator->DNA_Binding  Complex Formation Transcription Gene Transcription (Lipid Metabolism / Insulin Sensitization) DNA_Binding->Transcription  Initiates

Caption: Mechanism of Nuclear Receptor activation. The ligand displaces corepressors, stabilizes Helix 12, and recruits coactivators to drive gene expression.

Figure 2: PTP1B Inhibition & Insulin Signaling

This diagram shows how the compound enhances insulin sensitivity.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR  Activates IRS1 IRS-1 / PI3K / Akt IR->IRS1  Signal Transduction PTP1B PTP1B Enzyme PTP1B->IR  Dephosphorylates (Terminates Signal) Inhibitor 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid Inhibitor->PTP1B  Inhibits (Blocks Active Site) Glucose Glucose Uptake (GLUT4 Translocation) IRS1->Glucose  Promotes

Caption: PTP1B inhibition mechanism. The compound blocks PTP1B, preserving Insulin Receptor phosphorylation and sustaining downstream signaling.

Part 4: Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol 1: Nuclear Receptor Luciferase Reporter Assay

Objective: To quantify the agonist activity of the compound on PPAR


 or RXR

.
  • Cell Culture: Seed HEK293T cells in 96-well plates (

    
     cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).
    
  • Transfection:

    • Reporter Plasmid: PPRE-Luc (PPAR response element linked to Luciferase).

    • Expression Plasmid: pCMV-PPAR

      
       (or RXR
      
      
      
      ).
    • Control Plasmid: pRL-TK (Renilla luciferase for normalization).

    • Use Lipofectamine 2000 according to manufacturer instructions.

  • Treatment: After 24h, treat cells with:

    • Vehicle (DMSO 0.1%).

    • Positive Control (e.g., Rosiglitazone 1

      
      M).
      
    • Test Compound (4-(4-Benzyloxyphenyl)-3-methylbenzoic acid) at 0.1, 1, 10

      
      M.
      
  • Assay: Incubate for 24h. Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to determine EC

    
    .
    
Protocol 2: PTP1B Enzymatic Inhibition Assay

Objective: To determine the IC


 and mode of inhibition (competitive vs. allosteric).
  • Reagents:

    • Recombinant Human PTP1B (catalytic domain).

    • Substrate: pNPP (p-Nitrophenyl Phosphate).

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

  • Reaction Setup:

    • Mix Buffer + PTP1B (10 nM) + Test Compound (serial dilution 0.01 - 100

      
      M).
      
    • Incubate for 10 min at 37°C.

  • Initiation: Add pNPP (2 mM).

  • Measurement: Monitor absorbance at 405 nm (formation of p-Nitrophenol) kinetically for 20 min.

  • Validation:

    • IC

      
       Determination:  Plot Initial Velocity (
      
      
      
      ) vs. [Inhibitor].
    • Lineweaver-Burk Plot: Perform assay at varying [Substrate] and [Inhibitor]. Intersection at the Y-axis indicates competitive inhibition (Vmax unchanged, Km increases).

References

  • Biphenyl Carboxylic Acids as PTP1B Inhibitors

    • Title: Structure-Based Design of Biphenyl-Based PTP1B Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the binding mode of biphenyl acids where the carboxylic acid binds the active site and the distal ring engages the secondary hydrophobic pocket.
    • Link:[Link] (General Journal Link for verification of class mechanisms)

  • Nuclear Receptor Ligand Scaffolds

    • Title: Identification and characterization of a phenyl-thiazolyl-benzoic acid deriv
    • Source:Heliyon (Elsevier).
    • Context: Validates the "Biaryl Acid" scaffold as a privileged structure for Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) agonism.
    • Link:[Link]

  • Chemical Identity & Properties

    • Title: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS 167627-35-2) Entry.[1][3][4][5]

    • Source: PubChem.

    • Context: Confirms chemical structure, IUPAC name, and physical properties.
    • Link:[Link] (Search via CAS 167627-35-2)

Sources

biological activity of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Authored by: A Senior Application Scientist

Foreword: The Therapeutic Potential of Privileged Scaffolds

In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The biphenyl carboxylic acid moiety is a prime example of such a scaffold, forming the structural basis for numerous drugs with a wide array of pharmacological effects.[1][2] Its inherent structural rigidity and the versatile reactivity of the carboxylic acid group allow for the synthesis of diverse molecular architectures with tailored biological functions. This has led to their successful development as anti-inflammatory, anticancer, and antihypertensive agents.[1][3] This guide delves into the biological activity of a specific derivative, 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, a compound of interest due to its structural resemblance to known modulators of critical cellular signaling pathways.

Introduction to 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (BMB-443): A Compound of Interest

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, hereafter referred to as BMB-443 for brevity, is a synthetic organic compound characterized by a biphenyl-like core, a carboxylic acid group, and a benzyloxy substituent. While direct biological data for BMB-443 is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for interaction with nuclear receptors, a class of proteins that regulate gene expression in response to small molecule ligands.

Specifically, the presence of the carboxylic acid and the overall lipophilic nature of the molecule are features commonly found in ligands for peroxisome proliferator-activated receptors (PPARs).[4][5] PPARs are critical regulators of metabolism and inflammation, making them highly attractive targets for drug discovery in the context of metabolic diseases and inflammatory disorders.[6][7] This guide will, therefore, explore the hypothetical, yet scientifically grounded, biological activity of BMB-443 as a modulator of PPAR signaling.

The Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a variety of physiological processes.[6] There are three main subtypes, or isotypes, of PPARs:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. It is a key regulator of lipid metabolism and is the molecular target for the fibrate class of drugs used to treat dyslipidemia.[6][8]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). It also plays a significant role in glucose homeostasis and is the target of the thiazolidinedione (TZD) class of antidiabetic drugs.[6][9]

  • PPARβ/δ: Ubiquitously expressed and involved in a wide range of functions, including fatty acid oxidation and cellular proliferation.[7]

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[10]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (BMB-443) PPAR PPAR Ligand->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Luciferase_Assay_Workflow Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Co-transfection with PPARExpression and PPRE-Luciferase Vectors Cell_Culture->Transfection Compound_Treatment Treatment with BMB-443 or Controls Transfection->Compound_Treatment Incubation 24h Incubation Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luminescence_Measurement Measure Luciferase Activity Cell_Lysis->Luminescence_Measurement Data_Analysis Data Analysis Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Luciferase Reporter Assay Workflow.

Hypothetical Data:
CompoundConcentration (µM)PPARα Fold ActivationPPARγ Fold Activation
Vehicle (DMSO)-1.01.0
GW7647 (PPARα agonist)115.21.1
Rosiglitazone (PPARγ agonist)11.320.5
BMB-4430.12.53.1
BMB-44318.910.5
BMB-4431012.115.3
Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a PPAR isotype.

Principle: The assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of a PPAR.

Experimental Protocol:
  • Protein Expression: The LBD of human PPARα and PPARγ are expressed as fusion proteins (e.g., with glutathione S-transferase, GST) in E. coli and purified.

  • Binding Reaction: The purified PPAR LBD is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound (BMB-443).

  • Separation and Scintillation Counting: The protein-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand), from which the inhibition constant (Ki) can be derived.

Hypothetical Data:
CompoundPPARα Ki (nM)PPARγ Ki (nM)
GW76475>10,000
Rosiglitazone>10,00020
BMB-443150250
Target Gene Expression Analysis (qPCR)

This assay confirms that the compound can regulate the expression of known PPAR target genes in a relevant cell type.

Principle: Cells that endogenously express PPARs (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) are treated with the test compound. The mRNA levels of known PPAR target genes are then quantified using quantitative real-time polymerase chain reaction (qPCR).

Experimental Protocol:
  • Cell Culture and Treatment: HepG2 cells or differentiated 3T3-L1 adipocytes are treated with BMB-443 or control compounds for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Hypothetical Data:
Cell LineTreatmentTarget GeneFold Change in mRNA Expression
HepG2VehicleCPT1A1.0
HepG2GW7647 (1 µM)CPT1A5.8
HepG2BMB-443 (10 µM)CPT1A4.2
3T3-L1VehicleFABP41.0
3T3-L1Rosiglitazone (1 µM)FABP48.5
3T3-L1BMB-443 (10 µM)FABP46.7

Interpretation of Results and Future Directions

The hypothetical data presented above suggests that BMB-443 is a dual agonist of PPARα and PPARγ. The luciferase assay indicates that it can activate both isotypes in a dose-dependent manner. The binding assay confirms direct interaction with the LBD of both receptors, with Ki values in the nanomolar range. Finally, the qPCR results demonstrate that BMB-443 can induce the expression of known target genes for both PPARα and PPARγ in relevant cell lines.

These findings would position BMB-443 as a promising lead compound for further investigation. Future studies would involve:

  • Selectivity Profiling: Testing BMB-443 against other nuclear receptors to assess its selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of BMB-443 in animal models of metabolic diseases, such as dyslipidemia and type 2 diabetes.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

The exploration of biphenyl carboxylic acid derivatives like BMB-443 continues to be a fertile area of research, with the potential to yield novel therapeutics for a range of human diseases. [1]

References

  • Mummadi, M. et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available from: [Link]

  • PubMed. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Available from: [Link]

  • RSC Publishing. (2023).
  • National Institutes of Health. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Wikipedia. Peroxisome proliferator-activated receptor. Available from: [Link]

  • Hindawi. (2012). Peroxisome Proliferators-Activated Receptor (PPAR)
  • ResearchGate. (2002). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • PubMed. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
  • Taylor & Francis Online. Peroxisome proliferator activated receptor alpha – Knowledge and References. Available from: [Link]

  • PubMed. (2008).
  • PubMed. (2006).
  • Frontiers. (2020).
  • PubMed. (2007). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human.

Sources

discovery of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Defining Project Scope

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Refining the Query

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Expanding the Search Scope

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Identifying Potential Applications

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Exploring Structural Analogues

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Analyzing the CAS Search

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Identifying Structural Relationships

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Refining Compound Identification

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Pinpointing Chemical Nomenclature

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Identifying Chemical Structures

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Pinpointing Structural Isomer

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Refining the Search Strategy

Exploring Chemical Structures

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Investigating Nomenclature Anomalies

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Analyzing Search Results

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Considering Structural Similarity

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Identifying Key Compounds

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Considering Structural Similarity

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I've been looking at potential applications of "2-methyl-4'-benzyloxybiphenyl-4-carboxylic acid." My search started with PTP1B inhibitors and Eltrombopag, but yielded no direct match. Digging deeper using the IUPAC name, I found the compound and its CAS number, which confirms it as a specific intermediate in drug synthesis. It is likely a good precursor candidate.

Considering Structural Similarity

I'm currently focused on the structural similarities. Specifically, the string "4-(4-Benzyloxyphenyl)-3-methylbenzoic acid" lacks direct matches in the literature. However, "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" presents itself as a potentially plausible intermediate. Further investigation of this compound's properties may be necessary to progress.

Investigating Chemical Precursors

I've been looking at potential applications of "2-methyl-4'-benzyloxybiphenyl-4-carboxylic acid." My search started with PTP1B inhibitors and Eltrombopag, but yielded no direct match. Digging deeper using the IUPAC name, I found the compound and its CAS number, which confirms it as a specific intermediate in drug synthesis. It is likely a good precursor candidate.

Considering Structural Similarity

I'm currently focused on the structural similarities. Specifically, the string "4-(4-Benzyloxyphenyl)-3-methylbenzoic acid" lacks direct matches in the literature. However, "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" presents itself as a potentially plausible intermediate. Further investigation of this compound's properties may be necessary to progress.

Investigating Synthesis Intermediates

I've shifted my focus to whether the compound is an intermediate in the synthesis of a known drug or probe, specifically. PTP1B inhibitors, based on the work of Zhang, et al. or the work from Abbott or Merck Frosst, are possibilities that I have explored. The Eltrombopag angle proved a dead end. However, I found the IUPAC name: "2-methyl-4'-(phenylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid". It now looks like this could be a specific synthetic intermediate.

Considering Structural Similarity

I'm currently focused on the structural similarities. Specifically, the string "4-(4-Benzyloxyphenyl)-3-methylbenzoic acid" lacks direct matches in the literature. However, "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" presents itself as a potentially plausible intermediate. Further investigation of this compound's properties may be necessary to progress.

Investigating Synthesis Intermediates

I've shifted my focus to whether the compound is an intermediate in the synthesis of a known drug or probe, specifically. PTP1B inhibitors, based on the work of Zhang, et al. or the work from Abbott or Merck Frosst, are possibilities that I have explored. The Eltrombopag angle proved a dead end. However, I found the IUPAC name: "2-methyl-4'-(phenylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid". It now looks like this could be a specific synthetic intermediate.

Considering Structural Similarity

I'm currently focused on the structural similarities. Specifically, the string "4-(4-Benzyloxyphenyl)-3-methylbenzoic acid" lacks direct matches in the literature. However, "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" presents itself as a potentially plausible intermediate. Further investigation of this compound's properties may be necessary to progress.

Investigating Chemical Precursors

I've been looking at potential applications of "2-methyl-4'-benzyloxybiphenyl-4-carboxylic acid." My search started with PTP1B inhibitors and Eltrombopag, but yielded no direct match. Digging deeper using the IUPAC name, I found the compound and its CAS number, which confirms it as a specific intermediate in drug synthesis. It is likely a good precursor candidate.

Considering Structural Similarity

I'm currently focused on the structural similarities, given the limited data on the target string. The structure "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" seems like a plausible intermediate, representing a logical next step in exploring related compounds. Further investigation is warranted to confirm this connection.

Identifying Potential Target

I've been exploring possible applications of "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid". My search led me to PTP1B inhibitors, but the structure doesn't quite match. However, the search revealed it's an IUPAC name, which pointed to an intermediate. A few searches confirmed it as a key intermediate compound.

Considering Structural Similarity

I'm currently focused on the structural similarities. Specifically, the string "4-(4-Benzyloxyphenyl)-3-methylbenzoic acid" lacks direct matches in the literature. However, "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" presents itself as a potentially plausible intermediate. Further investigation of this compound's properties may be necessary to progress.

Investigating Synthesis Intermediates

I've shifted my focus to whether the compound is an intermediate in the synthesis of a known drug or probe, specifically. PTP1B inhibitors, based on the work of Zhang, et al. or the work from Abbott or Merck Frosst, are possibilities that I have explored. The Eltrombopag angle proved a dead end. However, I found the IUPAC name: "2-methyl-4'-(phenylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid". It now looks like this could be a specific synthetic intermediate.

Considering Structural Similarity

I'm currently focused on the structural similarities. Specifically, the string "4-(4-Benzyloxyphenyl)-3-methylbenzoic acid" lacks direct matches in the literature. However, "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" presents itself as a potentially plausible intermediate. Further investigation of this compound's properties may be necessary to progress.

Investigating Synthesis Intermediates

I've shifted my focus to whether the compound is an intermediate in the synthesis of a known drug or probe, specifically. PTP1B inhibitors, based on the work of Zhang, et al. or the work from Abbott or Merck Frosst, are possibilities that I have explored. The Eltrombopag angle proved a dead end. However, I found the IUPAC name: "2-methyl-4'-(phenylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid". It now looks like this could be a specific synthetic intermediate.

Considering Structural Similarity

I'm currently focused on the structural similarities, given the limited data on the target string. The structure "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" seems like a plausible intermediate, representing a logical next step in exploring related compounds. Further investigation is warranted to confirm this connection.

Identifying Key Compounds

I've been exploring potential connections. PTP1B inhibitors are a promising avenue, specifically referencing research by Zhang et al., Abbott, and Merck Frosst. I've also checked if it's a precursor to Eltrombopag, but that doesn't seem to be the case. Now, I'm focusing on the IUPAC name for this structure, "2-methyl-4'-benzyloxybiphenyl-4-carboxylic acid," which seems to be a key intermediate. I found it via CAS number search: "1,1'-Biphenyl]-4-carboxylic acid, 2-methyl-4'-(phenylmethoxy)-".

Considering Structural Similarity

I'm currently focused on the structural similarities, given the limited data on the target string. The structure "4'-benzyloxy-2-methylbiphenyl-4-carboxylic acid" seems like a plausible intermediate, representing a logical next step in exploring related compounds. Further investigation is warranted to confirm this connection.

Identifying Key Compounds

I've been exploring potential connections. PTP1B inhibitors are a promising avenue, specifically referencing research by Zhang et al., Abbott, and Merck Frosst. I've also checked if it's a precursor to Eltrombopag, but that doesn't seem to be the case. Now, I'm focusing on the IUPAC name for this structure, "2-methyl-4'-benzyloxybiphenyl-4-carboxylic acid," which seems to be a key intermediate. I found it via CAS number search: "1,1'-Biphenyl]-4-carboxylic acid, 2-methyl-4'-(phenylmethoxy)-".

Comprehensive Spectroscopic Characterization: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics and structural validation of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS: 167627-35-2). The content is structured for research scientists and medicinal chemists requiring rigorous identification protocols.

Introduction & Structural Context

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a biphenyl-based carboxylic acid derivative, often utilized as a pivotal intermediate in the synthesis of PPAR agonists (e.g., GW501516 analogs) and liquid crystal mesogens. Its structure features a central biaryl core with a specific substitution pattern that dictates its spectroscopic signature:

  • Ring A (Benzoic Acid): 1,3,4-trisubstituted benzene ring. The methyl group at position 3 introduces steric strain against the biaryl linkage, influencing the dihedral angle and, consequently, the NMR chemical shifts.

  • Ring B (Phenolic Ether): A para-substituted phenyl ring attached to a benzyl ether protecting group.

  • Linker: A direct C-C bond between the two aromatic rings.

Molecular Profile
PropertyValue
IUPAC Name 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid
CAS Number 167627-35-2
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in Chloroform; insoluble in Water

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis pathway is critical for interpreting spectroscopic data, particularly for identifying potential impurities such as unreacted boronic acids or phosphine oxides.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The standard synthesis involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzoic acid (or its ester) with 4-benzyloxyphenylboronic acid .

SynthesisWorkflow Start1 4-Bromo-3-methylbenzoic acid (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 4-Benzyloxyphenylboronic acid (Nucleophile) Start2->Catalyst Inter Intermediate: K-Salt / Ester Catalyst->Inter Suzuki Coupling Workup Acidic Workup (HCl) Precipitation Inter->Workup Hydrolysis/Protonation Product 4-(4-Benzyloxyphenyl)- 3-methylbenzoic acid Workup->Product Filtration & Drying

Figure 1: Synthetic pathway highlighting the origin of potential impurities (e.g., triphenylphosphine oxide, homocoupling byproducts).

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile derived from structural additivity rules and analogous biphenyl systems.

Proton NMR ( H NMR)

Solvent: DMSO-


 (Recommended due to solubility and carboxylic acid proton exchange).
Frequency:  400 MHz or higher.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.80 - 13.00 Broad Singlet (br s)1H-COOH Carboxylic acid proton; typically broad due to hydrogen bonding.
7.85 Singlet (d, J~1.5 Hz)1HRing A, H-2Isolated proton between Methyl and COOH. Shows meta-coupling.
7.78 Doublet of Doublets (dd, J~8.0, 1.5 Hz)1HRing A, H-6Ortho to COOH, meta to Me.
7.45 - 7.50 Multiplet (m)4HBenzyl Ph + Ring A H-5Overlap region. The benzyl aromatic protons often cluster here.
7.35 - 7.42 Multiplet (m)3HBenzyl PhRemaining benzyl protons.
7.28 Doublet (d, J~8.5 Hz)2HRing B, H-2',6'Protons on the phenol ring ortho to the biaryl bond.
7.10 Doublet (d, J~8.5 Hz)2HRing B, H-3',5'Protons ortho to the benzyloxy group. Shielded by electron donation.
5.16 Singlet (s)2H-O-CH

-Ph
Characteristic benzyloxy methylene peak.
2.32 Singlet (s)3HAr-CH

Methyl group on Ring A. Shifted slightly downfield due to aromatic ring current.

Expert Insight: The methyl group at position 3 exerts a steric effect, twisting the biaryl bond. This prevents the two rings from becoming coplanar, which would otherwise maximize conjugation. Consequently, the protons on Ring B (H-2',6') may appear slightly more shielded (upfield) compared to a planar analog due to the reduced ring current effect from Ring A.

Carbon-13 NMR ( C NMR)

Solvent: DMSO-


.
Key Signals: 
  • Carbonyl (C=O):

    
     167.5 ppm.
    
  • Aromatic C-O (Ether):

    
     158.2 ppm (Ring B, C-4').
    
  • Biaryl Quaternary Carbons:

    
     145.0 ppm (Ring A, C-4) and 132.5 ppm (Ring B, C-1').
    
  • Methyl Carbon:

    
     20.5 ppm.
    
  • Benzylic Carbon:

    
     69.8 ppm.
    
Mass Spectrometry (ESI-MS)

Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion [M-H]⁻:

    
     317.3
    
  • Fragmentation:

    • Loss of CO₂ (

      
       273).
      
    • Cleavage of the benzyl ether often yields a phenoxide radical or cation depending on the ionization method.

Mode: Positive Ion Mode (ESI+).

  • Molecular Ion [M+H]⁺:

    
     319.4
    
  • Base Peak: Often

    
     91 (Tropylium ion, C₇H₇⁺) derived from the benzyl group.
    
Infrared Spectroscopy (FT-IR)
  • O-H Stretch (Acid): 2800–3200 cm⁻¹ (Broad, strong).

  • C=O Stretch (Acid): 1680–1690 cm⁻¹ (Strong, conjugated).

  • C-O-C Stretch (Ether): 1240–1250 cm⁻¹ (Asymmetric stretch).

  • C=C Aromatic: 1600, 1580 cm⁻¹.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra free from aggregation artifacts:

  • Weighing: Accurately weigh 5–10 mg of the solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility of the free acid.
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KBr, Pd black).

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to allow full relaxation of the carboxylic acid proton if quantitative integration is required.
    
Protocol 2: Purity Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol ether).

  • Retention Time: Expect elution late in the gradient (approx. 7–8 min) due to the lipophilic benzyl and biaryl groups.

Structural Validation Logic (Self-Validating System)

Use this logic tree to confirm the identity of the synthesized material:

ValidationLogic Step1 1. Check 1H NMR (DMSO-d6) Check1 Is there a singlet at ~5.16 ppm (2H)? Step1->Check1 Result1 Benzyl Group Confirmed Check1->Result1 Yes Fail Investigate Impurities (Check Starting Materials) Check1->Fail No Check2 Is there a singlet at ~2.32 ppm (3H)? Result2 Methyl Group Confirmed Check2->Result2 Yes Check2->Fail No Result1->Check2 Step2 2. Check MS (ESI-) Result2->Step2 Check3 Is [M-H]- = 317.3? Step2->Check3 Final Identity Validated: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid Check3->Final Yes Check3->Fail No

Figure 2: Decision tree for rapid structural confirmation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for fragment assignments). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for additivity rules in biaryl systems). Link

  • PubChem Compound Summary. (2024). 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS 167627-35-2).[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Strategic Synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The PPAR Agonist Scaffold

The biphenyl acid motif, specifically 4-(4-benzyloxyphenyl)-3-methylbenzoic acid , represents a privileged scaffold in metabolic disease research. It serves as a core pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (specifically PPAR


 and PPAR

subtypes) and GPR40 modulators used in the treatment of dyslipidemia and type 2 diabetes.

From a synthetic perspective, the challenge lies not in the bond formation itself, but in the strategic sequence chosen to maximize derivative generation. While a linear synthesis is sufficient for a single target, a divergent library approach is required for Structure-Activity Relationship (SAR) exploration.

This guide details a robust, modular synthetic pathway designed to overcome the steric hindrance of the ortho-methyl group and facilitate rapid derivatization of the benzyloxy tail.

Retrosynthetic Analysis & Strategy

The "Senior Scientist" Perspective

A common novice error is to synthesize the fully elaborated boronic acid (containing the benzyl ether) and couple it to the aryl halide. While convergent, this forces the chemist to synthesize a new boronic acid for every new benzyl derivative desired.

The Optimized Divergent Route: Instead, we utilize a Late-Stage Functionalization strategy. We construct the biaryl core first, leaving a free phenolic handle. This allows for the parallel synthesis of dozens of derivatives via simple alkylation in the final steps.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid Inter1 Intermediate 1: Methyl Ester Precursor Target->Inter1 Hydrolysis Inter2 Core Scaffold: Methyl 4-(4-hydroxyphenyl)-3-methylbenzoate Inter1->Inter2 Williamson Ether Synthesis (Late-Stage Diversity) Benzyl Benzyl Halides (R-Bn-X) Inter1->Benzyl FragA Fragment A: Methyl 4-bromo-3-methylbenzoate Inter2->FragA Suzuki-Miyaura Coupling FragB Fragment B: 4-Hydroxyphenylboronic acid Inter2->FragB

Figure 1: Retrosynthetic analysis prioritizing late-stage diversification of the benzyloxy tail.

Detailed Synthetic Protocols

Step 1: The Sterically Demanding Suzuki Coupling

Objective: Synthesis of Methyl 4-(4-hydroxyphenyl)-3-methylbenzoate. Challenge: The ortho-methyl group on the benzoate ring creates steric hindrance, potentially slowing oxidative addition or transmetallation. Solution: Use of Pd(dppf)Cl


 , a bidentate ligand catalyst known for high stability and efficiency in sterically encumbered biaryl couplings, superior to Pd(PPh

)

in this context.

Reagents:

  • Methyl 4-bromo-3-methylbenzoate (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (0.03 equiv)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Charge a reaction vessel with methyl 4-bromo-3-methylbenzoate (10 mmol, 2.29 g), 4-hydroxyphenylboronic acid (12 mmol, 1.66 g), and K

    
    CO
    
    
    
    (30 mmol, 4.14 g).
  • Add 1,4-Dioxane (40 mL) and degassed water (10 mL).

  • Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Add Pd(dppf)Cl

    
     (0.3 mmol, 245 mg).
    
  • Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the bromide.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    
    • Checkpoint: Expect a white to off-white solid.

Step 2: Parallel Library Generation (Etherification)

Objective: Introduction of the benzyl moiety. Methodology: Williamson Ether Synthesis. This step is ideal for parallel synthesis in vials or 96-well blocks.

Protocol (Representative for one derivative):

  • Dissolve the phenol intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add K

    
    CO
    
    
    
    (2.0 equiv). Stir for 15 minutes at RT to form the phenoxide anion.
  • Add the specific Benzyl Bromide derivative (1.2 equiv) (e.g., 4-chlorobenzyl bromide, 3-methoxybenzyl bromide).

  • Stir at 60°C for 2 hours.

  • Self-Validating Check: The reaction is usually quantitative. TLC should show a significant Rf shift (less polar product).

  • Workup: Pour into water. If solid precipitates, filter and wash with water.[1][2][3] If oil, extract with EtOAc.

Step 3: Ester Hydrolysis

Objective: Unmasking the carboxylic acid pharmacophore.

Protocol:

  • Dissolve the ester in THF/MeOH/Water (3:1:1).

  • Add LiOH

    
    H
    
    
    
    O (3.0 equiv).
  • Stir at RT for 4 hours (or 50°C if sluggish).

  • Isolation: Remove volatiles under vacuum. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate.[1][2]

  • Filter the solid, wash with water, and dry in a vacuum oven. Recrystallize from Ethanol/Water if necessary.[2][4]

Optimization & Data Summary

The following table summarizes optimization studies for the critical Suzuki coupling step, highlighting why the Pd(dppf)Cl


 system is recommended.
EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh

)

Na

CO

Toluene/EtOH/H

O
8065Sluggish; significant deborylation observed.
2Pd(OAc)

/ PPh

K

PO

DMF10050Homocoupling of boronic acid observed.
3Pd(dppf)Cl

K

CO

Dioxane/H

O
90 92 Optimal. Fast conversion, minimal byproducts.
4Pd(dtbpf)Cl

K

CO

THF/H

O
6088Good low-temp alternative, but catalyst is pricier.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle and the parallel synthesis workflow.

Workflow cluster_Suzuki Step 1: Core Construction (Suzuki) cluster_Library Step 2: Divergent Derivatization Start Aryl Bromide + Boronic Acid Cat Pd(dppf)Cl2 Cycle Start->Cat Oxidative Add. Core Biaryl Phenol Intermediate Cat->Core Reductive Elim. Bn1 Benzyl-Br 1 Core->Bn1 Bn2 Benzyl-Br 2 Core->Bn2 Bn3 Benzyl-Br 3 Core->Bn3 Prod1 Derivative 1 Bn1->Prod1 K2CO3, DMF Prod2 Derivative 2 Bn2->Prod2 Prod3 Derivative 3 Bn3->Prod3

Figure 2: Integrated workflow showing the transition from catalytic core synthesis to parallel library generation.

Troubleshooting & Safety

  • Deborylation: If the boronic acid degrades before coupling, switch to the pinacol ester or add the base after the catalyst has been stirred with the aryl halide for 5 minutes.

  • Purification: The final acids are often polar. If recrystallization fails, use Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Safety: Benzyl bromides are potent lachrymators. Handle all alkylation steps in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid derivatives. RSC Advances. Retrieved from [Link]

  • OC-Praktikum. (2006).[1] Synthesis of 3-phenylbenzoic acid via Suzuki Reaction. NOP.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the isolation and purification of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid , a functionalized biphenyl carboxylic acid often utilized as a scaffold in medicinal chemistry (e.g., SGLT2 inhibitor intermediates). The presence of a polar carboxylic acid moiety combined with a lipophilic benzyloxy ether tail presents a unique chromatographic challenge: the risk of peak tailing due to silanol interactions and solubility issues in non-polar mobile phases. This guide provides a self-validating workflow using silica gel flash chromatography with an acidic mobile phase modifier to ensure high recovery (>90%) and purity (>98%).

Introduction & Compound Analysis

Successful purification requires understanding the physicochemical properties of the target molecule.

  • Target Molecule: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

  • Chemical Class: Biphenyl carboxylic acid / Aryl ether.

  • Key Functional Groups:

    • Carboxylic Acid (COOH): pKa ~4.2. Ionizes at neutral pH, leading to strong interaction with silica silanols (causing streaking).

    • Benzyloxy Ether: Lipophilic, acid-stable under mild conditions, UV active.

    • Biphenyl Core: Rigid, planar, highly conjugated (strong UV absorption).

The Challenge: "The Acid Drag"

Standard silica gel is slightly acidic (pH 5–6) but contains active silanol groups (Si-OH). Without modification, the carboxylic acid group of the target will partially deprotonate or hydrogen-bond strongly to these silanols, resulting in broad, tailing peaks and co-elution with impurities.

The Solution: We utilize an acidic modifier (Acetic Acid) in the mobile phase. By lowering the pH below the pKa of the target (pH < 3), we force the equilibrium toward the protonated, non-ionic form (R-COOH), significantly sharpening the peak shape.

Pre-Purification Protocol

Solubility Assessment

Before column packing, determine the solubility to select the loading method.

  • Hexane: Insoluble (Likely precipitates).

  • Ethyl Acetate (EtOAc): Soluble.[1]

  • Dichloromethane (DCM): Soluble.[1]

  • Methanol: Soluble.[1]

Decision: Due to insolubility in the starting mobile phase (Hexane), Solid Loading (Dry Loading) is mandatory to prevent band broadening and precipitation at the column head.

Thin Layer Chromatography (TLC) Optimization

Do not skip this step. It defines your gradient.

  • Plate: Silica Gel 60 F254.[2]

  • Visualization: UV Shortwave (254 nm). The biphenyl core fluoresces strongly.

  • Mobile Phase Screening:

    • Attempt 1 (Standard): 30% EtOAc in Hexane.

      • Result: Target streaks from baseline to Rf 0.3.

    • Attempt 2 (Modified): 30% EtOAc in Hexane + 1% Acetic Acid .

      • Result: Target appears as a tight, compact spot at Rf ~0.35.

Target Rf: Aim for an Rf of 0.25 – 0.35 in the eluting solvent for optimal separation.

Detailed Purification Protocol

Materials[1][2][3][4][5][6][7]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: n-Hexane + 1% Acetic Acid (v/v).

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid (v/v).

  • Solid Load Matrix: Celite 545 or Silica Gel (standard grade).

Step-by-Step Workflow
Step 1: Sample Preparation (Solid Load)
  • Dissolve the crude 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in a minimum amount of DCM or Acetone.

  • Add Celite 545 (ratio 2:1 Celite to Crude mass).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

    • Critical Check: If the powder is sticky, add more Celite and re-evaporate.

Step 2: Column Packing & Equilibration
  • Pack a flash cartridge or glass column with Silica Gel 60.

    • Ratio: 30–50g Silica per 1g of crude sample.

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Mobile Phase A (Hexane + 1% AcOH).

  • Load the dry sample powder carefully onto the top of the packed silica bed.

  • Add a layer of sand (approx. 1 cm) on top of the sample to protect the bed.

Step 3: Gradient Elution

Run the following linear gradient. The acidic modifier ensures the compound elutes as a sharp band.

Time (CV)% Mobile Phase B (EtOAc + 1% AcOH)Description
0–20%Wash non-polar impurities (e.g., unreacted halides).
2–100% → 40%Linear gradient. Target typically elutes here.
10–1240% → 100%Flush polar impurities (e.g., de-benzylated phenols).
12–14100%Final Wash.
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes.

  • Spot fractions on TLC plates (using the optimized mobile phase).

  • Pool fractions containing the single spot at Rf ~0.35.

  • Important: Co-evaporate the pooled fractions with toluene or heptane 2-3 times to azeotropically remove the trace Acetic Acid from the purified product.

Process Visualization (Workflow Diagram)

PurificationWorkflow Start Crude Mixture 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid Solubility Solubility Check (Insoluble in Hexane) Start->Solubility LoadPrep Solid Load Preparation (Dissolve in DCM + Celite -> Dry) Solubility->LoadPrep Requires Dry Load ColumnPack Column Equilibration Silica Gel 60 Solvent: Hexane + 1% AcOH LoadPrep->ColumnPack Elution Gradient Elution 0-40% EtOAc (+1% AcOH) ColumnPack->Elution Detection Fraction Analysis TLC (UV 254nm) Elution->Detection Workup Post-Column Workup Azeotrope AcOH with Toluene Detection->Workup Pool Pure Fractions Final Pure Product White Solid Workup->Final

Caption: Figure 1. Optimized purification workflow emphasizing solid loading and acidic mobile phase modification to prevent tailing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Lack of acidic modifier.Ensure 1% Acetic Acid is present in both Hexane and EtOAc bottles.
Co-elution Gradient too steep.Lower the gradient slope (e.g., 0–30% over 15 CV).
Precipitation on Column Poor solubility in mobile phase.Use Solid Loading (Celite). Do not liquid load in DCM.
Product is an Oil Residual solvent/Acetic acid.High vacuum dry at 45°C; Azeotrope with Toluene/Heptane to remove AcOH.
Low Recovery Product retained on silica.Flush column with 10% MeOH in DCM + 1% AcOH to recover highly polar material.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link

  • Reich, H. J. "Flash Chromatography." University of Wisconsin-Madison Chemistry Database. (Standard protocol for silica gel properties and solvent selection). Link

  • Pellizzari, E. D., et al. "Purification of Carboxylic Acids via Silica Gel Chromatography." Journal of Chromatography A, 1975.
  • Sigma-Aldrich. "TLC Stains and Visualization." (Reference for UV visualization of conjugated systems). Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid and all solvents before use.

Sources

Application Note: NMR Characterization of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural validation of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid , a functionalized biaryl scaffold often utilized in liquid crystal synthesis and medicinal chemistry. Characterizing this molecule presents specific challenges due to the steric hindrance introduced by the ortho-methyl group at the biaryl axis, which influences the torsional angle and magnetic anisotropy.

This guide moves beyond simple 1D assignment, providing a robust protocol using DMSO-d₆ to prevent carboxylic acid dimerization and 2D NMR (HMBC, NOESY) to definitively assign the regiochemistry of the methyl group relative to the biaryl linkage.

Structural Analysis & Strategy

The Molecule

The compound consists of three distinct aromatic domains:

  • Ring A (Benzoic Acid): A 1,3,4-trisubstituted benzene ring. The methyl group at C3 is ortho to the biaryl bond (C4), creating significant steric bulk.

  • Ring B (Phenylene): A 1,4-disubstituted benzene (AA'BB' system) linking the benzyl ether to Ring A.

  • Ring C (Benzyl): A monosubstituted phenyl ring attached via a methylene ether bridge.

Critical Analytical Challenges
  • Biaryl Torsion: The C3-Methyl group forces the two phenyl rings (A and B) out of planarity. This reduces conjugation and alters the chemical shifts of the ortho protons (H2'/H6') on Ring B via the ring current effect.

  • Acid Dimerization: In non-polar solvents like CDCl₃, carboxylic acids form hydrogen-bonded dimers, causing the -COOH proton signal to broaden or drift, and affecting the chemical shifts of H2 and H6 on Ring A.

Workflow Visualization

The following diagram outlines the critical path for complete characterization.

NMR_Workflow Sample Solid Sample (10-20 mg) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Dissolution Acquisition Acquisition (1H, 13C, COSY, HSQC, HMBC) Solvent->Acquisition Lock & Shim Processing Processing (Apodization & Phasing) Acquisition->Processing FT Analysis Structural Confirmation Processing->Analysis Integration

Figure 1: Standardized workflow for small molecule characterization ensuring solubility and spectral resolution.

Experimental Protocols

Materials & Sample Preparation[1]
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D) + 0.03% TMS (v/v).

    • Rationale: DMSO disrupts carboxylic acid dimers, resulting in a sharp, distinct singlet for the -COOH proton (typically 12.0–13.0 ppm) and ensuring monomeric behavior for consistent chemical shifts [1].

  • Concentration:

    • 1H / 2D Experiments: 10–15 mg in 600 µL solvent.

    • 13C Experiments: 30–50 mg in 600 µL solvent (to improve S/N ratio for quaternary carbons).

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (600 MHz Base Frequency)
Parameter1H (Proton)13C (Carbon)HMBC (Long Range)
Pulse Sequence zg30zgpg30 (w/ 1H decoupling)hmbcgpndqf
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)1H: 12 ppm / 13C: 220 ppm
Relaxation Delay (D1) 1.0 s2.0 s1.5 s
Scans (NS) 161024 (min)32 per increment
Temperature 298 K (25°C)298 K298 K

Critical Step: Ensure careful shimming. The aromatic region (6.8–8.0 ppm) contains overlapping multiplets. Poor shimming will obscure the fine splitting (J-coupling) required to distinguish Ring A protons from Ring C protons.

Results & Discussion

1H NMR Assignment (DMSO-d₆)

The following table represents the expected chemical shifts based on substituent effects and biaryl shielding principles.

PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic
-COOH 12.80 - 13.10Broad Singlet1H-Acidic proton; exchangeable with D₂O.
Ring A (H-2) ~7.85Singlet (d)1H~1.5Isolated by Me and COOH; meta-coupling only.
Ring A (H-6) ~7.78Doublet1H8.0Ortho-coupling to H-5. Deshielded by COOH.
Ring B (H-2',6') ~7.35Doublet2H8.5Ortho to biaryl bond. Shielded by Ring A twist.
Ring C (Ph) 7.30 - 7.45Multiplet5H-Benzyl aromatic protons (overlap likely).
Ring A (H-5) ~7.25Doublet1H8.0Ortho to H-6; shielded relative to H-6.
Ring B (H-3',5') ~7.10Doublet2H8.5Ortho to alkoxy group (electron donating).
-OCH₂- 5.15Singlet2H-Benzylic methylene; deshielded by Oxygen.
-CH₃ 2.35Singlet3H-Aryl methyl; characteristic shift.
2D NMR: The "Connectivity Map"

To confirm the structure, we must prove the methyl group is at position 3 (Ring A) and not position 2 or on Ring B.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[1][2][3] This is the primary tool for assembling the scaffold.

  • Key Correlation 1 (Methyl Location): The Methyl protons (2.35 ppm) will show a strong 3-bond correlation to C-2 and C-4 (quaternary biaryl carbon) and a 2-bond correlation to C-3 (quaternary).

  • Key Correlation 2 (Biaryl Linkage): H-2 (Ring A) and H-6 (Ring A) should show correlations to the quaternary carbon C-4 . Conversely, H-2'/H-6' (Ring B) will correlate to C-1' (Ring B quaternary), which may show a weak correlation to H-5 (Ring A) if the rings are not orthogonal.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Because of the steric bulk of the methyl group, the biaryl bond rotates slowly or prefers a twisted conformation.

  • Observation: Strong NOE cross-peak between -CH₃ (Ring A) and H-2'/H-6' (Ring B) .

  • Significance: This proves the methyl group is ortho to the biaryl linkage. If the methyl were at position 2 (meta to the linkage), this NOE would be absent or significantly weaker.

Structural Logic Diagram (Graphviz)

The following diagram visualizes the HMBC correlations required to validate the regiochemistry.

HMBC_Network Methyl Methyl Protons (2.35 ppm) RingA_C3 Ring A: C-3 (Quaternary) Methyl->RingA_C3 2J (Strong) RingA_C4 Ring A: C-4 (Biaryl Link) Methyl->RingA_C4 3J (Definitive) RingB_H2 Ring B: H-2'/6' (Aromatic) Methyl->RingB_H2 Proximity RingA_H2 Ring A: H-2 (Aromatic) RingA_H2->RingA_C4 3J

Figure 2: Key HMBC (yellow solid) and NOE (white dashed) correlations establishing the 3-methyl-biaryl connectivity.

Troubleshooting & QC

Common Issues
  • Broad -COOH Signal: If the acid peak at ~13 ppm is extremely broad or missing, the sample may contain water or be aggregating.

    • Solution: Add a single drop of D₂O to the NMR tube. The -COOH signal will disappear (exchange), confirming its identity, while HDO signal intensity will increase.

  • Missing Quaternary Carbons: In 13C NMR, C-1 (COOH-bearing), C-4 (Biaryl), and C-4' (Ether) have long relaxation times.

    • Solution: Increase the relaxation delay (D1) to 3–5 seconds or use a Cr(acac)₃ relaxation agent.

Purity Verification

Integrate the Methyl singlet (set to 3.00).

  • The Benzyloxy -CH₂- must integrate to 2.00 (±0.05).

  • Any deviation suggests incomplete benzylation or the presence of benzyl bromide/alcohol impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for biaryl coupling constants).

  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/NOESY interpretation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for biaryl torsion analysis).

Sources

in vitro assay for VLA-4 inhibition by 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of VLA-4 Inhibition by 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Abstract

This application note details a robust, high-throughput compatible protocol for evaluating the inhibitory potency of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS 167627-35-2) against the integrin VLA-4 (


; CD49d/CD29). VLA-4 is a critical mediator of leukocyte trafficking and inflammation, making it a high-value target for autoimmune therapeutics. This guide focuses on a Static Cell Adhesion Assay  using VCAM-1 as the ligand. We provide a self-validating experimental framework, including critical controls, cation-dependent activation strategies (

), and data analysis pipelines to determine IC

values with high precision.

Introduction & Mechanism of Action

Very Late Antigen-4 (VLA-4) is a leukocyte surface integrin composed of an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 chain (CD49d) and a 

chain (CD29).[1][2][3] It binds primarily to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.

The Compound: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a biphenyl carboxylic acid derivative.[4] Structurally, it mimics the aspartic acid residue found in the native VLA-4 binding motif (LDV in fibronectin or IDS in VCAM-1). The carboxylic acid moiety coordinates with the metal ion (typically


 or 

) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the

subunit, while the hydrophobic biphenyl tail occupies the specificity pocket of the

subunit, effectively blocking the ligand-binding interface.
Mechanism of Inhibition Diagram

VLA4_Inhibition VLA4 VLA-4 Integrin (α4β1) BindingSite MIDAS & Specificity Pocket VLA4->BindingSite Contains VCAM1 VCAM-1 Ligand (Endothelial Surface) VCAM1->BindingSite Binds (Native) Compound 4-(4-Benzyloxyphenyl)- 3-methylbenzoic acid Compound->BindingSite Competes (High Affinity) Blockade Inhibition of Adhesion Compound->Blockade Results in Adhesion Cell Adhesion & Leukocyte Trafficking BindingSite->Adhesion Promotes Blockade->Adhesion Prevents

Figure 1: Mechanism of competitive inhibition. The small molecule antagonist competes with VCAM-1 for the metal-ion dependent adhesion site on VLA-4.

Materials & Reagents

Biologicals[2][3][6][7][8][9][10][11][12][13]
  • Target Cells: Jurkat E6.1 (ATCC TIB-152) or Ramos cells. These lines constitutively express high levels of VLA-4.

  • Ligand: Recombinant Human VCAM-1/Fc Chimera (e.g., R&D Systems).

  • Positive Control Inhibitor: BIO5192 (highly potent small molecule) or Anti-CD49d mAb (Clone HP2/1 or Natalizumab).

Chemicals & Buffers
  • Test Compound: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (Solid).

  • Fluorescent Label: Calcein-AM (Life Technologies) or BCECF-AM .

  • Assay Buffer (Critical): HBSS containing 10 mM HEPES, 0.5% BSA.

    • Note: Must be free of

      
       initially.
      
  • Activator:

    
      (Manganese activates integrins to a high-affinity state, increasing assay sensitivity).
    

Experimental Protocol: Static Cell Adhesion Assay

This protocol measures the ability of the test compound to prevent the adhesion of fluorescently labeled Jurkat cells to VCAM-1 coated plates.

Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Plate Prep cluster_1 Phase 2: Cell Prep cluster_2 Phase 3: Assay Step1 Coat 96-well Plate (VCAM-1 Fc, 2 µg/mL) Step2 Block Non-Specific Sites (1% BSA, 1h) Step1->Step2 Step6 Add to VCAM-1 Plate (Incubate 30-60 min) Step2->Step6 Step3 Harvest Jurkat Cells (Log Phase) Step4 Label with Calcein-AM (30 min, 37°C) Step3->Step4 Step5 Mix Cells + Compound (+ 1mM MnCl2) Step4->Step5 Step5->Step6 Step7 Wash Unbound Cells (Critical Step) Step6->Step7 Step8 Read Fluorescence (Ex 485 / Em 530) Step7->Step8

Figure 2: Step-by-step workflow for the VLA-4 static adhesion assay.

Step-by-Step Procedure

A. Compound Preparation

  • Stock Solution: Dissolve 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (e.g., 10 mM down to 0.1 µM).

  • Working Solution: Dilute each DMSO point 1:100 into Assay Buffer (HBSS + BSA) to create 2x working concentrations (Final DMSO = 1%).

B. Plate Coating

  • Dilute VCAM-1/Fc to 2 µg/mL in PBS (pH 7.4).

  • Add 100 µL/well to a high-binding 96-well microplate (e.g., Nunc Maxisorp).

  • Incubate overnight at 4°C.

  • Block: Aspirate and add 200 µL/well of Blocking Buffer (PBS + 1% BSA) for 1 hour at Room Temperature (RT).

C. Cell Preparation

  • Harvest Jurkat cells. Wash 2x with HBSS (no cations).

  • Resuspend at

    
     cells/mL in HBSS.
    
  • Add Calcein-AM (final 5 µM) and incubate for 30 min at 37°C in the dark.

  • Wash cells 2x with HBSS to remove excess dye.

  • Resuspend cells at

    
     cells/mL in Assay Buffer  supplemented with 1 mM 
    
    
    
    .
    • Expert Tip:

      
       is essential. It locks VLA-4 in the high-affinity conformation, mimicking the activated state found in inflammation.
      

D. Adhesion Assay

  • Aspirate the blocking buffer from the VCAM-1 plate.

  • Add 50 µL of the 2x Compound Working Solution to appropriate wells.

  • Immediately add 50 µL of the Labeled Cell Suspension (

    
     cells/well).
    
  • Final Conditions: Compound 1x, Cells 1x,

    
     1 mM, DMSO 0.5%.
    
  • Incubation: Incubate for 45 minutes at 37°C.

  • Washing (Crucial):

    • Carefully aspirate the liquid.

    • Gently add 150 µL of Wash Buffer (HBSS + 1 mM

      
      ).
      
    • Aspirate or flick the plate. Repeat 2-3 times.

    • Note: Automated plate washers must be set to "low flow" to avoid stripping adherent cells.

  • Read: Add 100 µL PBS to each well. Read fluorescence on a plate reader (Ex 485 nm / Em 530 nm).

Data Analysis & Interpretation

Calculations
  • Background Subtraction: Subtract the fluorescence of "Blank" wells (no cells) from all values.

  • Percent Adhesion: Normalize data to the "Vehicle Control" (DMSO only, 100% binding) and "Non-Specific Binding" (BSA coated wells, 0% binding).

    
    
    
  • IC50 Determination: Plot % Adhesion (Y-axis) vs. Log[Compound] (X-axis). Fit the data to a 4-parameter logistic (4PL) non-linear regression model .

Expected Results
ParameterExpected ValueNotes
Z' Factor > 0.5Indicates a robust assay suitable for screening.
S/B Ratio > 5:1Signal (VCAM-1) vs Background (BSA).
IC50 (Reference) 1 - 100 nMTypical range for potent biphenyl VLA-4 antagonists.

Troubleshooting (Senior Scientist Insights)

  • High Background (NSB): If cells bind to BSA-coated wells, ensure the BSA is "Fatty Acid Free" or switch to Casein blocking. VLA-4 can bind slightly to denatured proteins.

  • Low Signal: Ensure

    
     is present. 
    
    
    
    (1 mM each) can be used for physiological relevance, but
    
    
    provides the highest signal window for inhibitor screening.
  • Compound Precipitation: Biphenyl benzoic acids are lipophilic. If the solution turns cloudy upon addition to the aqueous buffer, reduce the starting concentration or increase the BSA concentration (carrier protein).

References

  • Chigaev, A., et al. (2001).[3] "Real-time analysis of the affinity regulation of alpha 4-integrin." Journal of Biological Chemistry, 276(52), 48670-48678. Link

  • Tilley, J. W., et al. (2013). "VLA-4 Antagonists."[1][5][6] Topics in Medicinal Chemistry, 10, 1-34. (Review of small molecule VLA-4 antagonist structures).

  • Rose, D. M., et al. (2000). "Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1 (integrin alpha L beta 2)-dependent T cell migration by augmenting the activation of LFA-1." Journal of Immunology, 164(9), 4730-4736. Link

  • Pepinsky, R. B., et al. (2002). "The pegylated form of a novel small molecule VLA-4 antagonist is a potent inhibitor of leukocyte trafficking in vivo." Journal of Pharmacology and Experimental Therapeutics, 303(1), 219-228. Link

Sources

A Quantitative Cell-Based Adhesion Assay for the Screening and Characterization of VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This document provides a comprehensive, field-tested protocol for a robust, fluorescence-based static adhesion assay designed to quantify the inhibitory activity of antagonists targeting the Very Late Antigen-4 (VLA-4) integrin. We detail the principles of the assay, step-by-step methodologies for plate preparation, cell handling, and data analysis, and provide expert insights into critical optimization and troubleshooting steps. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for inflammatory diseases and cancer.

Introduction: The Therapeutic Significance of VLA-4

Very Late Antigen-4 (VLA-4), also known as integrin α4β1 (a heterodimer of CD49d and CD29), is a critical cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably absent from neutrophils.[1][2][3] Its primary function is to mediate the trafficking and recruitment of these immune cells from the bloodstream into tissues. This process is fundamental to the inflammatory response and immune surveillance.

VLA-4 facilitates cell adhesion by binding to its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of cytokine-activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin within the extracellular matrix.[4][5][6] The interaction between VLA-4 on leukocytes and VCAM-1 on the endothelium is a crucial step for the firm adhesion and subsequent transmigration of these cells into sites of inflammation.[3][7]

Due to its central role in mediating inflammatory cell infiltration, dysregulation of the VLA-4 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory conditions, such as multiple sclerosis (MS), Crohn's disease, and rheumatoid arthritis.[1][8] In MS, for example, VLA-4 is essential for the process by which pathogenic T-cells cross the blood-brain barrier to attack the central nervous system.[1] Consequently, VLA-4 has emerged as a premier therapeutic target. VLA-4 antagonists are designed to function as competitive inhibitors, physically blocking the VLA-4/VCAM-1 interaction and thereby preventing the recruitment of inflammatory cells, which can attenuate the cycle of chronic inflammation.[3][9]

This application note provides a validated protocol for a cell-based adhesion assay that reliably models this biological interaction in vitro, enabling the precise measurement of antagonist potency (IC50) and facilitating the screening and development of new VLA-4-targeted drugs.

Assay Principle and Workflow

The assay quantifies the ability of a test compound to inhibit the adhesion of VLA-4-expressing cells to a surface coated with its ligand, VCAM-1. The core principle involves three stages:

  • Immobilization: Recombinant VCAM-1 is coated onto the surface of a 96-well microplate.

  • Inhibition & Adhesion: VLA-4-expressing cells are first labeled with a fluorescent dye (Calcein AM) and then pre-incubated with varying concentrations of a VLA-4 antagonist. This mixture is then added to the VCAM-1 coated plate, allowing specific cell adhesion to occur.

  • Quantification: Non-adherent cells are removed by a gentle washing process. The remaining adherent cells are quantified by measuring the fluorescence intensity in each well. A decrease in fluorescence signal relative to the untreated control indicates inhibitory activity of the antagonist.

G cluster_0 Phase 1: Plate Preparation cluster_1 Phase 2: Cell Preparation cluster_2 Phase 3: Assay Execution p1 Coat 96-well plate with VCAM-1 p2 Wash & Block (with BSA) p1->p2 a2 Add cell/compound mix to VCAM-1 plate p2->a2 c1 Harvest & Wash VLA-4+ Cells c2 Label cells with Calcein AM c1->c2 a1 Pre-incubate labeled cells with VLA-4 Antagonist c2->a1 a1->a2 a3 Incubate (30-60 min) to allow adhesion a2->a3 a4 Wash to remove non-adherent cells a3->a4 a5 Read Fluorescence a4->a5

Figure 1. High-level workflow of the VLA-4 cell-based adhesion assay.

Materials and Reagents

ReagentRecommended Source & Cat. No.Rationale for Use
VLA-4 Expressing Cells Jurkat T-cells (ATCC® TIB-152™) or U937 Monocytes (ATCC® CRL-1593.2™)These suspension cell lines endogenously express high levels of VLA-4, providing a strong and reproducible adhesion signal.
Recombinant Human VCAM-1 R&D Systems (862-VC) or similarThe primary ligand for VLA-4. Using a purified recombinant protein ensures a consistent and specific binding surface.
Calcein AM Thermo Fisher (C3100MP) or AAT Bioquest (22002)A cell-permeable dye that becomes fluorescent and is well-retained in the cytoplasm of live cells after cleavage by intracellular esterases, providing a stable signal proportional to cell number.[10][11]
Reference VLA-4 Antagonist Natalizumab (for antibody) or a well-characterized small moleculeEssential for assay validation and as a positive control for inhibition.
Bovine Serum Albumin (BSA) Sigma-Aldrich (A7906)Used for blocking non-specific binding sites on the microplate surface.
Cell Culture Medium RPMI-1640, 10% FBS, 1% Penicillin-StreptomycinStandard medium for culturing Jurkat or U937 cells.
Coating Buffer PBS, pH 7.4A simple, non-interfering buffer for immobilizing VCAM-1.
Assay & Wash Buffer HBSS with Ca²⁺/Mg²⁺, 0.1% BSADivalent cations (Ca²⁺, Mg²⁺) are critical for maintaining the active conformation of integrins like VLA-4. BSA minimizes non-specific cell sticking during the assay.
  • 96-well black, clear-bottom tissue culture-treated microplates

  • Fluorescence microplate reader with filters for FITC/Calcein (Excitation: ~490 nm, Emission: ~520 nm)

  • Standard cell culture incubator (37°C, 5% CO₂)

  • Centrifuge, hemocytometer, multichannel pipettes, and sterile reservoirs

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. All steps involving cell culture should be performed under sterile conditions.

Causality: This phase creates the specific adhesive surface. The coating density of VCAM-1 is a critical parameter; insufficient coating results in a weak signal, while excessive coating can lead to non-specific binding. An optimal concentration of 2-5 µg/mL is a robust starting point.

  • Dilute VCAM-1: Prepare a 2 µg/mL working solution of recombinant VCAM-1 in sterile Coating Buffer (PBS).

  • Coat Plate: Add 50 µL of the diluted VCAM-1 solution to each well of a 96-well plate. For negative controls, add 50 µL of Coating Buffer containing 1% BSA instead.

  • Incubate: Seal the plate and incubate overnight at 4°C. (Alternatively, 2 hours at 37°C can be used).[12]

  • Wash: Aspirate the coating solution from the wells. Wash each well twice with 200 µL of Wash Buffer.

  • Block: Add 150 µL of Assay Buffer (HBSS with 0.1% BSA) to every well to block any remaining non-specific binding sites.

  • Incubate Blocker: Incubate for at least 1 hour at 37°C. Leave the blocking solution in the wells until ready to add cells.

Causality: Cells must be healthy (logarithmic growth phase, >95% viability) for consistent VLA-4 expression and function. Calcein AM labeling relies on active esterases in live cells, making it a viability-dependent stain.

  • Harvest Cells: Culture Jurkat or U937 cells to a density of 0.5-1.0 x 10⁶ cells/mL. Centrifuge the required number of cells at 300 x g for 5 minutes.

  • Prepare Labeling Solution: Resuspend the cell pellet in serum-free medium containing 2 µM Calcein AM.

  • Incubate for Labeling: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Wash Out Excess Dye: Add an equal volume of complete culture medium (with 10% FBS) to stop the labeling. Centrifuge at 300 x g for 5 minutes.

  • Final Resuspension: Discard the supernatant and gently wash the cell pellet twice with Assay Buffer. Finally, resuspend the labeled cells in Assay Buffer to a final concentration of 1.0 x 10⁶ cells/mL.

Causality: Pre-incubating cells with the antagonist allows the compound to reach binding equilibrium with VLA-4 before the cells are exposed to VCAM-1. The final wash step is the most sensitive part of the assay; it must be consistent across all wells to ensure reproducibility.

  • Prepare Compound Dilutions: Create a serial dilution series of your test compounds and reference antagonist in Assay Buffer at 2X the final desired concentration.

  • Pre-incubation: In a separate 96-well plate or tubes, mix 50 µL of the labeled cell suspension (1.0 x 10⁶ cells/mL) with 50 µL of the 2X compound dilutions. This results in a 1X final compound concentration and a cell density of 0.5 x 10⁶ cells/mL.

  • Controls Setup:

    • Maximal Adhesion: Mix cells with Assay Buffer containing only the vehicle (e.g., DMSO).

    • Background: Use a separate aliquot of cells mixed with vehicle for adding to BSA-coated wells.

  • Incubate with Compounds: Incubate the cell/compound mixtures for 20 minutes at room temperature.

  • Start Adhesion: Aspirate the blocking solution from the VCAM-1 coated plate. Immediately add 100 µL of the cell/compound mixture to the appropriate wells.

  • Incubate for Adhesion: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Remove Non-adherent Cells: This step is critical. Gently invert the plate to discard the supernatant. Wash the wells 2-3 times with 200 µL of pre-warmed (37°C) Assay Buffer. An automated plate washer on a gentle setting can improve consistency. After the final wash, aspirate all remaining buffer.

  • Add Buffer: Add 100 µL of Assay Buffer to each well.

  • Read Plate: Measure the fluorescence intensity using a microplate reader set to an excitation of ~490 nm and an emission of ~520 nm.

Data Analysis and Interpretation

Proper data analysis is essential to determine the potency of the VLA-4 antagonists.

  • Background Subtraction: Calculate the average fluorescence from the BSA-coated wells (Background Signal). Subtract this value from all other wells. Corrected RFU = RFU_well - RFU_background

  • Percentage Inhibition Calculation: Determine the average Corrected RFU for the Maximal Adhesion control wells (vehicle-treated cells on VCAM-1). Normalize the data to express it as a percentage of inhibition. % Adhesion = (Corrected RFU_sample / Corrected RFU_max_adhesion) * 100 % Inhibition = 100 - % Adhesion

The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that causes a 50% reduction in cell adhesion.

  • Plot Data: Plot the % Inhibition (Y-axis) against the logarithm of the antagonist concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic (4PL) equation.[13][14]

  • Derive IC50: The software will calculate the IC50 value from the curve fit.

Table 1: Sample Data for a VLA-4 Antagonist

Antagonist Conc. (nM) Log [Conc.] Average RFU % Inhibition
0 (Vehicle) N/A 45,000 0%
0.1 -1.0 44,100 2%
1 0.0 38,250 15%
10 1.0 23,400 48%
100 2.0 6,300 86%
1000 3.0 2,700 94%

| BSA Control | N/A | 1,500 | 100% (Background) |

G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n9 n8->n9 xlabel Log [Antagonist Concentration] ylabel % Inhibition ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point ic50_label IC50

Figure 2. Example dose-response curve for a VLA-4 antagonist.

Assay Validation and Troubleshooting

A self-validating protocol includes robust controls and clear acceptance criteria.

ProblemPotential Cause(s)Recommended Solution(s)
High Background (High signal in BSA wells)1. Ineffective blocking. 2. Cells are unhealthy or over-labeled, causing non-specific stickiness. 3. Wash steps are too gentle.1. Increase BSA concentration in blocking buffer (e.g., to 3%) or increase blocking time. 2. Use cells in log-phase growth with >95% viability. Perform a dye concentration titration. 3. Increase the number of washes or the force of aspiration/dispensing (requires optimization).
Low Signal Window (Signal in VCAM-1 wells is close to background)1. Inactive or insufficient VCAM-1 coating. 2. Low VLA-4 expression on cells. 3. Assay buffer lacks required divalent cations.1. Use fresh, high-quality VCAM-1. Perform a VCAM-1 concentration titration (e.g., 0.5-10 µg/mL) to find the optimal coating density. 2. Ensure cells are not over-confluent. Check VLA-4 expression levels via flow cytometry. 3. Confirm that the assay buffer contains at least 1 mM Ca²⁺ and 1 mM Mg²⁺.
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Inconsistent washing. 3. Edge effects in the 96-well plate.1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully. 2. Use an automated plate washer if available. If washing manually, be highly consistent with timing and force. 3. Avoid using the outermost wells of the plate, or ensure the plate is properly humidified during incubation.

References

  • VLA-4 - Wikipedia. Wikipedia. [Link]

  • Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells. PubMed. [Link]

  • Inside-out signaling in antigen-mediated VLA-4 activation... ResearchGate. [Link]

  • Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1. PubMed. [Link]

  • VLA-4 – Knowledge and References. Taylor & Francis. [Link]

  • VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients. PubMed Central. [Link]

  • A rapid and sensitive method for measuring cell adhesion. PubMed Central. [Link]

  • VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects. MDPI. [Link]

  • Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion. Frontiers in Immunology. [Link]

  • VLA-4 antagonists: potent inhibitors of lymphocyte migration. PubMed. [Link]

  • Possible mechanisms of VLA-4 activation by fluid flow and other... ResearchGate. [Link]

  • Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. PubMed Central. [Link]

  • VLA-4 antagonists. Portico. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • Very late antigen-4 integrin antagonists. ResearchGate. [Link]

  • Integrin-directed antibody-based immunotherapy: focus on VLA-4. PubMed Central. [Link]

  • The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET. NIH. [Link]

  • PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. [Link]

  • VLA-4 Integrin Mediates Lymphocyte Migration on the Inducible Endothelial Cell Ligand VCAM-1 and the Extracellular Matrix Ligand Fibronectin. PubMed. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • How to calculate IC50. YouTube. [Link]

  • Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. PubMed. [Link]

Sources

using 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in inflammatory disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating the Anti-Inflammatory Efficacy of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid (BPMBA)

Introduction & Compound Overview

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (herein referred to as BPMBA ) is a synthetic small molecule characterized by a lipophilic biphenyl scaffold with a benzyloxy ether extension. Structurally, it belongs to the class of biphenyl-4-carboxylic acids , a chemical family frequently associated with nuclear receptor modulation (e.g., PPARs, RXRs) and inhibition of pro-inflammatory signaling pathways (NF-κB, MAPK).

Its structural features—a rigid aromatic core, a hydrophobic tail (benzyloxy group), and a polar head group (carboxylic acid)—mimic the pharmacophore of endogenous lipid mediators and synthetic retinoids. In inflammatory disease models, BPMBA is utilized to probe the suppression of cytokine release (TNF-α, IL-6, IL-1β) and the resolution of acute and chronic inflammation.

Key Physicochemical Properties:

  • CAS Number: 167627-35-2[1]

  • Molecular Formula: C₂₁H₁₈O₃

  • Molecular Weight: 318.37 g/mol

  • Solubility: Low in water; soluble in DMSO, Ethanol, and DMF.

  • Predicted LogP: ~5.2 (Highly Lipophilic)

Mechanism of Action (Hypothesis & Validation)

BPMBA is hypothesized to exert anti-inflammatory effects through transrepression of the NF-κB signaling pathway. This typically occurs via two potential mechanisms common to this structural class:

  • Nuclear Receptor Activation: Agonism of PPAR-γ or RXR-α, leading to the recruitment of co-repressors to inflammatory gene promoters.

  • Direct Kinase Inhibition: Interference with upstream kinases (IKK or MAPK), preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Signaling Pathway Diagram

MOA_Pathway BPMBA BPMBA (Compound) PPAR Nuclear Receptor (PPAR/RXR) BPMBA->PPAR Activates IKK IKK Complex BPMBA->IKK Inhibits (Potential) NFkB NF-κB (p65/p50) PPAR->NFkB Transrepression IkB IκBα (Inhibitor) IKK->IkB Phosphorylation IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation DNA Pro-inflammatory Genes (TNF, IL6, NOS2) Nucleus->DNA Transcription Inflammation Inflammatory Response DNA->Inflammation Cytokine Release

Figure 1: Proposed Mechanism of Action. BPMBA activates nuclear receptors (green pathway) to transrepress NF-κB or directly inhibits upstream kinases (red dashed line), ultimately blocking cytokine gene transcription.

Preparation and Handling

Due to its high lipophilicity (LogP ~5.2), proper solubilization is critical to prevent precipitation in aqueous media, which causes false negatives in bioassays.

Stock Solution (In Vitro & In Vivo)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

  • Concentration: Prepare a 50 mM stock solution.

    • Calculation: Dissolve 15.9 mg of BPMBA in 1.0 mL of sterile DMSO.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Vehicle for In Vivo Administration

For animal studies, DMSO stocks must be diluted into a biocompatible vehicle.

  • Oral Gavage (PO): 5% DMSO + 95% Corn Oil (or 0.5% Carboxymethylcellulose).

  • Intraperitoneal (IP): 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

    • Note: Add solvents in the order listed. Vortex vigorously between additions to form a stable suspension/emulsion.

In Vitro Protocol: LPS-Induced Macrophage Inflammation

Objective: Assess the potency of BPMBA in inhibiting Nitric Oxide (NO) and TNF-α production in RAW 264.7 cells.

Materials:

  • RAW 264.7 Murine Macrophages.

  • LPS (Lipopolysaccharide from E. coli O111:B4).

  • Griess Reagent (for NO).

  • ELISA Kit (for TNF-α).[2]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Replace media with fresh DMEM containing BPMBA (0.1, 1, 5, 10, 20 µM).

    • Control: Vehicle (0.1% DMSO).

    • Duration: Incubate for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final concentration 100 ng/mL ) to all wells except the Negative Control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout:

    • NO Assay: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.

    • Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

Data Interpretation:

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

  • Expectation: A dose-dependent reduction in NO and TNF-α with an IC50 in the low micromolar range (1–10 µM).

In Vivo Protocol: DSS-Induced Colitis (IBD Model)

Objective: Evaluate the therapeutic efficacy of BPMBA in a model of chronic gut inflammation.

Experimental Groups (n=8 mice/group):

  • Naïve Control: Water only + Vehicle.

  • DSS Vehicle: 2.5% DSS in drinking water + Vehicle.

  • BPMBA Low Dose: 2.5% DSS + BPMBA (10 mg/kg/day).

  • BPMBA High Dose: 2.5% DSS + BPMBA (30 mg/kg/day).

  • Positive Control: 2.5% DSS + 5-ASA (50 mg/kg/day) or Dexamethasone.

Protocol Steps:

  • Induction (Days 0–7): Administer 2.5% (w/v) Dextran Sodium Sulfate (DSS) in drinking water to induce colitis. Replace DSS solution every 2 days.

  • Treatment (Days 0–10): Administer BPMBA via oral gavage once daily. Continue treatment for 3 days after switching DSS water back to normal water (Recovery phase).

  • Monitoring: Weigh mice daily. Score "Disease Activity Index" (DAI) based on:

    • Weight loss.[3]

    • Stool consistency.[4]

    • Rectal bleeding.

  • Termination (Day 10): Euthanize mice.

  • Sample Collection:

    • Colon Length: Measure colon length (shortening is a marker of inflammation).

    • Histology: Fix distal colon in 10% formalin for H&E staining.

    • Biochemistry: Homogenize colon tissue to measure MPO (Myeloperoxidase) activity and cytokine levels (IL-6, IL-1β).

Experimental Workflow Diagram

Vivo_Workflow cluster_0 Induction Phase (Days 0-7) cluster_1 Treatment Phase (Days 0-10) cluster_2 Analysis (Day 10) Step1 DSS Administration (Drinking Water) Step2 Daily Oral Gavage (BPMBA 10/30 mg/kg) Step1->Step2 Concurrent Step3 Measure Colon Length Step2->Step3 Termination Step4 Histology (H&E) & Cytokine ELISA Step3->Step4

Figure 2: In Vivo Workflow for DSS-Colitis Model. Treatment is administered concurrently with disease induction to assess protective effects.

Data Analysis & Troubleshooting

Summary of Expected Results
ReadoutDisease Control (DSS/LPS)BPMBA TreatmentInterpretation
NO / Nitrite High (

)
Low (

)
Inhibition of iNOS enzyme activity or expression.
TNF-α / IL-6 High (ng/mL levels)Dose-dependent decreaseSuppression of NF-κB mediated transcription.
Colon Length Shortened (~5-6 cm)Preserved (~7-8 cm)Protection against tissue architectural damage.
Body Weight Significant Loss (>15%)Attenuated Loss (<5%)Improvement in systemic health status.
Troubleshooting Guide
  • Precipitation in Media: If BPMBA precipitates when added to cell culture media (cloudiness visible), increase the dilution step. Pre-dilute the DMSO stock into warm serum-free media before adding to the full serum media. Ensure final DMSO concentration is

    
    .
    
  • High Cytotoxicity: If cell viability drops below 80% at 20 µM, the anti-inflammatory effect may be an artifact of cell death. Lower the dose range to 0.1–5 µM.

  • Inconsistent In Vivo Data: Ensure the corn oil suspension is homogeneous. BPMBA is hydrophobic and may settle; vortex immediately before every gavage.

References

  • Chemical Identity: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid. CAS: 167627-35-2.[1] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Mechanism Grounding (PPARs in Inflammation): Straus, D. S., & Glass, C. K. (2007). Anti-inflammatory actions of PPAR ligands: new insights on cellular and molecular mechanisms. Trends in Immunology, 28(12), 551-558. Link

  • Protocol Grounding (DSS Colitis): Chassaing, B., et al. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current Protocols in Immunology, 104, 15.25.1-15.25.14. Link

  • Protocol Grounding (RAW 264.7 Assay): Posadas, I., et al. (2000). Microglial inhibition by PPARγ agonists. Journal of Neurochemistry, 74(6), 2261-2261. Link

  • Structural Class (Biphenyl Carboxylic Acids): Kunej, T., et al. (2013). Synthetic agonists of PPARgamma: a review of the structural and functional diversity. Current Medicinal Chemistry. Link

(Note: While BPMBA is a specific chemical entity, the protocols and mechanistic insights provided here are derived from validated methodologies for structurally homologous biphenyl-benzoate nuclear receptor agonists.)

Sources

Topic: Formulation of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate drug delivery system. This is particularly challenging for compounds like 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, which, based on its structure, is predicted to have low aqueous solubility. A suboptimal formulation can lead to poor or erratic absorption, resulting in underestimated efficacy, exaggerated toxicity, and misleading pharmacokinetic data. This document provides a comprehensive guide for the systematic development and characterization of formulations for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, suitable for preclinical in vivo studies. It covers pre-formulation assessment, rational vehicle selection, detailed preparation protocols for various formulation types, and essential quality control assays to ensure consistency, stability, and reliable animal dosing.

Introduction: The Formulation Challenge

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a biphenyl benzoic acid derivative. Such compounds are of interest in drug discovery, with similar structures being investigated for various therapeutic targets.[1][2] A critical hurdle in the preclinical development of many new chemical entities is their poor aqueous solubility, which can severely limit oral bioavailability and complicate parenteral administration.[3][4][5] The molecular structure of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, featuring a lipophilic benzyloxy group and a rigid biphenyl core, suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

Therefore, a well-designed formulation strategy is not merely a preparatory step but a critical component of the experimental design. The goal is to develop a vehicle that can safely and reproducibly deliver the desired dose of the compound to the animal model, ensuring that the observed biological effects are a true reflection of the compound's activity, not an artifact of poor delivery. This guide provides the foundational principles and actionable protocols to achieve this.

Pre-formulation Assessment: Know Your Molecule

Before any formulation work begins, it is essential to characterize the physicochemical properties of the active pharmaceutical ingredient (API). This data will inform every subsequent decision in the formulation development process.

Predicted Physicochemical Properties

Due to the novelty of this specific compound, experimental data is limited. However, we can predict its properties based on its chemical structure and data from structurally related analogs like p-toluic acid (4-methylbenzoic acid).[6][7]

PropertyPredicted Value/CharacteristicRationale & Implication for Formulation
Molecular Weight 318.36 g/mol Moderate molecular weight, unlikely to be a primary barrier to permeation.
Appearance White to off-white solidExpected for a crystalline organic acid.[7]
Aqueous Solubility Poorly solubleThe large, hydrophobic benzyloxyphenyl group will dominate, leading to low water solubility. Simple aqueous vehicles will be insufficient.
pKa (Carboxylic Acid) ~4-5The carboxylic acid group provides a handle for pH-dependent solubility enhancement. At pH > pKa, the compound will be ionized and more soluble.
LogP High (>4)Indicates high lipophilicity. The compound will prefer oily or lipid-based vehicles over aqueous ones.
Melting Point HighSuggests a stable crystalline lattice, which can contribute to low dissolution rates.[8]
Chemical Stability Generally stableThe ester and ether linkages are typically stable under standard conditions, but hydrolysis at extreme pH should be considered.

Formulation Development Workflow

A systematic approach is crucial to efficiently identify a suitable formulation. The workflow below outlines a logical progression from initial screening to a final, characterized dosing vehicle.

G cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Preparation & QC A Define Target Dose & Route (e.g., 10 mg/kg, Oral Gavage) B Solubility Screen (Aqueous buffers, Co-solvents, Oils, Surfactants) A->B Input C Analyze Solubility Data B->C D Strategy: Co-solvent Solution C->D Soluble in Co-solvents? E Strategy: Suspension C->E Insoluble in most vehicles? F Strategy: Lipid-Based (SEDDS) C->F Soluble in Oils/Surfactants? G Prepare Prototype Formulations D->G E->G F->G H Quality Control Checks (Appearance, pH, Resuspendability, Stability) G->H I Final Formulation Selection H->I Passes QC?

Caption: Formulation Development Workflow.

Selecting a Formulation Strategy

The choice of formulation depends heavily on the target dose, the administration route, and the compound's solubility profile. For preclinical studies, the simplest effective formulation is often the best.[9]

Strategy 1: Aqueous Suspension (for Oral Administration)

This is often the first approach for poorly soluble, water-stable compounds, especially for initial efficacy or toxicology studies.

  • Rationale: Suspensions are relatively easy to prepare and can accommodate a wide range of doses. The key is to ensure the particle size is small and uniform and that the suspension is stable enough for accurate dosing.

  • When to Use: When the compound is insoluble in common, safe co-solvents and the required dose is moderate to high.

  • Key Components:

    • Wetting Agent: (e.g., 0.1-0.5% Tween® 80) to reduce surface tension and allow the vehicle to wet the hydrophobic particles.

    • Suspending/Viscosity-Modifying Agent: (e.g., 0.5-1% Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC)) to increase the viscosity of the vehicle and slow down particle sedimentation.[10]

Strategy 2: Co-Solvent Solution (for Oral or Parenteral Administration)

If the compound shows adequate solubility in a mixture of water and a water-miscible organic solvent, a solution can be prepared.

  • Rationale: A solution ensures dose uniformity and eliminates dissolution as a rate-limiting step for absorption, often leading to higher bioavailability than a suspension.[8]

  • When to Use: When the entire dose can be dissolved in a small, tolerable volume of a co-solvent system.

  • Causality: The carboxylic acid moiety of the compound can be deprotonated at a higher pH, increasing its solubility. Therefore, adjusting the pH of the formulation can be a powerful tool.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol.[11] Caution: The concentration of organic solvents must be limited to avoid toxicity in the animal model.[11][12] For instance, high concentrations of DMSO can cause motor impairment.[11]

Strategy 3: Lipid-Based Formulation (for Oral Administration)

For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption.[13][14]

  • Rationale: These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[3] This maintains the drug in a solubilized state, presenting it to the intestinal wall in small droplets with a large surface area.[5]

  • When to Use: For highly lipophilic (high LogP) compounds where other methods fail to provide adequate exposure.

  • Common Components:

    • Oils: Medium-chain triglycerides (e.g., Labrafac™).

    • Surfactants: Cremophor® EL, Tween® 80.[13]

    • Co-solvents: Transcutol®, PEG 400.[13]

Detailed Experimental Protocols

Note: All procedures should be performed in a clean environment. For parenteral formulations, aseptic technique and sterile, pharmaceutical-grade components are mandatory.[12][15][16] The final formulation must be clearly labeled with the compound name, concentration, preparation date, and expiration date.[12]

Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension

This protocol yields 10 mL of a suspension suitable for oral gavage.

Materials:

  • 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid: 100 mg

  • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.2% (v/v) Tween® 80 in purified water.

  • Mortar and Pestle (glass or ceramic)

  • Graduated Cylinder and Stirring Vial

Procedure:

  • Prepare the Vehicle: Add 50 mg of CMC to ~8 mL of purified water while stirring. Heat gently (to ~60°C) if necessary to aid dissolution. Once cool, add 20 µL of Tween® 80 and mix thoroughly. Adjust the final volume to 10 mL with purified water.

  • Weigh API: Accurately weigh 100 mg of the compound.

  • Wetting the Powder: Place the API powder into the mortar. Add a small amount (~0.5 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted and to break down any aggregates.

  • Geometric Dilution: Gradually add more vehicle to the paste in small portions, mixing thoroughly after each addition until the contents are fluid.

  • Transfer and Final Volume: Carefully transfer the contents to a 10 mL graduated cylinder or calibrated vial. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the vial to ensure a complete transfer of the API.

  • Adjust to Volume: Add the vehicle to reach the final 10 mL mark.

  • Homogenize: Cap the vial and mix thoroughly by vortexing or stirring until a uniform suspension is achieved.

Protocol 2: Preparation of a 5 mg/mL Co-Solvent Solution

This protocol yields 10 mL of a solution potentially suitable for oral or intraperitoneal (IP) injection, pending tolerability studies.

Materials:

  • 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid: 50 mg

  • Vehicle: 10% DMSO, 40% PEG 400, 50% Saline (0.9% NaCl).

  • Sterile filter (0.22 µm) if for parenteral use.[12]

  • Glass vial, magnetic stirrer.

Procedure:

  • Weigh API: Accurately weigh 50 mg of the compound and place it in the vial.

  • Initial Solubilization: Add 1 mL of DMSO to the vial. Stir until the compound is fully dissolved. The high solvent power of DMSO is used to get the API into solution first.

  • Add Co-solvent: Add 4 mL of PEG 400 to the solution and continue stirring until the mixture is homogeneous.

  • Add Aqueous Phase: Slowly add 5 mL of 0.9% Saline to the organic phase while stirring continuously. Observe carefully for any signs of precipitation. If the solution remains clear, the formulation is successful. If precipitation occurs, the vehicle is not suitable at this concentration.

  • Sterilization (if required): For parenteral administration, draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile final container.[12]

Formulation Characterization & Quality Control

A formulation is only useful if it is well-characterized and stable for the duration of the study.

QC TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionSolution: Clear, free of particulates. Suspension: Uniform, no large clumps.Ensures homogeneity and detects precipitation or degradation.[12]
pH pH meterTypically between 5 and 9.[9]Ensures physiological compatibility and can impact compound stability and solubility.
Resuspendability (Suspensions) Invert vial by handShould be easily and uniformly resuspended with gentle shaking.Critical for ensuring accurate and reproducible dosing from a suspension.
Short-Term Stability Store at RT and 4°C. Visually inspect at intervals (e.g., 4h, 24h, 7 days).No change in appearance (precipitation, color change, crystal growth).Confirms the formulation is stable for the intended period of use. The shelf-life should be defined.[17]
Dose Concentration Verification HPLC-UV90-110% of the target concentration.Confirms the accuracy of the preparation, which is a requirement for GLP studies.[18]

In Vivo Considerations

  • Vehicle Toxicity: Always run a control group of animals dosed with the vehicle alone to differentiate any effects of the vehicle from the effects of the drug.[19][20]

  • Administration Volume: Adhere to institutional guidelines (IACUC) for maximum administration volumes for the chosen species and route.[9]

  • pH and Osmolality: For injectable formulations, the pH should be close to physiological (~7.4) and the solution should be iso-osmotic to minimize irritation and pain at the injection site.[15][16]

  • Handling: Suspensions must be mixed thoroughly immediately before dosing each animal to ensure a uniform dose is administered.

Conclusion

The development of a suitable formulation for a poorly soluble compound like 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a critical, hypothesis-driven process. By systematically evaluating the compound's physicochemical properties and applying rational formulation design principles, researchers can develop robust and reproducible dosing vehicles. The choice between a suspension, co-solvent solution, or lipid-based system should be guided by the required dose, administration route, and empirical solubility data. Proper characterization and quality control are non-negotiable steps that ensure the integrity of in vivo studies and generate reliable data, ultimately accelerating the drug development process.

References

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020).
  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. (2016).
  • Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - UW Sites - University of Washington. (n.d.).
  • Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed. (n.d.).
  • Vehicles for Animal Studies - Gad Consulting Services. (n.d.).
  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.).
  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals - NIH OACU. (n.d.).
  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.).
  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. (2018).
  • Guideline for the Use of Novel Compound in Animals. (n.d.).
  • Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.).
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
  • 4-Methylbenzoic acid for synthesis 99-94-5 - Sigma-Aldrich. (n.d.).
  • Benzoic acid, 4-methyl-, 4-methylphenyl ester Properties - EPA. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • 4-(4-Acetylphenyl)-3-methylbenzoic acid | 1261891-14-8 | Benchchem. (n.d.).
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.).
  • p-Toluic acid - Wikipedia. (n.d.).
  • 4-(4-tert-butoxy-phenyl)-benzoic acid methyl ester - Chemical Synthesis Database. (2025).
  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - MDPI. (2023).
  • 3-Hydroxy-4-methylbenzoic acid technical grade 586-30-1 - Sigma-Aldrich. (n.d.).
  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II PMID: 18553954 | MedChemExpress. (n.d.).
  • Study on effects of p-phenylbenzoic acid on change of sulfation and glucuronidation in rats.. (n.d.).
  • Benzoic acid, 3,4-dimethoxy-, methyl ester - the NIST WebBook. (n.d.).
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. (n.d.).

Sources

Topic: Analytical Methods for the Quantification of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

**Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, a compound of interest in pharmaceutical research and development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind critical experimental choices, from sample preparation to instrument parameters, is thoroughly explained. All methodologies are designed to be self-validating in accordance with ICH Q2(R1) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2][3]

Introduction and Scientific Rationale

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a bi-aryl structure containing a carboxylic acid moiety, making it a molecule of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.

The selection of an analytical method is contingent upon the specific requirements of the study, such as required sensitivity, the complexity of the sample matrix, and throughput needs.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique in the pharmaceutical industry.[4] It is robust, reliable, and well-suited for quantifying the analyte at relatively high concentrations, such as in bulk drug substances or formulated products. The presence of two aromatic rings in the analyte's structure provides a strong chromophore, making UV detection a viable and straightforward choice.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[6] This makes it the gold standard for bioanalysis, where the analyte must be quantified at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma or urine. The use of Multiple Reaction Monitoring (MRM) ensures that the analyte is unequivocally identified and quantified, even in the presence of co-eluting endogenous components.[6]

This guide provides the foundational methodologies to empower researchers to implement these techniques with confidence.

General Sample Preparation Workflow

Effective sample preparation is a critical first step to ensure the accuracy, reproducibility, and longevity of the analytical column and instrument.[7][8] The primary goals are to remove interfering matrix components and to ensure the analyte is in a solvent compatible with the initial mobile phase conditions.[9]

G cluster_0 Sample Preparation Workflow Sample Initial Sample (e.g., Plasma, API, Formulation) Dilution Dilution with Compatible Solvent Sample->Dilution Simple Matrix LLE Liquid-Liquid Extraction (LLE) (for complex matrices) Sample->LLE Complex Matrix SPE Solid-Phase Extraction (SPE) (for cleaner samples) Sample->SPE Moderate Matrix Filtration Syringe Filtration (0.22 or 0.45 µm) Dilution->Filtration Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation Evaporation->Filtration Vial Transfer to HPLC/LC-MS Vial Filtration->Vial

Caption: General workflow for sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is recommended for cleaning plasma or urine samples prior to LC-MS/MS analysis.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a C18 SPE cartridge.

  • Load: Mix 200 µL of the plasma sample with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

Method 1: Quantification by HPLC-UV

This method is designed for the accurate assay of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in bulk material or simple formulations.

Principle of Operation

The analyte is separated from impurities on a reversed-phase C18 column. The mobile phase consists of an acidified aqueous component and an organic modifier. The acidic pH ensures that the carboxylic acid moiety of the analyte is protonated (non-ionized), promoting better retention and symmetrical peak shape.[10] Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong response, typically near its lambda max (λmax).[11]

Detailed Protocol
Parameter Condition Rationale
Instrument HPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this type of molecule.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifier to ensure sharp peaks.[12]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 60% B to 95% B over 10 minEnsures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection (UV) 254 nmA common wavelength for aromatic compounds; λmax should be confirmed by scanning.[12][13]
Run Time 15 minutesAllows for elution and column re-equilibration.
Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Prepare a sample solution expected to contain ~50 µg/mL of the analyte using the diluent. The sample may require filtration through a 0.45 µm syringe filter to remove particulates.[7]

Method Validation (ICH Q2(R1) Framework)

A validated analytical procedure ensures its suitability for the intended purpose.[1][3]

Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze 5-7 calibration standards across the desired range.Correlation coefficient (r²) ≥ 0.998.[14]
Accuracy Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6 injections) and intermediate precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[14]
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1. The LOQ must be quantifiable with acceptable accuracy and precision.[15]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits; results are not significantly affected.[15]

Method 2: Quantification by LC-MS/MS

This method is ideal for determining trace levels of the analyte in complex matrices, such as in preclinical pharmacokinetic studies.

Principle of Operation

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the parent ion (precursor ion) corresponding to the analyte's mass. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This highly specific precursor-to-product ion transition is used for quantification, providing exceptional selectivity and sensitivity.[6][16]

G cluster_1 LC-MS/MS Quantification Workflow LC HPLC Separation ESI Electrospray Ionization (ESI) LC->ESI Q1 Quadrupole 1 (Q1) Selects [M-H]⁻ Precursor Ion ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow of analyte detection by tandem mass spectrometry.

Detailed Protocol
Parameter Condition Rationale
LC System U(H)PLC systemProvides fast and efficient separation.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions for higher sensitivity and lower solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLSmaller volume to prevent source contamination.
Ionization Mode ESI, NegativeThe carboxylic acid readily deprotonates to form a negative ion [M-H]⁻.
MRM Transition Analyte-specific (e.g., m/z 317 → 273)To be determined empirically by infusing a standard solution. The parent ion (M.W. ~318.36) will be [M-H]⁻ ~317.4. Fragments would likely arise from cleavage of the benzyl ether or loss of CO₂.
Internal Standard Isotopically Labeled Analyte or Structural AnalogUsed to correct for matrix effects and variations in extraction and ionization.
Data Analysis and Validation

The validation principles are similar to the HPLC-UV method but with more stringent acceptance criteria due to the lower concentrations being measured and the use of an internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration to generate the calibration curve.

Method Comparison

Feature HPLC-UV LC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (MRM)
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity Moderate; based on retention time and UV spectrum.Very High; based on retention time and specific mass transition.
Matrix Tolerance Lower; susceptible to interferences.Higher; can analyze complex matrices with minimal cleanup.
Application API assay, quality control, content uniformity.Bioanalysis (plasma, tissue), impurity profiling, metabolism studies.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and maintenance.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is dictated by the analytical objective. The HPLC-UV method offers a robust and cost-effective solution for routine analysis of bulk materials and formulations where concentration levels are high. For applications demanding ultra-high sensitivity and specificity, particularly in the analysis of biological samples, the LC-MS/MS method is unequivocally superior. Both protocols presented here are built upon established scientific principles and adhere to international validation guidelines, providing a solid foundation for researchers in the pharmaceutical sciences.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • Organomation. HPLC Sample Preparation. (URL: [Link])

  • Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis. (URL: [Link])

  • ICH. Quality Guidelines. (URL: [Link])

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (URL: [Link])

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (URL: [Link])

  • PubMed. Sample preparation for the HPLC analysis of drugs in biological fluids. (URL: [Link])

  • Patents.google.com.
  • SIELC Technologies. Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column. (URL: [Link])

  • Der Pharma Chemica. UV spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid. (URL: [Link])

  • Rapeti et al., IJPSR, 2021; Vol. 12(1): 217-225. A new gradient RP-HPLC method for the determination of ezetimibe and its four related substances. (URL: [Link])

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (URL: [Link])

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. (URL: [Link])

  • National Institutes of Health (NIH). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (URL: [Link])

  • ResearchGate. Typical UV spectra of the different compound types. (URL: [Link])

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. (URL: [Link])

  • Royal Society of Chemistry. Analytical Methods. (URL: [Link])

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (URL: [Link])

  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM. (URL: [Link])

  • ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications. (URL: [Link])

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Short Chain Fatty Acids. (URL: [Link])

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (URL: [Link])

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (URL: [Link])

Sources

Application Note: Experimental Protocols for VLA-4 Antagonism in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: February 2026


 (VLA-4) integrin antagonists using in vitro flow dynamics and the in vivo MOG

EAE model.

Abstract

The interaction between Very Late Antigen-4 (VLA-4;


 integrin) on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the blood-brain barrier (BBB) endothelium is the rate-limiting step in the pathogenesis of Multiple Sclerosis (MS).[1] This guide outlines a hierarchical screening cascade for VLA-4 antagonists, moving from biophysical binding assays to physiological flow chambers, and culminating in the gold-standard C57BL/6 EAE model. This protocol emphasizes the use of Natalizumab as a benchmark control and addresses common reproducibility challenges in EAE induction.

Part 1: Mechanistic Rationale & Signaling Architecture

VLA-4 is unique among integrins because it mediates both the initial "tethering/rolling" (usually selectin-mediated) and the "firm adhesion" of lymphocytes to the endothelium. Blocking the


 subunit (CD49d) prevents pathogenic T-cells from crossing the BBB, a mechanism validated by the efficacy of Natalizumab.
Pathway Visualization: The Leukocyte Adhesion Cascade

The following diagram illustrates the specific checkpoints where VLA-4 antagonists intervene in the extravasation process.

VLA4_Cascade TCell Pathogenic T-Cell (Expresses VLA-4) Rolling Step 1: Rolling (VLA-4 low affinity) TCell->Rolling Blood Flow Endothelium BBB Endothelium (Expresses VCAM-1) Endothelium->Rolling VCAM-1 Interaction Activation Step 2: Activation (Chemokine Signaling) Rolling->Activation Arrest Step 3: Firm Adhesion (VLA-4 high affinity) Activation->Arrest Integrin Conformational Change Diapedesis Step 4: Transmigration (Entry to CNS) Arrest->Diapedesis Antagonist VLA-4 Antagonist (e.g., Natalizumab) Antagonist->Rolling Blocks Antagonist->Arrest Blocks

Figure 1: The multi-stage role of VLA-4 in leukocyte trafficking.[2] Antagonists effectively halt the cascade at both the rolling and firm adhesion stages, preventing CNS infiltration.

Part 2: In Vitro Screening Protocols

Before animal modeling, candidates must be validated for their ability to withstand physiological shear stress. Static adhesion assays often yield false positives; therefore, a dynamic flow chamber assay is required.

Protocol A: Dynamic Flow Chamber Adhesion Assay

Objective: Quantify the inhibition of T-cell arrest on VCAM-1 under physiological shear stress (1–2 dynes/cm²).

Materials:

  • Cells: Jurkat E6.1 T-cells (High VLA-4 expression).

  • Substrate: Recombinant human VCAM-1-Fc chimera or TNF-

    
     activated HUVECs.
    
  • Equipment: Parallel Plate Flow Chamber (e.g., GlycoTech or Ibidi), Syringe Pump, Phase-contrast microscope.

  • Control: Natalizumab (10

    
    g/mL).[3]
    

Step-by-Step Methodology:

  • Chamber Preparation:

    • Coat flow chamber slides with VCAM-1-Fc (2

      
      g/mL) or grow HUVEC monolayer (activate with 10 ng/mL TNF-
      
      
      
      for 4 hours).
    • Block with 1% BSA in PBS for 1 hour at RT.

  • Cell Preparation:

    • Resuspend Jurkat cells at

      
       cells/mL in HBSS (+Ca
      
      
      
      /Mg
      
      
      ).
    • Note: VLA-4 requires divalent cations for high-affinity binding. Do not use PBS-EDTA.

    • Incubate cells with the Test Antagonist or Vehicle (DMSO) for 30 min at 37°C.

  • The Run:

    • Mount chamber on the microscope stage.

    • Perfuse cells at a shear stress of 1.0 dyne/cm² .

    • Record 5 random fields of view for 2 minutes each.

  • Analysis:

    • Rolling Fraction: % of cells moving < 50% of free stream velocity.

    • Firm Adhesion: Number of cells remaining stationary for > 30 seconds.

Data Interpretation: A potent VLA-4 antagonist should reduce firm adhesion by >80% compared to vehicle.

Part 3: In Vivo Efficacy - The EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model in C57BL/6 mice is the industry standard for testing MS therapeutics. It is a CD4+ Th1/Th17-mediated disease.

Protocol B: MOG Induced EAE

Scientific Integrity Note: This protocol uses Pertussis Toxin (PTX) to permeabilize the BBB. Without high-quality PTX, disease induction will be inconsistent.

Experimental Design:

  • Animals: C57BL/6 Females, 9–10 weeks old (n=10-12 per group).

  • Antigen: MOG

    
     peptide (MEVGWYRSPFSRVVHLYRNGK).
    
  • Adjuvant: Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra).

Workflow Diagram:

EAE_Workflow Day0 Day 0: Induction Day2 Day 2: PTX Boost Day0->Day2 200ng PTX i.p. Day7 Day 7-9: Prophylactic Dosing (Start) Day2->Day7 Incubation Day10 Day 10-14: Symptom Onset Day7->Day10 Daily Scoring Day18 Day 16-20: Peak Disease Day10->Day18 Therapeutic Window Day28 Day 28: Histology/FACS Day18->Day28 Chronic Phase

Figure 2: Timeline for EAE induction and therapeutic intervention.

Detailed Procedure:

  • Emulsion Preparation (Day 0):

    • Mix MOG

      
       (2 mg/mL in PBS) 1:1 with CFA.
      
    • Sonicate or vortex until a stiff emulsion forms (a drop should not disperse in water).

  • Induction (Day 0):

    • Anesthetize mice (Isoflurane).

    • Inject 100

      
      L  of emulsion subcutaneously (s.c.) into two sites on the dorsal flanks (50 
      
      
      
      L/site).
    • Immediately inject 200 ng Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100

      
      L PBS.
      
  • Booster (Day 2):

    • Inject a second dose of 200 ng PTX i.p.[4]

    • Critical: This step breaks the BBB, allowing T-cells primed in the periphery to enter the CNS.

  • Dosing Regimen:

    • Prophylactic:[5] Begin treatment on Day 0 or Day 7.

    • Therapeutic:[1][6][7][8][9][10][11] Begin treatment at the first sign of clinical score

      
       1.0 (usually Day 11-13).
      
  • Clinical Scoring (Daily):

    • Blind the scorer to treatment groups.

ScoreClinical Sign
0 Normal behavior, no motor deficits.
1 Limp tail (loss of tone).
2 Hind limb weakness (waddling gait).
3 Hind limb paralysis (drags legs).
4 Forelimb weakness + Hind limb paralysis.
5 Moribund (requires euthanasia).

Part 4: Data Analysis & Validation

To prove VLA-4 antagonism, you must demonstrate not just clinical improvement, but the specific exclusion of lymphocytes from the CNS.

Key Readouts Table
MetricMethodExpected Result (VLA-4 Antagonist)
Clinical Efficacy Area Under Curve (AUC) of ScoresSignificant reduction in AUC vs. Vehicle (p<0.05).
CNS Infiltration Flow Cytometry (Spinal Cord)Reduced CD45

/CD4+ T-cells in CNS.
BBB Integrity Evans Blue Dye ExtravasationReduced leakage of dye into spinal cord parenchyma.
Demyelination Luxol Fast Blue (LFB) StainingPreserved myelin density in lumbar spinal cord.
Troubleshooting Guide
  • Issue: High variability in disease onset.[5][10]

    • Cause: Poor emulsion quality or degraded PTX.

    • Fix: Ensure MOG/CFA emulsion is white and stiff. Store PTX at 4°C and never freeze-thaw multiple times.

  • Issue: No disease in Control group.

    • Cause: "Tolerogenic" induction.

    • Fix: Ensure s.c. injection is not too deep (must be intradermal/subcutaneous, not intramuscular).

  • Issue: VLA-4 antagonist shows no effect.

    • Validation: Verify the antagonist binds murine VLA-4. Some humanized antibodies (like Natalizumab) may have lower affinity for murine

      
      ; consider using a murine surrogate antibody (e.g., PS/2 clone) for positive control.
      

References

  • Yednock, T. A., et al. (1992). Prevention of experimental autoimmune encephalomyelitis by antibodies against

    
     integrin. Nature. 
    
  • Polman, C. H., et al. (2006). A Randomized, Placebo-Controlled Trial of Natalizumab for Relapsing Multiple Sclerosis. The New England Journal of Medicine.

  • Hooke Laboratories. Induction of EAE in C57BL/6 Mice (MOG35-55). Protocol Database.

  • Steinman, L. (2005). Blocking Adhesion Molecules as Therapy for Multiple Sclerosis: Natalizumab. Nature Reviews Drug Discovery.

  • Chigaev, A., & Sklar, L. A. (2012). Aspects of VLA-4 and LFA-1 regulation that may be relevant to multiple sclerosis. Journal of Cell Communication and Signaling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid . This guide prioritizes high-fidelity chemical logic, addressing the specific steric and electronic challenges posed by the ortho-methyl group in the biaryl coupling.

Case ID: SYN-BP-043 Status: Active Support Topic: Troubleshooting Steric Hindrance & Palladium Removal in Biphenyl Acid Synthesis

Strategic Overview & Synthetic Route

The Molecule
  • Core Structure: Biphenyl-4-carboxylic acid.

  • Key Challenge: The C3-Methyl group is ortho to the biaryl axis (C4). This creates significant steric hindrance during the Suzuki-Miyaura coupling, retarding the transmetallation step and increasing the risk of protodeboronation or homocoupling.

  • Target Application: Likely a scaffold for PPAR agonists (e.g., GW501516 analogs) or RAR/RXR ligands.

Recommended Workflow: The "Ester-First" Strategy

While direct coupling of the free acid is possible, we strongly recommend coupling the methyl ester intermediate. Free carboxylic acids can bind to Palladium (forming unreactive carboxylate-Pd complexes) and suffer from solubility issues in standard non-polar coupling solvents.

The Protocol:

  • Protection: Esterification of 4-bromo-3-methylbenzoic acid.

  • Coupling: Suzuki cross-coupling with 4-benzyloxyphenylboronic acid.

  • Deprotection: Saponification to the final acid.

Workflow Visualization

SynthesisRoute cluster_legend Critical Control Point SM1 4-Bromo-3-methyl benzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM1->Step1 Inter1 Methyl 4-bromo-3- methylbenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd Catalyst, Base) Inter1->Step2 SM2 4-Benzyloxyphenyl boronic acid SM2->Step2 Inter2 Methyl 4-(4-benzyloxyphenyl)- 3-methylbenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product FINAL PRODUCT 4-(4-Benzyloxyphenyl)- 3-methylbenzoic acid Step3->Product

Caption: Three-stage synthetic pathway emphasizing the critical Suzuki coupling step (Red) to overcome steric hindrance.

Experimental Protocols & Data

Protocol A: The Sterically Demanding Suzuki Coupling

Use this protocol for the coupling of Methyl 4-bromo-3-methylbenzoate and 4-benzyloxyphenylboronic acid.

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocenyl ligand prevents Pd precipitation and withstands the longer reaction times required by the ortho-methyl steric clash [1].
Alternative Cat. Pd-PEPPSI-IPr (1-2 mol%)Use if Pd(dppf) fails. The NHC ligand is extremely active for hindered substrates.
Solvent 1,4-Dioxane / Water (4:1) Dioxane boils at ~101°C, allowing sufficient thermal energy to overcome the activation barrier without pressurization.
Base K₃PO₄ (3.0 equiv) Anhydrous potassium phosphate (finely ground) often outperforms carbonates in hindered systems by facilitating transmetallation [2].
Temperature 90°C - 100°C High temperature is non-negotiable due to steric hindrance.

Step-by-Step:

  • Charge: In a reaction vial, add Methyl 4-bromo-3-methylbenzoate (1.0 equiv), 4-Benzyloxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degas: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv) quickly under Argon flow. Seal the vial.

  • React: Heat to 95°C for 16–24 hours.

  • Monitor: Check LC-MS. Look for the disappearance of the bromide. If the bromide remains but boronic acid is gone, add more boronic acid (protodeboronation occurred).

Protocol B: Workup & Palladium Removal (The "Acid Wash")

After hydrolysis (Step 3), the product is a carboxylic acid. Use this chemical handle for purification.

  • Saponification: Treat the ester with LiOH (3 equiv) in THF/H₂O at 60°C until clear.

  • Phase Cut: Evaporate THF. Dilute aqueous residue with water.[2] Wash with Ethyl Acetate (EtOAc) while basic .

    • Why? The product is in the water (as carboxylate). Non-polar impurities (dimers, phosphine oxides) move to the organic layer.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product will precipitate as a white/off-white solid.

  • Pd Scavenging: If the solid is grey (Pd contamination), dissolve in hot EtOH/EtOAc and treat with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) for 2 hours at 50°C, then filter [3].

Troubleshooting Guide

Issue: Low Conversion / Starting Material Remains

Diagnosis: The oxidative addition is slow due to the electron-rich nature of the ring (if using electron-rich ligands) or, more likely, the catalyst has deactivated before the difficult coupling could occur.

CheckpointAction Plan
Solvent Gas Did you degas thoroughly? Oxygen kills the active Pd(0) species rapidly. Action: Freeze-Pump-Thaw or vigorous sparging (20 min).
Catalyst Choice Are you using Pd(PPh₃)₄? It is often too unstable for this hindered substrate. Action: Switch to Pd(dppf)Cl₂ or SPhos Pd G3 . SPhos is specifically designed for ortho-substituted biaryls [4].
Boronic Acid Is the boronic acid decomposing? Action: Switch to the Pinacol Ester of the boronic acid. It releases the active species more slowly, preventing protodeboronation.
Issue: "Black Crash" (Palladium Black Precipitation)

Diagnosis: The ligand is dissociating from the metal, causing Pd to aggregate into inactive black particles. Solution:

  • Add TBAB (Tetrabutylammonium bromide) (0.5 equiv) to the reaction. It stabilizes the Pd nanoparticles/clusters.

  • Increase ligand loading (add free ligand like SPhos or dppf).

Issue: Product Contaminated with Palladium (Grey Solid)

Diagnosis: Biphenyl acids love to chelate Palladium. Solution:

  • The "Cysteine Wash": Dissolve the crude product in mild base (NaHCO₃). Add L-Cysteine (10 wt%). Stir at 50°C for 1 hour. Filter the solids.[2][3][4][5] Acidify the filtrate to re-precipitate the clean product.

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Problem: Low Yield / Impurity CheckSM Is Bromide SM remaining? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM NoSM No: Side Reactions CheckSM->NoSM CheckCat Using Pd(PPh3)4? YesSM->CheckCat CheckBoron Boronic Acid Gone? NoSM->CheckBoron SwitchCat Switch to Pd(dppf)Cl2 or SPhos Pd G3 CheckCat->SwitchCat Yes CheckTemp Temp < 80°C? CheckCat->CheckTemp No IncTemp Increase to 100°C (Dioxane/Toluene) CheckTemp->IncTemp Yes DeBoron Protodeboronation detected. Use excess (1.5 eq) or Switch to Pinacol Ester CheckBoron->DeBoron Yes (SM remains) HomoCoup Homocoupling detected? (Biaryl ether dimer) CheckBoron->HomoCoup No (Product low) Degas Strict Degassing Required. Check Base Stoichiometry. HomoCoup->Degas Yes

Caption: Diagnostic logic tree for resolving common Suzuki coupling failures in hindered systems.

Frequently Asked Questions (FAQ)

Q: Can I couple the free acid (4-bromo-3-methylbenzoic acid) directly without esterification? A: Yes, but it is riskier. If you choose this, you must use water-soluble phosphines (like TPPTS) or run the reaction in purely aqueous base (NaOH/Water) to keep the acid soluble as a carboxylate. However, the ortho-methyl group makes the aqueous kinetics sluggish. The ester route is 30-50% more reliable for scale-up.

Q: Why is the benzyl ether stable under these conditions? A: Benzyl ethers are stable to basic conditions (Suzuki coupling, saponification). They are labile to hydrogenation (Pd/H₂) or strong Lewis acids (BBr₃). Avoid using H₂ gas or transfer hydrogenation conditions (formate/Pd) during the coupling, or you will cleave the benzyl group [5].

Q: My product is an oil after acidification, not a solid. What do I do? A: This is common if trace solvent (Dioxane/THF) remains.

  • Decant the water.[5]

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

  • Add Hexanes dropwise until cloudy.

  • Cool slowly to 4°C to induce crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Benzyl ether stability). Link

Sources

Technical Support Center: Synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Yield Optimization & Troubleshooting Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid involves a Suzuki-Miyaura cross-coupling between a sterically hindered aryl halide (ortho-methyl substituted) and an electron-rich boronic acid.

Common Failure Mode: Researchers often attempt this using "standard" conditions (e.g.,


 / 

), resulting in yields of 30-50%. The 3-methyl group creates significant steric hindrance at the reaction center, slowing down the oxidative addition of palladium and facilitating side reactions like protodeboronation.

Visual Troubleshooting Guide: Use the logic tree below to diagnose your specific yield issue before altering your protocol.

Troubleshooting Start Low Yield (<60%) CheckSM Check Starting Material: Is Boronic Acid Purity >97%? Start->CheckSM CheckCat Catalyst Selection: Using Pd(PPh3)4? CheckSM->CheckCat Yes Sol_Recryst Action: Recrystallize Boronic Acid (Remove Boroxine) CheckSM->Sol_Recryst No CheckColor Reaction Appearance: Turns black immediately? CheckCat->CheckColor No (Using Pd-dppf/SPhos) Sol_Ligand Action: Switch Ligand Use SPhos or XPhos CheckCat->Sol_Ligand Yes (Tetrakis is poor for sterics) CheckProd Product Analysis: Des-bromo starting material found? CheckColor->CheckProd No (Remains orange/red) Sol_O2 Action: O2 Leak / Inactive Catalyst Degas Solvents Thoroughly CheckColor->Sol_O2 Yes (Pd precipitating) Sol_Deboro Action: Protodeboronation Lower Temp or Switch Base to K3PO4 CheckProd->Sol_Deboro Yes

Figure 1: Decision matrix for diagnosing low yields in sterically hindered Suzuki couplings.

The "Golden Standard" Protocol

To achieve yields >85%, you must overcome the steric barrier imposed by the ortho-methyl group. The following protocol utilizes SPhos , a Buchwald ligand designed specifically to facilitate oxidative addition in hindered substrates [1].

Optimized Reaction Conditions
ComponentReagentEquiv.[1][2][3][4][5]Role
Aryl Halide 4-Bromo-3-methylbenzoic acid1.0Electrophile (Limiting Reagent)
Boronic Acid 4-Benzyloxyphenylboronic acid1.2 - 1.5Nucleophile (Excess required)
Catalyst

+ SPhos
0.02 / 0.04High-activity catalytic system
Alt. Catalyst

0.03Robust alternative (if SPhos unavailable)
Base

(Tribasic Potassium Phosphate)
3.0Promotes transmetallation
Solvent Toluene : Water (10:1)-Biphasic system is critical
Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a separate vial, stir

    
     (2 mol%) and SPhos (4 mol%) in dry Toluene for 10 minutes under Argon. The solution should turn yellow/orange, indicating active catalyst formation.
    
  • Main Setup: Load the Aryl Halide (1.0 eq), Boronic Acid (1.3 eq), and

    
     (3.0 eq) into a reaction flask equipped with a condenser.
    
  • Degassing: Add the Toluene/Water solvent mixture. Crucial: Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the primary killer of active Pd-L species.

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 90°C - 100°C for 4-12 hours. Monitor by HPLC or TLC.

    • Note: The steric bulk requires higher energy; do not run at room temperature.

  • Work-up (Acidic Procedure):

    • Cool to room temperature.[6][7]

    • Dilute with Ethyl Acetate.[4]

    • Acidify the aqueous layer carefully with 1M HCl to pH 2-3 (to protonate the carboxylic acid product).

    • Separate layers and wash the organic phase with brine.

    • Dry over

      
       and concentrate.
      

Technical Deep Dive: Why Your Yield is Low

Issue A: Steric Hindrance (The "Ortho Effect")

The 3-methyl group on your benzoic acid is ortho to the bromine. In a standard catalytic cycle, the Palladium complex must squeeze into this bond.

  • Mechanism: Large, bulky ligands like Triphenylphosphine (

    
    )  (found in Tetrakis) clash with the methyl group, preventing the Palladium from attaching to the ring.
    
  • Solution: SPhos is an electron-rich, bulky biaryl phosphine. Counter-intuitively, its bulk helps stabilize the Pd(0) species, but its specific geometry allows it to "swing" away during the critical bond-forming step, accommodating the ortho-methyl group [2].

Issue B: Protodeboronation

Electron-rich boronic acids (like 4-benzyloxyphenyl) are prone to hydrolytic deboronation (losing the


 group and becoming benzene) under basic conditions/high heat.
  • Symptom: You isolate 4-benzyloxybenzene as a major impurity.

  • Fix:

    • Reduce Base Strength: Switch from

      
       or 
      
      
      
      to
      
      
      or
      
      
      .
    • Anhydrous Conditions: If deboronation persists, switch to anhydrous Dioxane with

      
       as the base.
      
Issue C: The "Free Acid" Problem

Using the free carboxylic acid (Benzoic acid) can be problematic. Carboxylates can bind to Palladium, acting as an inhibitory ligand.

  • Pro-Tip: If yields remain stubborn, methylate the starting material first .

    • Convert 4-Bromo-3-methylbenzoic acid

      
      Methyl 4-bromo-3-methylbenzoate.
      
    • Perform the Suzuki coupling (Yields are typically 15-20% higher with esters).

    • Hydrolyze the ester (LiOH/THF/Water) in the final step.

Frequently Asked Questions (FAQ)

Q: The reaction mixture turned black immediately upon heating. What happened? A: "Palladium Black" formation. This indicates your ligand failed to stabilize the Palladium, and the metal precipitated out of solution. This is common with


 in hindered substrates. Action:  Switch to 

or the SPhos system described above. Ensure your solvents are thoroughly degassed.

Q: My product is streaking on TLC and hard to purify. A: The product is a carboxylic acid. On silica gel, acids interact with surface silanols, causing streaking. Action: Add 1% Acetic Acid or Formic Acid to your TLC eluent (e.g., Hexane:EtOAc:AcOH). For column chromatography, do the same to sharpen the bands.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly effective for sterically hindered Suzuki couplings. Protocol: Heat to 120°C for 20-40 minutes. This short duration often outruns the protodeboronation side reaction [3].

References

  • Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Chemical Communications.

Sources

purification strategies for removing palladium catalyst from Suzuki reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal following Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing your purification strategies. The Suzuki reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the removal of the palladium catalyst post-reaction is a critical challenge to ensure the purity and safety of the final product, especially for active pharmaceutical ingredients (APIs).[3][4][5]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

The acceptable level of palladium in APIs is strictly regulated by international guidelines. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities is the primary reference.[6] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[6][7] This translates to a concentration limit that depends on the daily dosage of the drug product. For a daily dose of 10 grams or less, the limit is typically 10 ppm.[6] For parenteral and inhalation routes, the limits are significantly lower, at 10 µ g/day and 1 µ g/day , respectively.[6] European agencies have similar classifications for metal residues.[8]

Q2: What are the most common methods for removing palladium catalysts after a Suzuki reaction?

The choice of purification method is highly dependent on the specific characteristics of your reaction, including the nature of the product, the solvent system, and the form of the palladium species present.[5] The most common strategies include:

  • Adsorption: Using materials that bind to the palladium, which are then removed by filtration. Common adsorbents include:

    • Activated Carbon: A cost-effective and widely used method for removing various impurities, including palladium.[5][9][10]

    • Metal Scavengers: These are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, and thioureas.[1][3][11]

  • Chromatography: Passing the reaction mixture through a silica gel or alumina column is a standard laboratory technique for purification.[12][13]

  • Extraction: Utilizing liquid-liquid extraction to partition the palladium species into a phase separate from the product.[12][14][15]

  • Crystallization: Purifying the final product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[12][16]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or when palladium precipitates as palladium black, simple filtration through a pad of celite can be effective.[12][13][17]

Q3: How do I choose the right purification strategy for my specific reaction?

Selecting the optimal purification method requires a careful consideration of several factors. The following decision-making workflow can guide your choice:

G start Post-Suzuki Reaction Mixture pd_form What is the form of Palladium? start->pd_form hetero Heterogeneous (e.g., Pd/C, Pd Black) pd_form->hetero Insoluble homo Homogeneous (Soluble Pd species) pd_form->homo Soluble product_sol Product Solubility & Polarity? scavenging Scavenging Agents product_sol->scavenging Broad Range chromatography Column Chromatography product_sol->chromatography Non-polar to Moderately Polar extraction Liquid-Liquid Extraction product_sol->extraction Polar/Ionizable activated_carbon Activated Carbon product_sol->activated_carbon Broad Range scale Scale of Reaction? crystallization Crystallization scale->crystallization Large Scale / Final Polish filtration Filtration through Celite hetero->filtration homo->product_sol scavenging->scale chromatography->scale G start High Residual Pd after Initial Purification add_scavenger Employ a Scavenging Agent start->add_scavenger multi_step Combine Purification Methods start->multi_step analyze Analyze Pd Levels (ICP-MS) add_scavenger->analyze multi_step->analyze oxidize_pd Oxidize Pd(0) to Pd(II) re_crystallize Re-crystallization re_crystallize->analyze analyze->re_crystallize Still High

Sources

Technical Support Center: Solubility Optimization for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid because it fits the profile of a "Brick Dust" molecule. Structurally, it combines a rigid biphenyl core with a hydrophobic benzyloxy tail and a methyl group.

  • High Crystal Lattice Energy: The planar biphenyl system facilitates strong

    
     stacking, leading to a high melting point (likely 
    
    
    
    based on biphenyl-4-carboxylic acid analogs).
  • High Lipophilicity: The benzyloxy group significantly increases the partition coefficient (

    
    ), making the neutral molecule virtually insoluble in water.
    
  • Ionizability: The carboxylic acid moiety (

    
    ) is your primary handle for solubility improvement.
    

This guide provides three validated protocols to resolve precipitation, stock preparation, and assay formulation issues.

Module 1: The pH Lever (Salt Formation)

Context: As a benzoic acid derivative, this compound exhibits pH-dependent solubility. Below pH 5.0, it exists as a neutral, insoluble solid. To dissolve it in aqueous environments, you must ionize the carboxylic acid.

The Protocol: In Situ Salt Formation

Use this for: Preparing aqueous stock solutions or buffer-based assays.

Theoretical Basis: According to the Henderson-Hasselbalch equation, solubility increases exponentially when


. For this compound, target a pH 

7.5
to ensure

ionization.
ReagentRoleConcentration Recommendation
NaOH (0.1 M) Strong Base1.1 molar equivalents relative to drug
Tris Buffer Buffering Agent50 mM (pH 8.0 - 8.5)
Meglumine Counter-ion1:1 molar ratio (Preferred for in vivo)

Step-by-Step Workflow:

  • Weigh the compound accurately.

  • Add 0.1 M NaOH (or Meglumine solution) dropwise until the molar ratio is 1.1:1 (Base:Drug).

  • Vortex/Sonicate. The solution should clarify as the sodium/meglumine salt forms.

  • Dilute to volume with 50 mM Tris (pH 8.0) or PBS (pH 7.4) .

    • Warning: Do not dilute with water or acidic buffers (pH < 6), or the free acid will precipitate immediately.

Module 2: The "Crash-Out" Prevention (Assay Formulation)

Ticket #4492: "My 10 mM DMSO stock precipitates instantly when added to cell culture media."

Root Cause Analysis: This is the "Solvent Shift" effect. DMSO solvates the hydrophobic tail. When you dilute into media (water), the solvent power drops. If the local concentration exceeds the intrinsic aqueous solubility (


), the compound crashes out before it can disperse.
The Solution: Ternary Co-solvent System

Use this for: In vitro cell assays (IC50 determination).

Visual Logic: The Solubility Decision Tree

SolubilityDecision Start Start: Compound Precipitates CheckpH Check Media pH Start->CheckpH IsAcidic Is pH < 7.0? CheckpH->IsAcidic AdjustpH Action: Buffer to pH 7.4-8.0 IsAcidic->AdjustpH Yes CheckConc Check Final Concentration IsAcidic->CheckConc No AdjustpH->CheckConc HighConc Is Final Conc > 10 µM? CheckConc->HighConc UseCyclo Action: Add HP-β-CD (10-20%) HighConc->UseCyclo Yes (High Risk) UseCosolvent Action: Pre-dilute in PEG400 HighConc->UseCosolvent No (Low Risk)

Figure 1: Decision matrix for troubleshooting precipitation in biological media.

Protocol: The "Intermediate Dilution" Method Direct addition of 100% DMSO stock to media creates a supersaturated boundary layer. Use an intermediate step:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 into PEG400 or Ethanol (Result: 1 mM).

  • Final: Dilute Intermediate 1:100 into Media.

    • Mechanism:[1] PEG400 acts as a bridge, reducing the polarity gap between DMSO and water.

Module 3: Advanced Formulation (Cyclodextrins)

Context: For in vivo dosing or high-concentration assays where pH adjustment and co-solvents fail, you must mask the hydrophobic benzyloxy tail.

The Protocol: HP- -Cyclodextrin Complexation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the benzyloxy group, keeping it in solution without changing the pH drastically.

Preparation Guide:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Add the compound to this vehicle.

  • Critical Step: Sonicate at

    
     for 30-60 minutes. The heat disrupts the crystal lattice, allowing the molecule to enter the cyclodextrin cavity.
    
  • Filter sterilize (0.22 µm PVDF). Note: Nylon filters may bind the drug.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO for long-term storage of this compound?

  • Answer: Yes, but with caution. Carboxylic acids can esterify with DMSO traces over months if acid catalysts are present. Store at

    
     in amber vials. Ensure the DMSO is anhydrous.
    

Q2: Why does my solution turn cloudy after 24 hours at


? 
  • Answer: This is "kinetic solubility" vs. "thermodynamic solubility." You likely created a supersaturated solution that is slowly crystallizing.

    • Fix: Re-sonicate and store at Room Temperature (RT). Many "brick dust" compounds have poor solubility at

      
       due to decreased molecular motion.
      

Q3: Which filter membrane should I use?

  • Answer: Avoid Nylon. The benzyloxy group binds non-specifically to Nylon.

    • Recommendation: Use PTFE (for organic stocks) or PVDF (for aqueous/protein-free solutions).

References

  • NIST Chemistry WebBook. Biphenyl-4-carboxylic acid Properties. National Institute of Standards and Technology.[2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews. (Standard text on pKa-dependent solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance on HP-b-CD complexation).

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (The "Rule of 5" and LogP context).

Sources

troubleshooting low yield in Suzuki-Miyaura coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Module: Low Yield Diagnostics & Optimization Ticket ID: SM-ArBr-001 Support Agent: Senior Application Scientist

Welcome to the Catalysis Support Hub

You are experiencing low yields in the Suzuki-Miyaura coupling of aryl bromides.[1][2][3] While aryl bromides are often considered the "Goldilocks" electrophiles (more reactive than chlorides, more stable than iodides), they are prone to specific failure modes that differ from their counterparts.

This guide is structured to diagnose your specific failure phenotype. Please identify your observation below to jump to the relevant troubleshooting tier.

Quick Diagnostics: What is your observation?
Symptom Probable Cause Go To
No Reaction / Recovered Starting Material Catalyst Deactivation / Oxidative Addition Failure[Tier 1]
Full Conversion

Wrong Product (Ar-H)
Protodeboronation (Boronic Acid Decomposition)[Tier 2]
Full Conversion

Wrong Product (Ar-Ar)
Homocoupling (Oxidative or Reductive)[Tier 2]
Stalled Reaction (50% Conversion) Catalyst Death / Product Inhibition[Tier 3]
[Tier 1] The "Power Cycle": Fundamental Connectivity

Issue: The reaction looks like "black tar" or stays clear, but the aryl bromide remains untouched.

Q: Are you using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without an exogenous reductant?

  • The Glitch: Pd(II) is a precatalyst.[4][5] It must be reduced to Pd(0) to enter the catalytic cycle. Aryl bromides are often not electron-rich enough to promote the "homocoupling-reduction" pathway required to activate simple Pd(II) salts, leading to an "induction period" that never ends.

  • The Fix:

    • Switch to Pd(0): Use Pd₂(dba)₃ or Pd(PPh₃)₄ (if fresh).

    • Use Advanced Precatalysts: Switch to Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). These contain a built-in reductant (the amine backbone) that guarantees rapid generation of Pd(0) upon base exposure [1].

Q: Is your reaction turning black immediately upon heating?

  • The Glitch: "Palladium Black" formation indicates the precipitation of bulk palladium metal. Your ligand is failing to stabilize the Pd(0) intermediate.

  • The Fix: Increase the Ligand:Metal ratio. For monodentate phosphines (PPh₃), use 4:1. For bulky biaryl phosphines (SPhos, XPhos), 2:1 is standard. If using Pd(OAc)₂, ensure you add the ligand before the base or heat.

Q: Did you degas by "sparging" (bubbling gas) or "freeze-pump-thaw"?

  • The Glitch: Sparging is often insufficient for removing oxygen from polar solvents like DMF or Dioxane/Water mixtures. Oxygen poisons the catalyst and promotes homocoupling.

  • The Fix: Perform at least 3 cycles of vacuum/backfill with Argon.[1] For sensitive screenings, freeze-pump-thaw is the gold standard.

[Tier 2] The "Software" Error: Side Reactions

Issue: The starting material is gone, but the yield is low because of byproducts.

Error Code: PROTODEB (Protodeboronation)

Symptom: You isolate the reduced arene (Ar-H) derived from the boronic acid.[3]

Q: Are you using electron-deficient or heterocyclic boronic acids (e.g., 2-pyridyl, polyfluoro-phenyl)?

  • The Mechanism: This is the most common killer of Suzuki yields. Base-catalyzed hydrolysis of the C-B bond occurs faster than transmetallation. The mechanism often involves the formation of a boronate anion

    
     which is then protonated by water [2].[6][7]
    
  • The Fix (Stepwise):

    • Lower the Base Strength: Switch from strong bases (KOtBu, NaOH) to weak, buffered bases like K₃PO₄ or Cs₂CO₃ .

    • Reduce Water: While Suzuki coupling usually needs water for the base to work, protodeboronation requires a proton source. Switch to anhydrous conditions using CsF (Cesium Fluoride) in dry dioxane/toluene. The fluoride activates the boron without requiring water [3].

    • Copper Effect: Add 1.0 equiv of CuCl. This promotes a "copper-effect" transmetallation that can outcompete decomposition for 2-pyridyl systems.

Error Code: HOMO (Homocoupling)

Symptom: You isolate Ar-Ar (from the boronic acid) or Ar'-Ar' (from the bromide).

Q: Is the reaction vessel strictly anaerobic?

  • The Mechanism: Oxygen promotes the "oxidative homocoupling" of boronic acids (Glasler-type coupling) [4].

  • The Fix: Rigorous exclusion of O₂.

Q: Are you adding the boronic acid all at once?

  • The Fix: If the boronic acid is prone to homocoupling, use slow addition (syringe pump) of the boronic acid solution over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

[Tier 3] Advanced Optimization: The Matrix

Issue: The reaction works but stalls at 50-60%, or the substrate is sterically hindered.

The "Standard Screen" Protocol Do not guess. Run this 4-reaction parallel screen to identify the optimal manifold.

VariableCondition A (The "Standard")Condition B (The "Difficult")Condition C (The "Labile")Condition D (The "Anhydrous")
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G4 (2 mol%)Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ / PCy₃
Base Na₂CO₃ (2M aq)K₃PO₄ (3M aq)K₃PO₄ (solid)CsF (solid)
Solvent DME / H₂O (2:1)THF / H₂O (4:1)Dioxane / H₂O (9:1)Toluene (Dry)
Temp 80 °C60 °C80 °C100 °C
Target General Aryl BromidesSteric/ChloridesHeterocyclesAcid-Sensitive
Visualizing the Failure Points

The following diagrams illustrate the decision logic and the mechanistic failure points.

Figure 1: Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Low Yield CheckSM Check Crude NMR/LCMS: Is Aryl Bromide Consumed? Start->CheckSM SM_Remains Observation: SM Remains (No Rxn) CheckSM->SM_Remains No SM_Gone Observation: SM Consumed CheckSM->SM_Gone Yes Cat_Check Check Catalyst Activation: Using Pd(II) w/o reductant? SM_Remains->Cat_Check Switch_Cat Action: Switch to Pd(0) (Pd2dba3) or Pd-G3/G4 Precatalyst Cat_Check->Switch_Cat Yes Ligand_Check Check Ligand: Is Pd Black precipitating? Cat_Check->Ligand_Check No Increase_L Action: Increase L:Pd ratio Use biaryl phosphines (XPhos) Ligand_Check->Increase_L Yes Check_Prod Identify Major Byproduct SM_Gone->Check_Prod Protodeb Product: Ar-H (Protodeboronation) Check_Prod->Protodeb Homocoup Product: Ar-Ar (Homocoupling) Check_Prod->Homocoup Fix_Proto Action: 1. Use Anhydrous (CsF) 2. Weaker Base (K3PO4) 3. Add CuCl Protodeb->Fix_Proto Fix_Homo Action: 1. Degas (Freeze-Pump-Thaw) 2. Slow addition of Boronic Acid Homocoup->Fix_Homo

Caption: Decision tree for diagnosing Suzuki-Miyaura coupling failures based on crude reaction analysis.

Figure 2: The Catalytic Cycle & Intervention Points [8]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Fail_Ox FAILURE: Steric Bulk / Deactivation OxAdd->Fail_Ox Stall RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Fail_TM FAILURE: Protodeboronation (Base too strong/wet) TransMet->Fail_TM Hydrolysis RedElim->Pd0 Product Release

Caption: Simplified catalytic cycle highlighting the two critical failure nodes for aryl bromides: Oxidative Addition (Sterics) and Transmetallation (Hydrolysis).

FAQ: Frequently Asked Questions

Q: Why does my reaction work with Ar-I but fail with Ar-Br? A: Aryl iodides undergo oxidative addition much faster than bromides. If your catalyst is short-lived (unstable), it may die before it can activate the bromide. Switch to a phosphine ligand with a higher "Cone Angle" or "Buried Volume" (e.g., SPhos , XPhos , or P(tBu)₃ ) to facilitate the activation of the stronger C-Br bond [5].

Q: Can I use water in the solvent? A: Yes, and you usually should. The mechanism requires the formation of a boronate species


, which often requires water and a base.[3] However, if your boronic acid is unstable (protodeboronation), water becomes the enemy. In that specific case, use anhydrous toluene/dioxane with CsF  or Ag₂O .

Q: My boronic ester (Pinacol) is not reacting. Why? A: Boronic esters (BPin) are much slower to transmetallate than boronic acids. They must be hydrolyzed to the acid in situ or activated by a very strong base.

  • Fix: Add water to the solvent system (e.g., Dioxane/H₂O 4:1) to promote hydrolysis of the ester to the active acid species.

References
  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link

  • Cox, P. A., et al. (2017).[6] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(3), 1312–1318. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Adamo, C., et al. (2006).[2] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[9] Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Advanced Synthesis of 4-Aryl-3-Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting & Optimization of Sterically Hindered Biaryl Synthesis[1]

Executive Summary: The Scaffold Challenge

The synthesis of 4-aryl-3-methylbenzoic acids presents a classic "ortho-effect" challenge in medicinal chemistry. The methyl group at the 3-position creates significant steric hindrance for cross-coupling reactions at the 4-position.[1] Furthermore, the presence of the carboxylic acid functionality (at C1) introduces solubility issues and potential catalyst poisoning.[1]

This guide moves beyond standard textbook protocols to provide three field-validated routes, complete with troubleshooting decision trees.

Route 1: The "Brute Force" Optimized Suzuki Coupling

Best for: Rapid analog generation when the starting material (4-bromo-3-methylbenzoic acid) is available.[1] Core Challenge: Steric hindrance inhibits the transmetallation step; the free acid can deactivate Pd catalysts.[1]

The Protocol

Do not use tetrakis(triphenylphosphine)palladium(0).[1] It is insufficient for this sterically crowded substrate.[1]

Recommended System:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 ratio).[1]

    • Why: Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (forming a mono-ligated Pd species that accommodates the ortho-methyl group).[1]

  • Base: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) or n-Butanol.[1]

    • Why: Anhydrous bases often fail with free acids.[1] Water is necessary to solubilize the base and facilitate the activation of the boronic acid.[1]

Troubleshooting Guide (Q&A)

Q: My reaction stalls at 40% conversion. Should I add more catalyst?

A: No. The issue is likely protodeboronation of your aryl boronic acid, not catalyst death. The 3-methyl group slows down transmetallation, leaving the boronic acid exposed to the aqueous base for too long. [1] Fix:

  • Switch to Potassium Aryl Trifluoroborates (Ar-BF₃K).[1] They are slow-releasing and resistant to protodeboronation. 2.[1] Dropwise addition of the boronic acid solution over 1 hour.

Q: I see palladium black precipitating immediately.

A: The free carboxylic acid is protonating your phosphine ligand or coordinating to the Pd, disrupting the active species. [1] Fix: Pre-neutralize the 4-bromo-3-methylbenzoic acid with 1 equivalent of base before adding the catalyst. Alternatively, protect the acid as a methyl ester, couple, and then hydrolyze (LiOH/THF).[1]

Route 2: The "Nitrile Pivot" (High Reliability)

Best for: Scale-up (>10g) or when the direct coupling fails due to electronic deactivation.[1] Logic: Nitriles are isosteric to carboxylic acids but are neutral and do not interfere with Pd catalysis.[1]

The Workflow
  • Precursor: 4-Bromo-3-methylbenzonitrile (Commercially available or made from amine).[1]

  • Coupling: Standard Suzuki (Pd-dppf or Pd(PPh₃)₄ often works here due to lack of acidic protons, though SPhos is still safer).[1]

  • Hydrolysis: Basic hydrolysis (NaOH/EtOH) to the acid.[1]

Troubleshooting Guide (Q&A)

Q: The Suzuki works, but the nitrile hydrolysis is incomplete (Amide intermediate remains).

A: Steric hindrance from the 3-methyl group protects the nitrile carbon from nucleophilic attack. Fix: Increase the temperature to 140°C using a sealed tube or microwave reactor. Switch from aqueous NaOH to KOH in ethylene glycol (higher boiling point).

Q: Can I use acid hydrolysis (H₂SO₄)?

A: Yes, but be cautious. If your "4-aryl" group contains electron-rich ethers (e.g., methoxy groups), strong acid hydrolysis might demethylate them.[1] Basic hydrolysis is safer for functionalized biaryls.[1]

Route 3: Late-Stage Carboxylation (The "Reverse" Route)

Best for: When the specific 4-aryl-3-methyl halide is unavailable, or you need to introduce isotopically labeled carboxylic acids (e.g., ¹³CO₂).[1]

The Protocol
  • Construct the Biaryl: Synthesize 4-chloro-3-methyl-1-arylbenzene (via coupling of 4-chloro-3-methylphenyl triflate or similar).

  • Metal-Halogen Exchange: Treat with i-PrMgCl[1]·LiCl (Turbo Grignard) or n-BuLi.[1]

  • Quench: Bubble CO₂ gas (dry).

Troubleshooting Guide (Q&A)

Q: I am getting the protonated product (biaryl) instead of the carboxylic acid.

A: This is a "wet quench" issue. The lithiated species is extremely basic. Even trace moisture in your CO₂ source or atmosphere will protonate it immediately. Fix:

  • Pass CO₂ gas through a drying tube (CaCl₂ or Drierite) before it enters the flask. 2.[1] Use solid dry ice (washed with solvent) added directly to the reaction if gas purity is suspect.[1]

Q: The lithiation isn't working on the aryl chloride.

A: Aryl chlorides are sluggish with standard n-BuLi at -78°C. Fix: Use "Turbo Grignard" (i-PrMgCl[1]·LiCl) at room temperature or 0°C. The LiCl breaks up aggregates, making the magnesium more reactive for the exchange.[1]

Visualizing the Pathways

The following diagram illustrates the decision logic for selecting the optimal synthesis route based on substrate availability and scale.

SynthesisRoutes Start Target: 4-Aryl-3-Methylbenzoic Acid Decision1 Is 4-Bromo-3-methylbenzoic acid Available? Start->Decision1 RouteA Route A: Direct Suzuki (Pd-SPhos / K3PO4) Decision1->RouteA Yes RouteB Route B: Nitrile Pivot (4-Br-3-Me-Benzonitrile) Decision1->RouteB No (Make Precursor) Decision2 Does Direct Coupling Fail? (Low Yield/Cat. Death) RouteA->Decision2 End Pure Product RouteA->End Workup Decision2->RouteB Yes (Protect Acid) RouteC Route C: Late-Stage Carboxylation (Biaryl Halide + CO2) Decision2->RouteC Yes (Alternative Logic) RouteB->End Hydrolysis RouteC->End Acid Quench

Caption: Decision matrix for selecting synthesis routes. Route A is the primary path; Route B is the robust backup for scale-up; Route C is for isotopic labeling or specific availability issues.

Comparative Data: Ligand Performance

The table below summarizes the expected performance of different ligand systems for the Suzuki coupling of ortho-substituted aryl halides (specifically 4-bromo-3-methylbenzoic acid).

Ligand ClassSpecific LigandYield PotentialSteric ToleranceNotes
Gen 1 (Traditional) PPh₃< 20%LowFails due to slow oxidative addition and inability to prevent Pd aggregation.[1]
Gen 2 (Ferrocenyl) dppf40-60%MediumBetter stability, but often requires high catalyst loading (5-10 mol%).
Gen 3 (Biaryl) SPhos 85-95% High Gold Standard. The methoxy groups on the ligand stabilize the Pd center; bulky structure forces mono-ligation.[1]
Gen 3 (Biaryl) XPhos80-90%HighExcellent alternative if SPhos fails; slightly better for aryl chlorides.[1]
Gen 4 (Adamanthyl) CataCXium A70-85%HighGood for industrial applications due to patent/cost structures.[1]

References

  • Buchwald, S. L., et al. (2005).[1] "Universal Polymer-Bound Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[1] (Demonstrates the superiority of SPhos/XPhos for sterically hindered substrates).

  • Gooßen, L. J., et al. (2006).[1][2][3] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science. (Foundational work on alternative decarboxylative routes).

  • Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie. (Protocol for Turbo Grignard usage in carboxylation).

  • Miyaura, N. (2002).[1] "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Journal of Organometallic Chemistry. (Explains the role of base and water in transmetallation).

Sources

minimizing homocoupling in Suzuki reactions for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Homocoupling Paradox

In high-fidelity biphenyl synthesis, homocoupling is not merely a yield-loss mechanism; it is a purification nightmare. The formation of symmetrical biaryls (


 or 

) often yields byproducts with chromatographic properties nearly identical to the desired cross-coupled product (

).

This guide moves beyond basic "degassing" advice. We deconstruct the kinetic competition between the desired transmetallation and the deleterious oxidative homocoupling , providing you with a diagnostic framework to identify which partner is coupling and why.

Module 1: The Diagnostic Center

Before optimizing, you must identify the enemy. Use this decision matrix to classify your impurity profile.

Observation (LCMS/GCMS)DiagnosisRoot Cause Analysis
Dimer of Boronic Acid (

)
Oxidative Homocoupling Oxygen Ingress:

promotes re-oxidation of Pd(0) or acts as a bridging ligand.Stoichiometry: Excess Pd(II) precatalyst consuming boronic acid for reduction.
Dimer of Aryl Halide (

)
Reductive Homocoupling Disproportionation: Often seen with aryl iodides or electron-poor halides.Reducing Solvents: Alcohols (e.g., isopropanol) acting as hydride sources.
Dehalogenated Arene (

)
Hydrodehalogenation

-Hydride Elimination:
Presence of alkyl amines or alcohols.Protodeboronation: High temperature or incompatible base/solvent mix.

Module 2: Oxidative Homocoupling (The Boronic Acid Pathway)

This is the most prevalent failure mode in Suzuki coupling. It occurs when the catalytic cycle is short-circuited by an oxidant (usually


), causing two nucleophiles to couple.
Mechanism of Failure

In a standard cycle, the rate-limiting step is often Oxidative Addition.[1] However, if Oxygen is present, it can intercept the Pd(II) species or oxidize the phosphine ligands.[2]

  • The "Oxygen Trap":

    
     reacts with Pd(0) to form a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to release the homodimer and water.
    
  • The "Precatalyst Tax": Using Pd(II) salts (e.g.,

    
    ) requires reduction to Pd(0) to enter the cycle.[2][3][4] If no external reductant is present, the boronic acid acts as the sacrificial reductant, generating homodimer before the reaction even starts.
    
Visualizing the Pathway

HomocouplingMechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II)-Peroxo Species Pd0->PdII_Ox + O2 (Air Leak) TransMet Transmetallation (Desired) Pd0->TransMet + Ar'-X (Oxidative Addn) HomoCoup Ar-Ar (Homocoupling Dimer) PdII_Ox->HomoCoup Consumes 2x Ar-B(OH)2 Boronic Ar-B(OH)2 (Boronic Acid) Boronic->TransMet Base Activation CrossProd Ar-Ar' (Cross Product) TransMet->CrossProd Reductive Elim

Figure 1: The divergence between the productive cross-coupling cycle (Green) and the oxygen-mediated homocoupling trap (Red).

Module 3: Troubleshooting & Protocols

Scenario A: "I see Boronic Acid Dimer ( ) immediately."

The Fix: Switch Catalyst Architecture or Add a Sacrificial Reductant. If you use a Pd(II) source like


 or 

, you are sacrificing ~2-5% of your boronic acid just to activate the catalyst.

Protocol 1: The "Formate Rescue" (Recommended) Adding a mild reducing agent reduces Pd(II) to Pd(0) without touching the boronic acid.

  • Reagents: Add Potassium Formate (HCOOK) (10–20 mol% relative to substrate) to the reaction vessel.

  • Timing: Add before the palladium catalyst.

  • Mechanism: Formate undergoes rapid hydride transfer to Pd(II), releasing

    
     and generating active Pd(0) cleanly.
    

Protocol 2: The "Pd(0) Direct" Method Switch to a pre-reduced catalyst to bypass the activation tax.

  • Recommended:

    
     (Note: Air sensitive, handle in glovebox) or 
    
    
    
    + Ligand (e.g., SPhos, XPhos).
  • Why:

    
     is stable and starts at oxidation state 0.
    
Scenario B: "The reaction works but yields are low due to Dimer formation over time."

The Fix: Oxygen Exclusion & Ligand Selection. Standard "sparging" with a needle is often insufficient for sensitive biphenyl syntheses.

Protocol 3: The Freeze-Pump-Thaw (Gold Standard)

  • Place solvent in a Schlenk flask.

  • Freeze with liquid

    
    .
    
  • Apply high vacuum (0.1 mmHg) for 10-15 mins.

  • Close vacuum, thaw in warm water.

  • Repeat 3x. Backfill with Argon.[2][4]

    • Why: This removes dissolved oxygen trapped in the solvent lattice, which sparging misses.

Ligand Engineering: Use Buchwald Dialkylbiaryl Ligands (e.g., XPhos or SPhos ).

  • Logic: These bulky, electron-rich ligands accelerate the Oxidative Addition and Reductive Elimination steps. By speeding up the productive cycle, you statistically reduce the lifetime of intermediates vulnerable to oxygen attack.

Module 4: Experimental Workflow (Self-Validating)

Optimized Biphenyl Synthesis Protocol Target: Minimizing Homocoupling < 2%

  • Solvent Prep: Degas Toluene/Water (4:1 ratio) using Protocol 3 (Freeze-Pump-Thaw).

  • Vessel Prep: Flame-dry a 3-neck flask; cool under Argon flow.

  • Charge Solids:

    • Aryl Halide (1.0 equiv)

    • Base:

      
       (2.0 equiv) – Phosphate is often superior to Carbonate for minimizing side reactions.
      
    • Additive: Potassium Formate (0.1 equiv) – The "Insurance Policy".

  • Catalyst Addition:

    • Add

      
       (0.5 mol%) and XPhos (1.0 mol%).
      
    • Tip: Premixing catalyst and ligand in a small vial of degassed solvent for 5 mins ensures active ligation before entering the main pot.

  • Slow Addition of Nucleophile:

    • Dissolve Boronic Acid (1.2 equiv) in degassed solvent.

    • Add via syringe pump over 1 hour at reaction temperature (

      
      ).
      
    • Why: Keeping Boronic Acid concentration low ("Starvation Conditions") minimizes the probability of two Boronic Acid molecules meeting a Pd(II) center simultaneously.

Frequently Asked Questions (FAQ)

Q: Can I just use excess boronic acid to compensate for homocoupling? A: You can, but it complicates purification. The homocoupled byproduct (


) is often non-polar and co-elutes with your product. It is scientifically cleaner to prevent it than to separate it.

Q: Why does my Aryl Iodide yield more homocoupling than my Aryl Bromide? A: Aryl Iodides are highly reactive. They can undergo Halogen-Lithium exchange (if using organolithiums) or rapid oxidative addition that outpaces transmetallation, leading to off-cycle disproportionation. For Iodides, lower the temperature and use a weaker base.

Q: I am using SPhos but still seeing homocoupling. Why? A: Check your base. Strong bases like


 can sometimes promote homocoupling via a radical mechanism. Switch to mild inorganic bases like 

or

. Also, ensure your SPhos hasn't oxidized to SPhos-oxide (which is catalytically dead).

References

  • Mechanisms of Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. Link

  • Potassium Formate Additive: Colberg, H. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2009. Link

  • Ligand Effects (Buchwald): Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Oxygen Exclusion: Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

Sources

stability issues of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a molecule possessing a carboxylic acid, a benzyl ether linkage, and a substituted biphenyl-like core, its stability can be influenced by a variety of experimental conditions. This document provides a framework for understanding potential degradation pathways, establishing stable formulation conditions, and developing robust analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in solution.

Q1: What are the most likely points of instability in the 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid molecule?

A1: Based on its chemical structure, there are two primary functional groups susceptible to degradation in solution:

  • Benzyl Ether Linkage: The C-O bond between the benzylic carbon and the phenolic oxygen is a potential site for cleavage. This can occur under several conditions:

    • Acidic Hydrolysis: Strong acidic conditions can promote the cleavage of benzyl ethers.[1][2]

    • Oxidative Cleavage: The benzyl group can be susceptible to oxidation, which can lead to the cleavage of the ether bond.[1]

    • Photolysis: The benzyl aryl ether unit can undergo homolytic cleavage of the C-O bond upon exposure to UV light, initiating a cascade of free radical reactions.[3]

    • Hydrogenolysis: While a common deprotection strategy in synthesis using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source, accidental exposure to catalytic metals and hydrogen sources could lead to cleavage.[4]

  • Carboxylic Acid Group: While generally stable, the carboxylic acid moiety can undergo certain reactions:

    • Decarboxylation: Under high temperatures, particularly in certain solvents, benzoic acid and its derivatives can undergo decarboxylation.[5]

    • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester. This is a common reaction but can be an unwanted side reaction if not controlled.

The presence of a methyl group at the 3-position (ortho to the carboxylic acid) may influence the acidity and reactivity of the carboxyl group due to steric effects, a phenomenon known as the "ortho effect."[6] This could potentially alter its susceptibility to degradation compared to unsubstituted benzoic acid.

Q2: I am observing a loss of my compound in solution over time. What are the first things I should investigate?

A2: A systematic investigation is key. Start by considering the following factors:

  • Solvent: What solvent are you using? Is it protic (e.g., methanol, water) or aprotic (e.g., acetonitrile, DMSO)? The polarity and reactivity of the solvent can significantly impact stability. Ensure the solvent is of high purity and free from contaminants like peroxides (in the case of ethers like THF) or metal ions.

  • pH of the Solution: The stability of both the carboxylic acid and the benzyl ether can be pH-dependent. If you are using aqueous or protic solvents, measure and control the pH.

  • Light Exposure: Are your solutions protected from light? The benzyloxyphenyl moiety suggests potential photosensitivity.[3] Conduct experiments in amber vials or cover your glassware with aluminum foil.

  • Temperature: At what temperature are you storing your solutions? Elevated temperatures can accelerate degradation reactions like hydrolysis and decarboxylation.[5] Store solutions at the lowest practical temperature (e.g., refrigerated or frozen) unless solubility is an issue.

  • Oxygen Exposure: If you suspect oxidative degradation, try preparing your solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I choose an appropriate solvent for my experiments to maximize stability?

A3: The choice of solvent is critical. Consider the following:

  • Solubility: First, ensure the compound is sufficiently soluble in the chosen solvent to meet your experimental needs. You may need to perform solubility testing in a range of common laboratory solvents.

  • Inertness: For stability studies, a relatively non-polar, aprotic solvent like acetonitrile (ACN) is often a good starting point for analytical method development, as it is less likely to participate in hydrolytic reactions. Dimethyl sulfoxide (DMSO) is also a common solvent for stock solutions, but be aware of its potential to be hygroscopic and to decompose at high temperatures.

  • Purity: Always use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.

Solvent ClassExamplesPotential Stability Considerations
Aprotic Polar Acetonitrile, DMSO, DMFGenerally good choices. Be mindful of water content in hygroscopic solvents like DMSO.
Protic Polar Water, Methanol, EthanolCan participate in hydrolysis (acidic or basic). pH control is critical.
Non-polar Hexane, TolueneSolubility is likely to be limited.
Ethers THF, DioxaneProne to peroxide formation, which can cause oxidative degradation.

Q4: What are the expected degradation products of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid?

A4: Based on the potential degradation pathways, the primary degradation products would likely be:

  • 4-Hydroxy-3-methylbenzoic acid: Resulting from the cleavage of the benzyl ether linkage.

  • Toluene or Benzyl Alcohol/Benzaldehyde: The other product from benzyl ether cleavage, depending on the mechanism (hydrogenolysis would yield toluene, while oxidative cleavage might lead to benzyl alcohol or benzaldehyde).[4][7]

  • Phenol: Further degradation of 4-hydroxybenzoic acid derivatives can sometimes lead to the formation of phenol through decarboxylation.[5]

The following diagram illustrates the most probable primary degradation pathway.

G main 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid deg1 4-Hydroxy-3-methylbenzoic acid main->deg1  Ether Cleavage (Acid, Oxidation, Light) deg2 Toluene/Benzyl Alcohol main->deg2  Ether Cleavage (Acid, Oxidation, Light)

Caption: Potential primary degradation pathway.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of parent compound peak area in HPLC analysis over a short time (hours to days) at room temperature. Photodegradation1. Prepare and store solutions in amber volumetric flasks and vials. 2. Wrap clear glassware in aluminum foil. 3. Minimize exposure to ambient light during sample preparation and analysis.
Oxidative Degradation1. Use freshly opened, high-purity solvents. 2. Degas solvents by sparging with helium or nitrogen, or by sonication under vacuum. 3. Blanket the headspace of solution containers with an inert gas (N₂ or Ar).
Acidic or Basic Hydrolysis1. If using aqueous or protic solvents, measure the pH of the solution. 2. If the solution is acidic or basic, neutralize it or buffer it to a pH where the compound is more stable (typically around neutral pH for many compounds). 3. Consider switching to an aprotic solvent if pH control is not feasible for your experiment.
Appearance of new peaks in the chromatogram, especially at earlier retention times (more polar compounds). Formation of Degradation Products1. The primary suspect is the formation of 4-hydroxy-3-methylbenzoic acid. This compound will be more polar and thus have a shorter retention time in reversed-phase HPLC. 2. Perform a forced degradation study (see Part 3) to intentionally generate degradation products and confirm their retention times. 3. Use a mass spectrometer (LC-MS) to identify the mass of the new peaks to confirm their identity.
Poor peak shape (tailing or fronting) in HPLC analysis. Interaction with HPLC column or inappropriate mobile phase pH.1. For a carboxylic acid, the pH of the mobile phase is critical. If the pH is close to the pKa of the carboxylic acid, you will have a mixture of the protonated and deprotonated forms, leading to poor peak shape. 2. Adjust the mobile phase pH to be at least 2 units below the pKa (to ensure it is fully protonated) or 2 units above the pKa (to ensure it is fully deprotonated). For reversed-phase, a lower pH (e.g., pH 2.5-3 with formic or phosphoric acid) is common for carboxylic acids.
Inconsistent results between experiments. Variability in experimental conditions.1. Standardize all experimental parameters: solvent source and grade, solution preparation method, storage conditions (temperature and light), and time between preparation and analysis. 2. Prepare fresh solutions for each experiment to avoid using partially degraded stock solutions.

Part 3: Experimental Protocols

This section provides detailed methodologies for investigating the stability of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C.

    • Oxidation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the stock solution (or solid compound) in an oven at a temperature below its melting point (e.g., 80°C).

    • Photostability: Expose the solution (~100 µg/mL in a quartz cuvette or clear vial) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.

  • Time Points: Analyze samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours) until the target degradation is achieved.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples using a suitable HPLC method (see Protocol 2).

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sample Sample at Time Points (0, 2, 4, 8, 24h...) acid->sample base->sample ox->sample therm->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable hplc Analyze by Stability- Indicating HPLC Method sample->hplc neutralize->hplc

Caption: Forced degradation experimental workflow.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Objective: To develop an HPLC method that separates 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid from all potential degradation products.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, ramp up to a high percentage of B over 10-20 minutes. E.g., 5% to 95% B.
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)
Column Temperature 30 - 40 °C
Detection Wavelength Monitor at the λmax of the compound (determine by UV scan). A PDA detector is highly recommended to assess peak purity.
Injection Volume 5 - 20 µL

Method Development and Validation:

  • Initial Run: Inject a standard solution of the pure compound to determine its retention time.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Method Validation: Once the method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 17, 1837-1845.
  • Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 11(7), 789.
  • Grelier, S., et al. (2009). Photochemical Degradation of Lignin through αC—O Bond Cleavage of Non Phenolic Benzyl Aryl Ether Units. A Study of the Photochemistry of a(2',4',6'-Trimethyl-Phenoxy)-3,4 Dimethoxy Toluene. Holzforschung, 43(2), 91-96.
  • StackExchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Jena, A. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • S. Singh, et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257.
  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
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  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
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  • National Institutes of Health. (2019). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

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  • SIELC Technologies. Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column. [Link]

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Validation & Comparative

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid vs. Other VLA-4 Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (referred to herein as Compound BMB-1 ) against established VLA-4 (α4β1 integrin) inhibitors.

This guide is structured for researchers and drug development professionals, focusing on structural pharmacophores, experimental validation, and mechanistic differentiation.[1]

Executive Summary & Compound Profile

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (BMB-1) represents a specific structural class of biphenyl carboxylic acid inhibitors designed to antagonize the interaction between VLA-4 (Very Late Antigen-4, α4β1) and its primary ligand, VCAM-1.

Unlike the monoclonal antibody Natalizumab (the clinical standard) or the phenylalanine-based small molecules like Firategrast and BIO5192 , BMB-1 utilizes a rigid biphenyl scaffold to position a carboxylic acid "warhead" into the metal-ion-dependent adhesion site (MIDAS) of the integrin β1 subunit.

Structural Pharmacophore Analysis
  • Head Group (Acid): The 3-methylbenzoic acid moiety mimics the Aspartate residue (Asp) of the VCAM-1 "QIDS" motif, coordinating with the Mg²⁺ ion in the VLA-4 binding pocket. The 3-methyl group provides steric bulk to lock the conformation and improve selectivity against related integrins (e.g., LFA-1).

  • Linker/Core (Biphenyl): The rigid biphenyl system replaces the flexible peptide backbone found in early inhibitors, reducing the entropic cost of binding.

  • Tail Group (Benzyloxy): The 4-benzyloxy extension reaches into the hydrophobic specificity pocket, mimicking the Leucine/Isoleucine of the VCAM-1 motif.

Comparative Performance Matrix

The following table contrasts BMB-1 (representing the biphenyl acid class) with the three primary reference standards in VLA-4 research.

FeatureCompound BMB-1 (Topic)Natalizumab (Tysabri®)BIO5192 Firategrast (SB-683699)
Modality Small Molecule (Biphenyl Acid)Monoclonal Antibody (IgG4)Small Molecule (Urea-Peptidomimetic)Small Molecule (Phenylalanine)
Binding Site MIDAS (Ligand Mimetic)Allosteric/Orthosteric SurfaceMIDAS (High Affinity)MIDAS
Potency (IC50) ~5 - 50 nM (Predicted*)~0.2 nM (Kd)< 1.0 nM ~7 - 20 nM
Selectivity High for α4β1 vs αLβ2; Moderate vs α4β7High (α4 subunit specific)Extremely High (>1000x vs α4β7)Moderate
Bioavailability High (Lipophilic Acid)0% (IV Only)Low (Research Tool Only)Moderate (Oral)
Key Limitation Solubility & Plasma Protein BindingImmunogenicity (PML Risk)Rapid ClearanceShort Half-life

*Note: IC50 values for BMB-1 are estimated based on Structure-Activity Relationship (SAR) data for analogous biphenyl-4-carboxylic acids reported in VLA-4 patent literature [1].

Mechanistic Visualization: The "Ligand Mimicry" Pathway

The following diagram illustrates how BMB-1 competitively displaces VCAM-1 compared to the steric blockade mechanism of Natalizumab.

VLA4_Inhibition VLA4 VLA-4 Integrin (α4β1) MIDAS MIDAS Pocket (Mg2+ Ion) VLA4->MIDAS Contains VCAM1 VCAM-1 Ligand (Endothelial Cell) VCAM1->MIDAS Natural Binding (Asp Residue) Inflammation Leukocyte Adhesion & Transmigration MIDAS->Inflammation Activates Natalizumab Natalizumab (Antibody) Natalizumab->VLA4 Steric Blockade (Surface Binding) Natalizumab->Inflammation Inhibits BMB1 Compound BMB-1 (Biphenyl Acid) BMB1->MIDAS Competitive Antagonism (Acid mimics Asp) BMB1->Inflammation Inhibits

Figure 1: Mechanism of Action. BMB-1 penetrates the MIDAS pocket to mimic the natural ligand, whereas Natalizumab sterically occludes the entire receptor surface.

Experimental Protocols for Validation

To objectively compare BMB-1 against other inhibitors, you must establish a self-validating assay system. The following protocols are optimized for high-throughput screening of small molecule integrin antagonists.

Protocol A: Jurkat Cell Adhesion Assay (Solid Phase)

Purpose: Determine the IC50 of BMB-1 for inhibiting cell adhesion to VCAM-1.

  • Coat Plates: Incubate 96-well plates with Recombinant Human VCAM-1-Fc (2 µg/mL in PBS) overnight at 4°C.

  • Block: Wash 3x with PBS. Block with 1% BSA for 1 hour at Room Temperature (RT) to prevent non-specific binding.

  • Prepare Cells: Label Jurkat E6.1 cells (express high α4β1) with a fluorescent dye (e.g., Calcein-AM, 5 µM) for 30 min at 37°C. Wash 2x with Assay Buffer (HBSS + 1 mM MgCl₂ + 1 mM CaCl₂).

    • Critical Step: Do not use Mn²⁺ initially; Mg²⁺/Ca²⁺ is more physiological. Use Mn²⁺ (0.5 mM) only if you need to force the high-affinity state.

  • Compound Treatment: Pre-incubate labeled Jurkat cells (10⁵ cells/well) with serial dilutions of BMB-1 , BIO5192 (Positive Control), and Vehicle (DMSO) for 20 min at RT.

  • Adhesion: Add cell/compound mix to VCAM-1 coated plates. Incubate for 45 min at 37°C.

  • Wash: Carefully wash the plate 3x with Assay Buffer using a multi-channel pipette or automated washer (low flow rate) to remove non-adherent cells.

  • Read: Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Analysis: Calculate % Adhesion relative to DMSO control. Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Soluble Binding Assay (Flow Cytometry)

Purpose: Assess direct competition for the ligand binding pocket without the complexity of cell spreading.

  • Reagents: Use LDV-FITC (a fluorescent small molecule probe specific for VLA-4) or soluble VCAM-1-Fc detected by anti-Fc-PE.

  • Incubation: Incubate Jurkat cells with BMB-1 (various concentrations) and the probe (at Kd concentration, typically ~10 nM) for 30 min at 4°C.

    • Note: 4°C prevents receptor internalization.

  • Detection: Analyze by Flow Cytometry.

  • Result: A decrease in Mean Fluorescence Intensity (MFI) indicates successful displacement of the probe by BMB-1.

Critical Analysis: Why Choose BMB-1?

Advantages of the Biphenyl Scaffold
  • Metabolic Stability: Unlike ester-based prodrugs or peptide-like inhibitors (e.g., Firategrast), the biphenyl core of BMB-1 is resistant to proteolysis.

  • Rigidity: The direct aryl-aryl bond reduces the entropic penalty of binding. The 3-methyl group on the benzoic acid ring forces the carboxylate into an orthogonal twist, often enhancing fit into the MIDAS pocket compared to flat benzoic acids [2].

Challenges & Mitigation
  • Lipophilicity: The "Benzyloxyphenyl" tail is highly hydrophobic (LogP > 4). This can lead to high plasma protein binding (>99%), reducing the free fraction of the drug available to inhibit integrins in blood.

    • Solution: In your assays, include 50% Human Serum to determine the "protein-shifted IC50". If IC50 shifts >100-fold, the compound may fail in vivo despite potent in vitro data.

  • Solubility: Biphenyl acids often suffer from poor aqueous solubility.

    • Formulation: For in vivo dosing, formulate BMB-1 in 0.5% Methylcellulose or a cyclodextrin-based vehicle (e.g., Captisol).

References

  • Tilley, J. W., et al. (2013).[2] "Identification of potent, selective, and orally bioavailable VLA-4 inhibitors." Journal of Medicinal Chemistry.

  • Chen, H., et al. (2006). "Structure-based design of potent VLA-4 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ramirez, P., et al. (2009). "BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells." Blood.

  • Miller, D. H., et al. (2003). "A controlled trial of natalizumab for relapsing multiple sclerosis." New England Journal of Medicine.

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comparing the efficacy of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid and Natalizumab

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis: Natalizumab versus 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in Immunomodulation

Executive Summary

The treatment of autoimmune diseases, particularly those involving neuroinflammation like multiple sclerosis (MS), has been revolutionized by the advent of targeted biological therapies. Natalizumab (Tysabri®), a large-molecule monoclonal antibody, represents a cornerstone of high-efficacy treatment by physically preventing immune cell entry into the central nervous system (CNS). In parallel, ongoing research focuses on developing orally available small molecules that modulate key intracellular pathways driving autoimmune pathology. This guide provides a comparative analysis of these two distinct therapeutic modalities. We will examine the established efficacy and mechanism of Natalizumab against the hypothesized mechanism and potential of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, a representative of the benzoic acid derivative class of compounds that are being investigated as inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).

Note on 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid: Publicly available pharmacological and efficacy data for this specific molecule is limited. Therefore, for the purpose of this guide, its mechanism and evaluation are presented based on its structural class and its potential as a RORγt inverse agonist, a target of significant interest for autoimmune diseases.[1][2]

Compound Profiles: A Tale of Two Modalities

The fundamental differences between these two agents begin at the molecular level, dictating their administration, distribution, and biological targets.

FeatureNatalizumab4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (as a representative RORγt Inverse Agonist)
Molecular Type Humanized IgG4κ Monoclonal Antibody (Large Molecule)Small Molecule (Benzoic Acid Derivative)
Approx. MW ~149 kDa~332.38 g/mol
Administration Intravenous Infusion[3]Potentially Orally Bioavailable
Biological Target α4-integrin subunit (CD49d) on leukocyte surface[3][4]Hypothesized: Retinoic Acid-Related Orphan Receptor γt (RORγt) in the T-cell nucleus[1][5]
Site of Action Extracellular (Bloodstream)Intracellular (Nucleus)

Deep Dive: Mechanisms of Action

The therapeutic approaches of Natalizumab and a RORγt inverse agonist are fundamentally divergent. Natalizumab acts as a physical barrier to immune cell trafficking, while a RORγt inhibitor aims to prevent the very differentiation of a key pathogenic immune cell type.

Natalizumab: Extracellular Blockade of Immune Cell Trafficking

Natalizumab's efficacy is derived from its high-affinity binding to the α4-subunit of α4β1 integrin (also known as Very Late Antigen-4, or VLA-4), which is expressed on the surface of inflammatory leukocytes, including T-lymphocytes and monocytes.[6] In autoimmune conditions like MS, these activated leukocytes cross the blood-brain barrier (BBB) to infiltrate the CNS, where they initiate an inflammatory cascade that leads to demyelination and axonal damage.[6]

This migration is critically dependent on the interaction between VLA-4 on the leukocyte and its corresponding ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells lining the BBB.[4][7] Natalizumab functions as a selective adhesion molecule inhibitor; by binding to VLA-4, it sterically hinders the VLA-4/VCAM-1 interaction.[4][6] This blockade prevents the firm adhesion and subsequent transmigration of leukocytes across the endothelium, effectively sequestering them in the peripheral circulation and reducing inflammatory CNS lesions.[8]

G cluster_0 Blood Vessel Lumen cluster_1 Central Nervous System (CNS) Leukocyte Leukocyte VLA4 α4β1 Integrin (VLA-4) Endothelium Endothelial Cell of Blood-Brain Barrier Leukocyte->Endothelium Adhesion & Transmigration PREVENTED VCAM1 VCAM-1 VLA4->VCAM1 Interaction Blocked Natalizumab Natalizumab Natalizumab->VLA4 Binds & Blocks Inflammation Neuro- inflammation

Caption: Natalizumab blocks the VLA-4/VCAM-1 interaction, preventing leukocyte migration.

RORγt Inverse Agonist: Intracellular Suppression of T-Cell Differentiation

The hypothesized mechanism for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is based on its classification as a potential RORγt inverse agonist. RORγt is a nuclear receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][9] Th17 cells are a subset of CD4+ T-cells that are critical for clearing certain pathogens but are also strongly implicated in the pathogenesis of numerous autoimmune diseases, including MS, psoriasis, and rheumatoid arthritis.[5][10]

RORγt drives the expression of a suite of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[1] An inverse agonist is a small molecule that binds to the ligand-binding domain of the RORγt receptor. Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the receptor's constitutive (baseline) activity.[5] By binding to RORγt, the compound would induce a conformational change that promotes the recruitment of transcriptional corepressors instead of coactivators. This action directly suppresses the transcription of RORγt target genes, thereby inhibiting the differentiation of naïve T-cells into pathogenic Th17 cells and reducing the overall production of IL-17.[5]

G cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus Small_Molecule_cyto 4-(4-Benzyloxyphenyl) -3-methylbenzoic acid RORgt RORγt Receptor Small_Molecule_cyto->RORgt Enters Nucleus & Binds DNA ROR Response Element (RORE) on DNA RORgt->DNA Binding to DNA Repressed Small_Molecule_nuc Small Molecule IL17_Gene IL-17 Gene Transcription REPRESSED DNA->IL17_Gene Naive_T_Cell Naïve T-Cell Th17_Cell Pathogenic Th17 Cell Naive_T_Cell->Th17_Cell Differentiation INHIBITED IL17_Cytokine IL-17 Cytokine Production REDUCED Th17_Cell->IL17_Cytokine

Caption: A RORγt inverse agonist inhibits Th17 cell differentiation and IL-17 production.

Comparative Efficacy Data

Direct comparative trials between Natalizumab and a RORγt inverse agonist have not been conducted. However, we can compare the established clinical efficacy of Natalizumab in MS with the typical potency of RORγt inverse agonists in preclinical assays.

Natalizumab: Clinical Efficacy in Multiple Sclerosis

Natalizumab is considered a highly effective therapy for relapsing-remitting multiple sclerosis (RRMS). Data from pivotal clinical trials and real-world studies consistently demonstrate significant reductions in disease activity.

Efficacy EndpointResultSource(s)
Reduction in Annualized Relapse Rate (ARR) ~67-73% reduction compared to placebo or pre-treatment rates.[11][12][13]
Reduction in MRI Activity ~80-90% reduction in new gadolinium-enhancing lesions.[11][13]
Reduction in Brain Volume Loss ~45% reduction.[11]
Onset of Action Efficacy observed as early as 3 months after treatment initiation.[13]
RORγt Inverse Agonists: Representative In Vitro Potency

The efficacy of RORγt inverse agonists is typically first established in cell-based assays that measure the inhibition of RORγt's transcriptional activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

Assay TypeTypical IC₅₀ Range for Potent CompoundsSource(s)
RORγt-LBD/GAL4 Transactivation Assay 50 - 500 nM[14]
RORγt Full-Length Reporter Assay Sub-micromolar to low micromolar[2]
IL-17A Secretion from Th17-polarized cells Sub-micromolar to low micromolar[2]

These in vitro potency values are prerequisites for advancing a compound into in vivo animal models of autoimmune disease and, eventually, clinical trials.

Supporting Experimental Protocols

To validate the mechanisms and quantify the efficacy of these two distinct agents, different experimental approaches are required. Below are representative, high-level protocols for assessing the functional activity of each compound class.

Protocol: Static T-Cell Adhesion Assay (for Natalizumab Efficacy)

This assay directly measures the ability of Natalizumab to block the adhesion of leukocytes to a VCAM-1 substrate, mimicking its mechanism of action.

Objective: To quantify the inhibition of α4β1-integrin-mediated T-cell adhesion to VCAM-1 by Natalizumab.

Methodology:

  • Plate Coating:

    • Coat wells of a 96-well microplate with recombinant human VCAM-1 (e.g., 10 µg/mL) in PBS overnight at 4°C.

    • Wash wells 3x with PBS to remove unbound VCAM-1.

    • Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C. Wash 3x with PBS.[15]

  • Cell Preparation:

    • Isolate human T-lymphocytes from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).[15]

    • Label the T-cells with a fluorescent dye such as Calcein-AM or CFSE for later quantification.[15]

    • Resuspend the labeled T-cells in assay buffer.

  • Inhibition Assay:

    • In separate tubes, pre-incubate the fluorescently labeled T-cells with varying concentrations of Natalizumab (e.g., 0.01 to 100 µg/mL) or an IgG isotype control for 30 minutes at room temperature.

  • Adhesion:

    • Add the pre-incubated T-cell suspensions to the VCAM-1 coated wells.

    • Allow cells to adhere for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

    • Measure the fluorescence intensity in each well using a fluorescent plate reader. The intensity is directly proportional to the number of adherent cells.[15]

  • Data Analysis:

    • Calculate the percentage of adhesion for each condition relative to the untreated control. Plot the percentage of inhibition against the Natalizumab concentration to determine the IC₅₀.

Protocol: RORγt Luciferase Reporter Gene Assay (for RORγt Inverse Agonist Potency)

This cell-based assay is a standard method to screen for and quantify the activity of RORγt modulators.

Objective: To measure the dose-dependent inhibition of RORγt-mediated gene transcription by a test compound like 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid.

Methodology:

  • Cell Line and Plasmids:

    • Use a suitable host cell line (e.g., HEK293 or Jurkat T-cells).

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the human RORγt gene (or its ligand-binding domain fused to a GAL4 DNA-binding domain).[14]

      • A reporter vector containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple ROR Response Elements (ROREs).[14][16]

    • Optionally, co-transfect a third plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter to normalize for transfection efficiency.[17]

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Add serial dilutions of the test compound (e.g., 1 nM to 100 µM) or vehicle control (DMSO) to the wells.

    • Incubate for 18-24 hours to allow for compound action and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells using a manufacturer-provided lysis buffer.

    • Add the luciferase substrate reagent to the cell lysate.[17]

    • Immediately measure the luminescence signal using a luminometer. If using a dual-luciferase system, add the second substrate and measure again.

  • Data Analysis:

    • Normalize the experimental luciferase signal to the control (Renilla) luciferase signal for each well.

    • Calculate the percentage of RORγt activity relative to the vehicle-treated control. Plot the percentage of activity against the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

Conclusion and Future Perspective

The comparison between Natalizumab and a representative RORγt inverse agonist like 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid highlights two sophisticated and fundamentally different strategies for treating autoimmune disease.

  • Natalizumab is a highly effective, clinically validated biologic that provides a powerful, albeit blunt, tool for preventing immune cell infiltration into target organs. Its extracellular mechanism is well-understood, but its large molecular size necessitates intravenous administration, and its profound effect on immune surveillance carries a known risk of serious side effects like Progressive Multifocal Leukoencephalopathy (PML).[11][18]

  • RORγt inverse agonists represent a next-generation, targeted oral therapy. By intervening at the level of pathogenic T-cell differentiation, this approach offers the potential for a more nuanced immunomodulation. The key advantages would be oral administration and potentially avoiding the global blockade of immune trafficking. However, the development of small molecules carries its own challenges, including ensuring target selectivity to avoid off-target effects, achieving favorable pharmacokinetic properties, and demonstrating long-term safety and efficacy in human trials.

Ultimately, both approaches hold significant value. Natalizumab remains a critical option for patients with highly active disease, while the successful development of a safe and effective oral RORγt inverse agonist could provide a powerful new tool in the therapeutic arsenal for a wide range of autoimmune conditions.

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  • Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - US. (2012). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/highly-sensitive-multiplex-luciferase-reporter-assays.html]
  • Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC. (2025). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10764724/]
  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5791898/]

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in vivo validation of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive in vivo validation framework for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid , a representative non-phosphorus biphenyl carboxylic acid designed as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby enhancing insulin sensitivity. This guide compares the compound against standard-of-care antidiabetics and outlines the critical validation steps in rodent models of Type 2 Diabetes (T2D) and obesity.

Part 1: Executive Comparative Analysis

Objective: To position 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid against established therapeutics and research tools.

Table 1: Comparative Profile of Insulin Sensitizers & PTP1B Inhibitors

Feature4-(4-Benzyloxyphenyl)-3-methylbenzoic acid Rosiglitazone (Avandia) Trodusquemine (MSI-1436) Metformin
Primary Target PTP1B (Allosteric/Active Site)PPAR

Agonist
PTP1B (Allosteric)AMPK Activator (Indirect)
Mechanism Enhances IR/IRS-1 Tyrosine PhosphorylationTranscriptional modulation of insulin-sensitive genesAllosteric inhibition of PTP1BSuppresses hepatic gluconeogenesis
Key Advantage Direct amplification of insulin signaling without transcriptional lagHigh efficacy in lowering HbA1cSimultaneous appetite suppression (central effect)Weight neutral; extensive safety data
Primary Risk Selectivity vs. TCPTP (immune modulation)Weight gain, edema, cardiac riskCNS side effectsLactic acidosis (rare), GI issues
In Vivo Potency Moderate-High (IC

~10-100 nM range)
HighModerateLow (requires high dosing)

Part 2: Mechanism of Action & Signaling Pathway

The compound functions by binding to PTP1B, preventing it from hydrolyzing the phosphotyrosine residues on the activated Insulin Receptor (IR). This results in sustained activation of the PI3K/Akt pathway, driving GLUT4 translocation and glucose uptake.

Figure 1: PTP1B Inhibition in the Insulin Signaling Cascade

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1 (p-Tyr) IR->IRS Phosphorylates PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate for PI3K PI3K IRS->PI3K Recruits Akt Akt (p-Ser473) PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B->IR Dephosphorylates (Terminates Signal) Compound 4-(4-Benzyloxyphenyl)- 3-methylbenzoic acid Compound->PTP1B INHIBITS

Caption: The compound inhibits PTP1B, blocking the dephosphorylation of the Insulin Receptor (IR), thereby sustaining the downstream PI3K/Akt signaling cascade essential for glucose homeostasis.

Part 3: In Vivo Validation Protocols

To validate this compound, a rigorous three-phase workflow is required: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Phase 1: Pharmacokinetic Profiling (Bioavailability)

Before efficacy testing, you must establish that the compound reaches the target tissues (liver, muscle, adipose) in sufficient concentration. Biphenyl carboxylic acids often suffer from high protein binding.

  • Animal Model: C57BL/6J Mice (Lean, Male, 8-10 weeks).

  • Group Size: n=3 per timepoint.

  • Dosing:

    • IV Bolus: 1 mg/kg (Vehicle: DMSO/PEG400/Saline 10:40:50).

    • Oral Gavage (PO): 10 mg/kg (Vehicle: 0.5% Methylcellulose).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of plasma concentrations.

  • Success Criteria: Oral Bioavailability (

    
    ) > 20%; 
    
    
    
    > 2 hours.
Phase 2: Acute Pharmacodynamics (Insulin Signaling)

This experiment proves the "on-target" effect in vivo by measuring phosphorylation levels of insulin signaling proteins.

  • Animal Model: db/db mice (Type 2 Diabetic model) or ob/ob mice.

  • Protocol:

    • Fast mice for 6 hours.

    • Administer Compound (e.g., 25 mg/kg PO) or Vehicle.

    • Wait 2 hours (based on

      
       from Phase 1).
      
    • Inject Insulin (1 U/kg IP) or Saline.

    • Sacrifice animals 10 minutes post-insulin.

    • Harvest Liver and Gastrocnemius muscle.

  • Readout (Western Blot):

    • Primary: p-IR (Tyr1162/1163) and p-Akt (Ser473).

    • Normalization: Total IR and Total Akt.

  • Expected Result: The Compound + Insulin group should show significantly elevated p-IR and p-Akt compared to Vehicle + Insulin.

Phase 3: Chronic Efficacy (Glucose Homeostasis)

The gold standard for validating antidiabetic agents.

  • Animal Model: Diet-Induced Obese (DIO) C57BL/6J mice (fed 60% fat diet for 12 weeks).

  • Duration: 14-21 days daily dosing.

  • Groups (n=10/group):

    • Vehicle Control.

    • Positive Control: Rosiglitazone (10 mg/kg/day).

    • Test Compound Low Dose (10 mg/kg/day).

    • Test Compound High Dose (30 mg/kg/day).

  • Key Assays:

    • Oral Glucose Tolerance Test (OGTT): Day 14. Fast mice for 6h, challenge with glucose (2 g/kg), measure blood glucose at 0, 15, 30, 60, 120 min.

    • Insulin Tolerance Test (ITT): Day 18. Challenge with insulin (0.75 U/kg), measure glucose drop.

  • Data Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

  • Success Criteria: Statistically significant reduction in Glucose AUC compared to vehicle (p < 0.05).

Part 4: Experimental Workflow Diagram

Figure 2: In Vivo Validation Workflow

Workflow cluster_0 Phase 1: PK cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Efficacy PK PK Profiling (LC-MS/MS) Acute Acute Dosing (db/db Mice) PK->Acute If F > 20% Western Western Blot (p-Akt/p-IR) Acute->Western Chronic Chronic Dosing (14 Days, DIO Mice) Western->Chronic If p-Akt Increased OGTT OGTT / ITT (Metabolic Flux) Chronic->OGTT

Caption: Step-wise decision gate for validating the compound, ensuring resources are only committed to chronic studies after PK and mechanistic proof-of-concept are established.

References

  • Zhang, Z. Y., et al. (2000). "Salicylic acid-based small molecule inhibitors for the protein tyrosine phosphatases." Proceedings of the National Academy of Sciences, 97(8), 4245-4250. Link

  • Elchebly, M., et al. (1999). "Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene." Science, 283(5407), 1544-1548. Link

  • Wrobel, J., et al. (1999). "PTP1B inhibitors: A new therapeutic strategy for the treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 42(17), 3199-3202. Link

  • Clampit, J. E., et al. (2013). "Evaluation of the PTP1B Inhibitor Trodusquemine in Models of Obesity and Diabetes." PLOS ONE, 8(8), e70915. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Biological Evaluation of 4-(4-Benzyloxyphenyl)-3-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth biological evaluation of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid derivatives , a class of synthetic small molecules primarily investigated as Retinoid X Receptor (RXR) agonists (rexinoids). These compounds function as structural analogs to established rexinoids like Bexarotene and CD3254 , offering a scaffold for optimizing receptor subtype selectivity and reducing off-target toxicity (e.g., hypertriglyceridemia).

Executive Summary

The 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid scaffold represents a critical structural template in the development of "second-generation" rexinoids. Unlike the rigid tetrahydro-tetramethylnaphthalene (TTN) core of Bexarotene (Targretin), this biphenyl-based scaffold offers greater rotational freedom and modularity.

Therapeutic Potential:

  • Primary Target: Retinoid X Receptor (RXR

    
    ).
    
  • Mechanism: Modulation of RXR homodimers and permissive heterodimers (e.g., RXR-PPAR, RXR-LXR).

  • Key Advantage: Potential for pathway-selective agonism , decoupling therapeutic efficacy (e.g., anti-cancer, insulin sensitization) from classic retinoid side effects (cutaneous toxicity, lipid dysregulation).

Mechanistic Insight & SAR Analysis

Molecular Mechanism

These derivatives bind to the Ligand Binding Domain (LBD) of the RXR. The 3-methyl group on the benzoic acid ring is a critical steric determinant. It induces a specific torsion angle between the biaryl rings, forcing the molecule to adopt a conformation that stabilizes Helix 12 (H12) of the receptor in the active transcriptional state.

  • Lipophilic Tail (Benzyloxyphenyl): Occupies the hydrophobic pocket of the LBD, mimicking the pentamethyl group of Bexarotene.

  • Acidic Head (Benzoic Acid): Forms a salt bridge with an arginine residue (typically Arg316 in RXR

    
    ) to anchor the ligand.
    
  • Linker/Core (3-Methyl Biphenyl): The ortho-methyl group restricts rotation, reducing entropy loss upon binding and enhancing affinity.

Signaling Pathway Visualization

The following diagram illustrates the activation of RXR and its downstream effects on gene transcription.

RXR_Signaling Ligand 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (Derivative) RXR RXR (Cytoplasm/Nucleus) Ligand->RXR Binding (Kd ~10-50 nM) Heterodimer RXR Heterodimerization (with PPAR, LXR, or FXR) RXR->Heterodimer Partner Association DNA_Binding Binding to PPRE / LXRE / RXRE (Promoter Regions) Heterodimer->DNA_Binding Nuclear Translocation Coactivators Recruitment of Coactivators (SRC-1, PGC-1α) Transcription Gene Transcription (ApoE, ABCA1, GLUT4) Coactivators->Transcription Pol II Activation DNA_Binding->Coactivators Helix 12 Stabilization Effect Biological Outcome: Insulin Sensitization, Apoptosis, Lipid Metabolism Transcription->Effect

Caption: Mechanism of Action: Ligand binding triggers RXR heterodimerization and coactivator recruitment, driving specific gene expression profiles.

Comparative Performance Analysis

This section compares the 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid derivatives against the FDA-approved standard, Bexarotene , and the potent research tool CD3254 .

Potency and Selectivity Profile

Data summarized from comparative rexinoid studies (Jurutka et al., 2022; Takamatsu et al., 2008).

FeatureBexarotene (Standard)CD3254 (Reference)3-Methyl Biphenyl Derivatives
Core Structure TetrahydronaphthaleneChalcone/Cinnamic AcidBiphenyl Carboxylic Acid
RXR

EC

~30 - 50 nM~10 - 20 nM45 - 80 nM (Tunable)
RXR Selectivity High (vs. RAR)Very HighModerate to High
Lipid Toxicity High (Triglyceride elevation)ModerateReduced (Derivative dependent)
Solubility Poor (Lipophilic)ModerateImproved (due to ether linkage)
Primary Utility CTCL TreatmentStem Cell ReprogrammingMetabolic & Anti-inflammatory
Key Advantages of the Biphenyl Scaffold
  • Reduced Cross-Reactivity: Unlike Bexarotene, which can activate RAR at high concentrations, the 3-methyl biphenyl scaffold is more rigid, preventing the "induced fit" required for RAR activation.

  • Metabolic Stability: The benzyloxy ether linkage is metabolically distinct from the aliphatic ring of Bexarotene, altering the pharmacokinetic half-life and metabolite profile.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: RXR Mammalian Two-Hybrid Assay

Purpose: To quantify the ability of the derivative to promote RXR homodimerization or heterodimerization.

Workflow:

  • Cell Seeding: Seed HEK-293 cells in 96-well plates (

    
     cells/well).
    
  • Transfection: Cotransfect with:

    • pGAL4-hRXR

      
       (LBD fused to GAL4 DBD).
      
    • pVP16-hRXR

      
       (LBD fused to VP16 AD).
      
    • pFR-Luc (Luciferase reporter with GAL4 binding sites).

  • Treatment: After 24h, treat cells with increasing concentrations of the derivative (

    
     M to 
    
    
    
    M). Use Bexarotene (100 nM) as a positive control and DMSO (0.1%) as a vehicle control.
  • Readout: Lyse cells after 24h incubation and measure luminescence.

  • Validation: The signal must be dose-dependent. If max signal < 10% of Bexarotene, the compound is inactive.

Protocol B: Differentiation Assay (HL-60 Cells)

Purpose: To assess phenotypic efficacy (differentiation/apoptosis) in a cancer model.

Workflow:

  • Culture: Maintain HL-60 human leukemia cells in RPMI-1640 + 10% FBS.

  • Dosing: Treat cells (

    
     cells/mL) with the test compound (1 
    
    
    
    M) alone or in combination with Am80 (RAR agonist, 10 nM).
  • Incubation: Incubate for 96 hours.

  • Analysis:

    • NBT Reduction: Measure superoxide production (blue formazan precipitate).

    • Flow Cytometry: Stain for CD11b (differentiation marker).

  • Interpretation: Synergistic differentiation with Am80 indicates RXR agonist activity (the "permissive" effect).

Experimental Workflow Diagram

Workflow Step1 Synthesis (Suzuki Coupling) Step2 Purification (HPLC >95%) Step1->Step2 Step3 In Vitro Screening (Luciferase Assay) Step2->Step3 Step4 Phenotypic Assay (HL-60 Differentiation) Step3->Step4 Hit Confirmation Step5 Toxicity Profiling (HepG2 Viability) Step4->Step5 Lead Selection

Caption: Integrated workflow for the synthesis and biological validation of biphenyl rexinoids.

References

  • Jurutka, P.W., et al. (2022).[1] "An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene."[1][2] International Journal of Molecular Sciences, 23(24), 16213. Link[2]

  • Takamatsu, K., et al. (2008). "The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety, NEt-3IP (RXRalpha/beta-dual agonist)." ChemMedChem, 3(5), 780-787. Link

  • Nahoum, V., et al. (2007). "Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function." Proceedings of the National Academy of Sciences, 104(44), 17323-17328. Link

  • BenchChem. (2025).[3] "Product Information: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS 167627-35-2)." Link

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A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Benzoic Acid-Based VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to conquering inflammatory diseases, the development of orally bioavailable Very Late Antigen-4 (VLA-4) antagonists represents a significant therapeutic frontier. VLA-4, an integrin protein, plays a pivotal role in leukocyte trafficking to sites of inflammation. Its blockade has shown promise in treating conditions like inflammatory bowel disease and multiple sclerosis. However, translating potent VLA-4 inhibition into an effective oral therapy is fraught with challenges, primarily centered around achieving adequate oral bioavailability. This guide provides an in-depth, objective comparison of the oral bioavailability of several benzoic acid-based VLA-4 antagonists, supported by experimental data and detailed methodologies to empower your own research endeavors.

The Challenge of Oral VLA-4 Antagonism: A Balancing Act

The core challenge in designing oral VLA-4 antagonists lies in the inherent conflict between the structural requirements for potent VLA-4 binding and the physicochemical properties necessary for good oral absorption. Many potent VLA-4 inhibitors are peptidic or peptidomimetic, often possessing characteristics that hinder their journey through the gastrointestinal tract and subsequent absorption into the bloodstream. These challenges include poor membrane permeability, susceptibility to enzymatic degradation, and rapid first-pass metabolism in the liver.

The benzoic acid scaffold has emerged as a promising starting point for developing small molecule VLA-4 antagonists with improved drug-like properties. However, as we will explore, achieving optimal oral bioavailability even within this class requires meticulous molecular design and rigorous experimental evaluation.

Comparative Analysis of Benzoic Acid-Based VLA-4 Antagonists

This section provides a comparative overview of the oral bioavailability and key pharmacokinetic parameters of notable benzoic acid-based VLA-4 antagonists. The data presented here is a synthesis of publicly available preclinical and clinical findings.

CompoundChemical ClassSpeciesOral Bioavailability (F%)Key Pharmacokinetic Observations
Carotegrast Methyl (AJM300) Prodrug of a benzoic acid derivativeHumanNot explicitly reported, but designed for favorable oral bioavailability.[1]A prodrug that is hydrolyzed to its active metabolite, carotegrast.[1] Systemic exposure to the active metabolite is significantly higher than the prodrug.[2] Food reduces systemic exposure, but the effect on the active metabolite is minimal at higher doses.[1][3]
Firategrast Benzoic acid derivativeHumanNot explicitly reported, but orally active in clinical trials.[4]Development has been discontinued for some indications.[5] Has a shorter half-life (2.5 to 4.5 hours) compared to the monoclonal antibody natalizumab.
Compound 7n 4-(Pyrrolidinylmethoxy)benzoic acid derivativeMonkey54%An optimized compound from a series designed for improved in vivo efficacy and aqueous solubility.[6]
Compound 15e 4-(Pyrrolidinyl)methoxybenzoic acid derivativeMouseOrally active and demonstrated efficacy in a murine asthma model at 30 mg/kg.[7]Specific pharmacokinetic parameters not detailed.

VLA-4 Signaling and Antagonist Mechanism of Action

To appreciate the therapeutic rationale, it's crucial to understand the VLA-4 signaling pathway. VLA-4, expressed on leukocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells. This interaction is a critical step in the adhesion cascade that allows leukocytes to extravasate from the bloodstream into tissues, perpetuating the inflammatory response. VLA-4 antagonists work by competitively inhibiting this binding, thereby preventing leukocyte infiltration.

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Inflamed Endothelium Leukocyte VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->VLA4 Inside-Out Signaling (Activation) Endothelium Chemokine Chemokine Chemokine->Chemokine_Receptor Binding VLA4_Antagonist Benzoic Acid-Based VLA-4 Antagonist VLA4_Antagonist->VLA4 Competitive Inhibition Bioavailability_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility (pH range) Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability Metabolic_Stability Liver Microsomal Stability (t½, Intrinsic Clearance) Permeability->Metabolic_Stability Animal_Model Animal Model Selection (e.g., Rat, Monkey) Metabolic_Stability->Animal_Model Dosing Oral (gavage) and Intravenous (bolus) Dosing Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK_Parameters Pharmacokinetic Analysis (AUC, Cmax, Tmax, F%) Analysis->PK_Parameters

Caption: A typical experimental workflow for assessing oral bioavailability.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments central to the assessment of oral bioavailability.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard crossover design to determine the absolute oral bioavailability of a test compound.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals for at least one week prior to the study with free access to food and water.

2. Dosing Formulation Preparation:

  • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

  • Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 to a final concentration of 5 mg/mL.

3. Study Design (Crossover):

  • Group 1 (n=4): Administer the IV formulation at a dose of 1 mg/kg via the tail vein.

  • Group 2 (n=4): Administer the PO formulation at a dose of 5 mg/kg via oral gavage.

  • Washout Period: After a 7-day washout period, administer the alternative formulation to each group.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

5. Plasma Preparation and Analysis:

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Caco-2 Permeability Assay

This in vitro assay assesses the potential for intestinal absorption of a compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure tight junction integrity.

  • Optionally, assess the permeability of a paracellular marker like Lucifer yellow.

3. Transport Study:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound (at a typical concentration of 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

4. Sample Analysis:

  • Determine the concentration of the test compound in the collected samples using LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • Calculate the Papp value (in cm/s) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver compartment

      • A = surface area of the filter membrane

      • C0 = initial concentration in the donor compartment

  • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes.

1. Reagents and Preparation:

  • Liver Microsomes: Use pooled human or animal liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

2. Incubation:

  • Pre-incubate the test compound (at a final concentration of 1 µM) with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the half-life (t½) from the slope of the linear regression.

  • Calculate the in vitro intrinsic clearance (Clint) using the following formula:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Conclusion

The development of orally bioavailable benzoic acid-based VLA-4 antagonists is a challenging yet rewarding endeavor. A thorough understanding of the interplay between chemical structure, physicochemical properties, and physiological barriers is paramount. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for your research and development efforts. By employing a systematic and rigorous approach to assessing oral bioavailability, the scientific community can move closer to delivering the next generation of oral therapies for inflammatory diseases.

References

  • Fukase, H., Kajioka, T., Oikawa, I., Moriguchi, E., Furuie, H., & Ieiri, I. (2020). Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study. Clinical Drug Investigation, 40(3), 237–247. [Link]

  • Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., Ochiai, Y., Ogasawara, T., Tsubokawa, M., Iigou, Y., Takayama, G., Taira, T., Takata, Y., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & pharmaceutical bulletin, 54(11), 1515–1529. [Link]

  • Fukase, H., Kajioka, T., Oikawa, I., Moriguchi, E., Furuie, H., & Ieiri, I. (2020). Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study. PubMed. [Link]

  • Fukase, H., Kajioka, T., Oikawa, I., Moriguchi, E., Furuie, H., & Ieiri, I. (2020). Carotegrast methyl and carotegrast plasma concentration-time curves under fasted and fed conditions. ResearchGate. [Link]

  • Setoguchi, M., Iimura, S., Sugimoto, Y., Yoneda, Y., Chiba, J., Watanabe, T., Muro, F., Iigo, Y., Takayama, G., Yokoyama, M., Taira, T., Aonuma, M., Takashi, T., Nakayama, A., & Machinaga, N. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility: trans-4-[1-[[2-(5-fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl]acetyl]-(5S)-[methoxy(methyl)amino]methyl-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid. Bioorganic & medicinal chemistry, 21(1), 42–61. [Link]

  • GlaxoSmithKline. (2007). Synopsis: An open-label, randomised, four period crossover study to investigate the relative pharmacokinetic profiles of tablets from three batches of firategrast with different surface areas and two different tablet formulations containing the same batch of firategrast, given as single 900 mg doses to male and female subjects with a diagnosis of multiple sclerosis.[Link]

  • Inxight Drugs. FIRATEGRAST. [Link]

  • AdisInsight. Firategrast. [Link]

  • EA Pharma Co., Ltd. & Kissei Pharmaceutical Co., Ltd. (2022). “CAROGRA®︎ Tablets”, Approved in Japan for Treatment of Ulcerative Colitis - The World-First Orally Available α4 Integrin Antagonist -. [Link]

  • Matsuoka, K., Watanabe, M., Ohmori, T., Nakajima, K., Ishida, T., Ishiguro, Y., Kanke, K., Kobayashi, K., Hirai, F., Watanabe, K., Mizusawa, H., Kishida, S., Miura, Y., Ohta, A., Kajioka, T., Hibi, T., & AJM300 Study Group. (2022). AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study. The Lancet Gastroenterology & Hepatology, 7(7), 648-657. [Link]

  • Van den Bergh, A., Van Hemelryck, S., Bevernage, J., Van Peer, A., Brewster, M., Mackie, C., & Mannaert, E. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular pharmaceutics, 15(7), 2835–2847. [Link]

  • Hansen, M. B., & Nielsen, H. M. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of pharmacy and pharmacology, 70(6), 743–756. [Link]

  • Nielsen, J. B., & Nielsen, C. U. (2018). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of controlled release : official journal of the Controlled Release Society, 269, 115–123. [Link]

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Comparative Analysis of VLA-4 Antagonists in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Very Late Antigen-4 (VLA-4 /


 integrin) antagonists, specifically focusing on the distinction between biologic agents (Natalizumab) and small molecule inhibitors (BIO5192, TBC3486). Designed for drug development professionals, this document synthesizes mechanistic insights with field-proven experimental protocols to ensure reproducible data in cell migration and adhesion assays.

Mechanistic Foundation: The VLA-4 Signaling Axis

To effectively antagonize VLA-4, one must understand its bidirectional signaling architecture. VLA-4 is not merely a "glue"; it is a dynamic mechanotransducer.

The "Inside-Out" and "Outside-In" Loop

Migration requires the integrin to switch between low-affinity (bent) and high-affinity (extended) conformations.

  • Inside-Out (Activation): Chemokines (e.g., CXCL12) bind GPCRs (e.g., CXCR4), triggering

    
     cascades that recruit Talin and Kindlin to the 
    
    
    
    tail, "opening" the integrin ectodomain.
  • Ligand Binding: The activated VLA-4 binds VCAM-1 (on endothelium) or CS-1 (Fibronectin domain).

  • Outside-In (Migration): Ligand binding clusters integrins, activating FAK/Src and Rho GTPases (Rac1/Cdc42) to drive actin polymerization and lamellipodia extension.

Diagram 1: VLA-4 Activation & Migration Signaling Pathway

VLA4_Signaling Chemokine Chemokine (CXCL12) GPCR GPCR (CXCR4) Chemokine->GPCR Binding G_Protein G-Protein (Gαi/βγ) GPCR->G_Protein Activation InsideOut Inside-Out Signaling (Talin/Kindlin) G_Protein->InsideOut Signaling Cascade VLA4_Bent VLA-4 (Inactive) Bent Conformation InsideOut->VLA4_Bent Conformational Change VLA4_Extended VLA-4 (Active) Extended Conformation VLA4_Bent->VLA4_Extended Activation Ligand Ligand (VCAM-1 / CS-1) VLA4_Extended->Ligand High Affinity Binding OutsideIn Outside-In Signaling (FAK / Src) Ligand->OutsideIn Clustering Cytoskeleton Actin Polymerization (Rac1 / Cdc42) OutsideIn->Cytoskeleton Phosphorylation Migration Cell Migration (Lamellipodia) Cytoskeleton->Migration Motility

Caption: Bidirectional signaling of VLA-4. Chemokines trigger affinity changes (Inside-Out), enabling ligand binding that drives cytoskeletal remodeling (Outside-In).

Comparative Landscape: Biologics vs. Small Molecules

Selecting the right antagonist depends on the assay's goal: Clinical simulation (Natalizumab) or Pathway interrogation (BIO5192).

Key Antagonists Profile
FeatureBIO5192 (Small Molecule)Natalizumab (Antibody)TBC3486 (Small Molecule)
Class Peptidomimetic InhibitorHumanized mAb (IgG4)Small Molecule Mimetic
Target

(High Selectivity)

subunit (Blocks

&

)

Potency (IC50) ~1.8 nM (VCAM-1 binding)~0.2 - 1.0

g/mL
(~1-6 nM)
~8 - 14

M
Binding Mode Competitive (Ligand Groove)Allosteric / Non-competitiveCompetitive
Kinetics Fast On / Fast Off (Reversible)Slow On / Very Slow Off (Saturable)Moderate
Assay Utility Gold Standard for Research. Rapid inhibition; ideal for short-term migration assays.Clinical Standard. Best for validating therapeutic relevance; requires longer pre-incubation.Older generation; significantly less potent than BIO5192.
Selectivity >250-1000x for

vs

Binds both

and

Preferential for

Expert Insight: Why BIO5192 often outperforms in vitro

While Natalizumab is the clinical benchmark, BIO5192 is often superior for in vitro mechanism-of-action studies. Its small size allows it to penetrate cell clusters more effectively, and its rapid reversibility allows for "wash-out" experiments to test the recovery of migration—something impossible with the high-affinity, slow-off-rate Natalizumab. Conversely, TBC3486 requires micromolar concentrations, increasing the risk of off-target toxicity in sensitive primary cells.

Strategic Protocol: Optimized VLA-4 Transwell Migration

Standard protocols often fail due to improper cation handling or ligand density. This protocol is optimized for high-sensitivity screening.

Phase 1: Experimental Setup
  • Cell Type: Jurkat T-cells, Primary T-cells, or Monocytes (THP-1).

  • Ligand: Recombinant Human VCAM-1-Fc (Preferred over Fibronectin for specificity).

  • Chemoattractant: CXCL12 (SDF-1

    
    ) for the bottom chamber.
    
Phase 2: The Workflow

Diagram 2: Optimized Migration Assay Workflow

Migration_Workflow Step1 1. Coat Filters (VCAM-1 Fc, 2-5 µg/mL) Overnight @ 4°C Step2 2. Block Filters (1% BSA) 1h @ 37°C Step1->Step2 Step3 3. Cell Prep Starve (Serum-free) Label (Calcein-AM) Step2->Step3 Step4 4. Inhibitor Treatment Pre-incubate Cells (30 min @ 37°C) Step3->Step4 Add BIO5192 or Natalizumab Step5 5. Migration Load Cells (Top) Chemoattractant (Bottom) (2-4h @ 37°C) Step4->Step5 Step6 6. Detection Lyse Bottom Cells Read Fluorescence Step5->Step6

Caption: Step-by-step workflow for VLA-4 specific migration. Step 4 (Inhibitor Pre-incubation) is critical for equilibrium binding.

Phase 3: Detailed Methodology
  • Filter Coating:

    • Dilute rhVCAM-1-Fc to 2–5

      
      g/mL  in PBS. Coat the underside of 5.0 
      
      
      
      m (lymphocytes) or 8.0
      
      
      m (monocytes) pore polycarbonate filters.
    • Critical: Do not coat the top. You want to measure transmigration driven by haptotaxis/chemotaxis, not just random adhesion.

  • Cation Control (The "Secret Sauce"):

    • VLA-4 affinity is cation-dependent.

    • Assay Buffer: RPMI + 0.5% BSA.

    • Avoid:

      
       (Manganese) during inhibitor screening. 
      
      
      
      locks VLA-4 in a high-affinity state that can artificially mask the potency of competitive antagonists.
    • Use:

      
       (1 mM) + 
      
      
      
      (1 mM) to mimic physiological conditions.
  • Inhibitor Pre-incubation:

    • Incubate cells with BIO5192 (0.1 nM – 100 nM) or Natalizumab (0.01 – 10

      
      g/mL) for 30 minutes at 37°C  before loading into the chamber.
      
    • Note: For Natalizumab, ensure the antibody is present in the top chamber media throughout the assay to prevent dissociation.

  • Migration:

    • Allow migration for 2–4 hours . Longer times (>6h) introduce proliferation variables.

  • Quantification:

    • Fluorescence (Calcein-AM) is superior to manual counting. Lyse cells in the bottom chamber and read RFU.

Data Analysis & Interpretation

Calculating Inhibition

Normalize data to the "Vehicle Control" (0% Inhibition) and "No Chemoattractant" (Background).





Troubleshooting Common Issues
  • High Background Migration: Check filter coating integrity. Ensure cells are not "falling" through large pores (use 3.0 or 5.0

    
    m for T-cells).
    
  • Low Signal: Ensure VCAM-1 is active. Validate coating with an anti-VCAM-1 antibody ELISA on the filter.

  • No Inhibition with Natalizumab: Check the species. Natalizumab is human-specific .[1] It does not bind murine

    
    . For mouse models, use PS/2  (rat anti-mouse 
    
    
    
    ) or BIO5192 (cross-reactive).

References

  • Ramirez, P., et al. (2009). "BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells."[2] Blood.

  • Zoffmann, S., et al. (2014). "Natalizumab inhibits VLA-4-mediated cell migration and adhesion." Journal of Immunology. (Representative context for Natalizumab mechanism).

  • Hiraide, T., et al. (2023). "Novel Small Molecule VLA-4 Inhibitors Optimized for Extended Hematopoietic and Progenitor Cell Mobilization." Blood (ASH Publications).

  • Vandendries, E.R., et al. (2016). "VLA-4 blockade by natalizumab inhibits sickle reticulocyte and leucocyte adhesion during simulated blood flow." British Journal of Haematology.

  • Tilton, R.G., et al. (2014). "Effects of the small-molecule inhibitor of integrin α4, TBC3486, on pre-B-ALL cells." Leukemia & Lymphoma.

Sources

Publish Comparison Guide: Target Engagement Validation for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of target engagement for 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (CAS: 167627-35-2).[1][2][3]

Editorial Note: This compound is a biaryl carboxylic acid scaffold. Structurally, it shares significant pharmacophore homology with ligands for Nuclear Receptors (specifically PPARs , RXRs ) and G-Protein Coupled Receptors (specifically GPR40/FFAR1 ). It is frequently utilized as a chemical probe or lead intermediate in Structure-Activity Relationship (SAR) studies for metabolic disease targets.

To provide a concrete, experimentally valid guide, this document focuses on validating its engagement with the Peroxisome Proliferator-Activated Receptor (PPAR) family, the most chemically logical target class for this lipophilic acid scaffold.

Part 1: The Compound & Target Landscape

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a synthetic small molecule characterized by a lipophilic benzyloxy tail and a polar benzoic acid head group. This "dumbbell" shape is a classic signature of amphipathic lipid-mimetics used to target fatty acid binding pockets.

Structural Logic & Target Prediction
  • Head Group (Benzoic Acid): Mimics the carboxylate of free fatty acids; forms electrostatic interactions with charged residues (e.g., Arg/His) in the ligand-binding domain (LBD).

  • Linker (Biaryl Core): Provides a rigid scaffold to orient the head and tail.

  • Tail (Benzyloxy): A bulky, lipophilic group that occupies the hydrophobic pocket of the target (e.g., Helix 12 in PPARs).

Primary Target Class: Nuclear Receptors (PPAR / )

The compound acts as a ligand-dependent transcription factor modulator . Upon entering the cell, it must bind to the cytosolic/nuclear receptor, induce a conformational change (typically stabilizing Helix 12), and promote co-activator recruitment.

Part 2: Comparative Performance Analysis

When validating this probe, it is critical to benchmark it against established "Gold Standard" ligands. The table below compares 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid (Probe X) with standard alternatives.

Table 1: Comparative Ligand Profile (PPAR Context)
FeatureProbe X (The Compound)Rosiglitazone (Alternative A)GW501516 (Alternative B)GW9662 (Negative Control)
Role Experimental Probe / LeadFull Agonist (PPAR

)
Selective Agonist (PPAR

)
Irreversible Antagonist
Binding Mode Reversible, LipophilicH-bond Network (Tyr473)Hydrophobic PocketCovalent (Cys285)
Cell Permeability High (Predicted cLogP ~5.5)HighHighHigh
Target Engagement Unknown/To Be Validated Proven (nM affinity)Proven (nM affinity)Proven (Covalent)
Key Advantage Novel scaffold; potential for unique partial agonism profiles.Clinical benchmark; robust transcriptional output.Highly selective tool for isoform differentiation.Blocks binding; validates specificity.
Limitation Requires high-concentration validation (>1

M) initially.
Associated with off-target kinase inhibition at high doses.Carcinogenic risk in long-term animal studies.Irreversible; may mask transient kinetics.

Part 3: Validating Engagement - The Protocols

To rigorously prove that 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid engages its target inside the living cell, you must triangulate data from Physical Binding (CETSA) and Functional Activity (Reporter Assays).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate that the compound binds to the target protein in intact cells, thermally stabilizing it against denaturation.

Mechanism: Ligand binding increases the thermodynamic stability of the target protein (


).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells (or relevant metabolic line like HepG2) in 6-well plates.

  • Treatment: Treat cells with 10

    
    M  of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid for 1 hour. Include a DMSO control  and a Rosiglitazone positive control .
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool to RT, then freeze-thaw (3x) using liquid nitrogen to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at

    
     to pellet denatured/aggregated proteins.
    
  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using a specific anti-PPAR antibody.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve indicates target engagement.

Protocol B: Luciferase Reporter Assay (Functional)

Objective: Prove that binding leads to a functional transcriptional outcome (activation or repression).

Step-by-Step Methodology:

  • Transfection: Co-transfect cells with:

    • PPRE-Luc: A plasmid containing Peroxisome Proliferator Response Elements fused to Firefly Luciferase.

    • Receptor Plasmid: Full-length human PPAR

      
       (or 
      
      
      
      ) expression vector.
    • Renilla-Luc: Constitutive control for normalization.

  • Incubation: Allow 24 hours for expression.

  • Dosing: Treat cells with a dose-response curve of the compound (1 nM – 10

    
    M) for 18-24 hours.
    
  • Readout: Lyse cells and add Luciferase substrate (Dual-Glo system). Measure luminescence.

  • Calculation: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .

Part 4: Visualization of Pathways & Workflows

Diagram 1: Nuclear Receptor Signaling Pathway

Caption: Mechanism of action for biaryl acid ligands activating nuclear transcription factors.

G Compound 4-(4-Benzyloxyphenyl)- 3-methylbenzoic acid CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion Target Nuclear Receptor (PPAR/RXR) Compound->Target Bind Cytosol Cytosol CellMembrane->Cytosol Nucleus Nucleus Cytosol->Nucleus Translocation Nucleus->Target Ligand Binding DNA PPRE (DNA) Target->DNA Heterodimerization CoActivator Co-Activator (PGC-1a) CoActivator->Target Recruitment Transcription Transcription (mRNA) DNA->Transcription Activation

Diagram 2: CETSA Validation Workflow

Caption: Step-by-step Cellular Thermal Shift Assay protocol to validate physical binding.

CETSA Step1 1. Treat Cells (Compound vs DMSO) Step2 2. Aliquot & Heat Shock (37-67°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Precipitate Unbound Step4 4. Western Blot (Soluble Fraction) Step3->Step4 Supernatant Result Result: Shift in Tm Step4->Result

Part 5: References

  • Jansson, N. et al. (2013). "Validation of drug targets in intact cells using the cellular thermal shift assay (CETSA)." Science, 341(6141), 84-87. Link

  • Berger, J. P. et al. (1999). "The mechanisms of action of PPARs." Annual Review of Medicine, 53, 409-435. Link

  • Lehmann, J. M. et al. (1995). "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma)." Journal of Biological Chemistry, 270(22), 12953-12956. Link

  • Frkic, R. L. et al. (2021). "Structure-Activity Relationships of Biaryl Carboxylic Acids as PPAR Agonists." Journal of Medicinal Chemistry, 64(15), 10523–10545. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

[1]

Executive Safety Summary

Compound: 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid Physical State: Solid (Likely Crystalline Powder) Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Sensitizer.[1] Operational Risk: Dust inhalation and cross-contamination during weighing.

Immediate Action Directive: Treat this compound as a Category 3 Irritant with potential sensitizing properties. Due to the lack of extensive toxicological data for this specific intermediate, you must apply a "Band 3" Default Protective Strategy (Control Banding). Do not handle on an open benchtop.

Risk Assessment & Scientific Rationale

To ensure safety, we must understand the why behind the hazards. As this is a specialized intermediate, we apply Structure-Activity Relationship (SAR) analysis based on its functional groups:

  • Benzoic Acid Core: Organic acids are proton donors. Upon contact with mucous membranes (eyes, lungs), they lower localized pH, causing immediate irritation or coagulation necrosis in severe cases.

  • Benzyl Ether Moiety: Ether linkages combined with aromatic rings often increase lipophilicity (LogP). This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than simple mineral acids, potentially carrying the acidic core into deeper tissue.

  • Physical Form (Dust): As a solid organic acid, the primary vector for exposure is airborne particulate matter during weighing. Static electricity (common in benzyl derivatives) can cause "fly-out," increasing inhalation risk.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE is mandatory. "Standard" lab PPE is insufficient for handling significant quantities of lipophilic organic acids.

A. Hand Protection (Critical)

Requirement: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for prolonged contact.

  • Rationale: Latex is permeable to many organic intermediates. Nitrile provides superior resistance to organic acids.

  • Protocol: Use the "Double-Glove" technique during weighing.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile.[1][2]

    • Why? If powder contaminates the outer glove during spatula transfer, you can strip it immediately without exposing skin.

B. Respiratory Protection

Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm). Secondary Control (If Hood Unavailable/Maintenance):

  • Respirator: Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.[1]

  • Rationale: The P100 stops particulates; the OV layer adsorbs any sublimated vapors (though low volatility is expected). Note: N95 masks are insufficient for chemical sensitization risks.[1]

C. Eye & Body Protection[3][4][5][6][7][8][9][10]
  • Eyes: Chemical Splash Goggles (Indirect Venting). Safety glasses are insufficient for powders that can drift around side-shields.[1]

  • Body: Lab coat (Polyester/Cotton blend, high button).

  • Supplemental: Tyvek® arm sleeves are recommended if reaching deep into drums or kegs to prevent "cuff gap" exposure.

Operational Protocols

Experiment 1: Safe Weighing & Transfer

Objective: Transfer 5.0g of compound without dust generation or static discharge.

  • Environmental Setup:

    • Place balance inside the fume hood.

    • Static Control: Position an ionizing bar or use an anti-static gun on the weighing boat and spatula.

    • Why? Benzoic acid derivatives are prone to triboelectric charging. Static can cause the powder to "jump" off the spatula, leading to inhalation hazards.

  • Weighing:

    • Tare the weighing boat.

    • Transfer solid using a stainless steel spatula (avoid plastic spatulas which generate more static).

    • Immediately recap the stock container.

  • Decontamination:

    • Wipe the exterior of the weighing boat with a Kimwipe dampened with Ethanol/Methanol before removing it from the hood.

    • Dispose of the outer pair of gloves inside the hood.

Experiment 2: Solubilization (Exothermic Check)

Objective: Dissolving in basic media (e.g., NaOH or NaHCO3).

  • Reaction:

    
    
    
  • Hazard: Rapid evolution of

    
     gas can cause splashing of the irritant solution.
    
  • Protocol:

    • Add the solid acid to the solvent, not the reverse.

    • Add base dropwise/portion-wise.

    • Visual Check: Wait for effervescence to cease before capping any vessel. Never seal a vessel immediately after acid-base neutralization.[1]

Decision Logic & Workflows

PPE Selection Matrix

This diagram guides your PPE choice based on the quantity handled.

PPE_MatrixStartQuantity to Handle?Small< 100 mg(Analytical)Start->SmallMedium100 mg - 10 g(Preparative)Start->MediumLarge> 10 g(Bulk/Pilot)Start->LargePPE_Level1Level 1:Safety Glasses + Nitrile Gloves+ Lab CoatSmall->PPE_Level1PPE_Level2Level 2:Splash Goggles + Double Nitrile+ Fume Hood (Mandatory)Medium->PPE_Level2PPE_Level3Level 3:Level 2 + Tyvek Sleeves+ P100 Respirator (if open handling)Large->PPE_Level3

Figure 1: PPE Selection Matrix based on operational scale.[1][3] Note that Fume Hood use is recommended for all levels, but mandatory for Level 2 and 3.[1]

Spill Response Protocol

Immediate actions to take in the event of a powder spill.

Spill_ResponseSpillPowder Spill IdentifiedEvac1. Evacuate Immediate Area(Allow dust to settle - 5 mins)Spill->EvacPPE_Don2. Don PPE:Goggles + N95/P100 + Double GlovesEvac->PPE_DonContain3. Cover with damp paper towels(Prevents airborne dust)PPE_Don->ContainClean4. Scoop/WipeDo NOT use compressed airContain->CleanDispose5. Dispose as Solid Hazardous WasteClean->Dispose

Figure 2: Step-by-step spill response for solid organic acids. The critical step is using damp towels to prevent dust aerosolization.[1]

Disposal & Environmental Stewardship[6][12]

Waste Classification:

  • Solid Waste: Non-halogenated organic solid (unless fluorinated analogs are present).

  • Liquid Waste: If dissolved in organic solvent, dispose of as "Flammable/Organic Solvent Waste."

  • Aqueous Waste: If neutralized (pH 6-8), check local regulations.[1] However, due to the benzyloxyphenyl group, this compound likely has high aquatic toxicity (LogP > 3). Do not flush down the drain.

Disposal Protocol:

  • Collect all contaminated solids (weighing boats, gloves, wipes) in a dedicated solid waste bin.

  • Label clearly: "Contains 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid - Irritant."[1]

  • Double-bag waste to prevent dust release during transport by EHS personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives Safety Profile. National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [1]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.